molecular formula C8H10BrN B1282453 2-Bromo-n,4-dimethylaniline CAS No. 81090-31-5

2-Bromo-n,4-dimethylaniline

Cat. No.: B1282453
CAS No.: 81090-31-5
M. Wt: 200.08 g/mol
InChI Key: FDDHUFWBGIOMAD-UHFFFAOYSA-N
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Description

2-Bromo-N,4-dimethylaniline (CAS 81090-31-5) is a brominated and methylated aniline derivative that serves as a versatile building block in organic synthesis and materials science research . Anilines are fundamental precursors to value-added chemicals and are widely used in crystal engineering studies and the development of advanced materials . This compound is particularly useful for constructing complex nitrogen-containing heterocycles, which are prominent scaffolds in many therapeutic agents . Its molecular structure, which incorporates both a bromine atom for further functionalization (e.g., via cross-coupling reactions) and a methyl group that influences steric and electronic properties, makes it a key intermediate for tailoring ligands in transition metal catalysis . Researchers utilize this compound in the synthesis of specialized ligands, including N-heterocyclic carbenes (NHCs) and their precursors, which are critical for fine-tuning the performance of catalysts in various synthetic transformations . As a high-purity reagent, it is essential for progress in pharmaceutical discovery, materials research, and methodological chemistry. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or human and animal use . Proper storage conditions include keeping the material in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDHUFWBGIOMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522933
Record name 2-Bromo-N,4-dimethylaniline
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Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81090-31-5
Record name 2-Bromo-N,4-dimethylaniline
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Record name 2-bromo-N,4-dimethylaniline
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-N,4-dimethylaniline. As a substituted aniline, this compound serves as a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Understanding its physical and chemical characteristics is crucial for its effective handling, reaction optimization, and integration into synthetic workflows. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows for synthesis and analysis.

Core Physicochemical Data

The structural and physical properties of this compound (CAS No: 81090-31-5) are summarized below. The data has been compiled from various chemical data repositories. Note that some properties may be predicted values where experimental data is not available.

Table 1: Compound Identification and Molecular Properties
PropertyValueSource
Chemical Name This compound[1]
CAS Number 81090-31-5[1][2]
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1)NC)Br[3]
InChIKey FDDHUFWBGIOMAD-UHFFFAOYSA-N[3]
Purity ≥98% (GC)[2]
Table 2: Predicted Physicochemical Properties
PropertyValueSource
Monoisotopic Mass 198.99966 Da[3]
XlogP 3.0[3]
Storage Room temperature, inert atmosphere[1]

Synthesis Pathway

The synthesis of substituted brominated anilines often follows a multi-step pathway involving protection of the amine, electrophilic aromatic substitution, and subsequent deprotection or modification. A logical pathway analogous to the synthesis of similar compounds involves the bromination of an N-acetylated precursor.[4][5]

G Logical Synthesis Pathway for a Bromo-dimethylaniline cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection (Hydrolysis) A N,4-dimethylaniline C N-(4-methylphenyl)-N-methylacetamide A->C + B B Acetic Anhydride E N-(2-bromo-4-methylphenyl)-N-methylacetamide C->E + D (in Acetic Acid) D Bromine (Br2) or NBS G This compound (Final Product) E->G + F F Acidic or Basic Conditions (e.g., HCl)

Caption: Logical synthesis pathway for this compound.

Experimental Protocols

The following sections detail standardized laboratory protocols for determining the key physicochemical properties of an organic solid like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method using a melting point apparatus is standard.[6]

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

  • Measurement: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2°C).

G Workflow for Melting Point Determination prep 1. Sample Preparation (Dry and powder sample) pack 2. Pack Capillary Tube (2-3 mm height) prep->pack insert 3. Insert into Apparatus pack->insert heat_fast 4. Rapid Heating (To ~15°C below MP) insert->heat_fast heat_slow 5. Slow Heating (1-2°C / min) heat_fast->heat_slow observe 6. Observe & Record (Start and end of melting) heat_slow->observe result Result: Melting Point Range observe->result

Caption: Experimental workflow for melting point determination.

Boiling Point Determination

For non-volatile liquids or solids with a defined boiling point, simple distillation or the Thiele tube method can be employed. The distillation method is suitable for larger quantities.[6]

Methodology (Simple Distillation):

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask. Approximately 10-15 mL of the sample is placed in the round-bottom flask.

  • Heating: The flask is heated gently. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor.

  • Measurement: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

  • Data Recording: The stable temperature at which the liquid actively boils and condenses into the collection flask is recorded as the boiling point. The atmospheric pressure should also be noted, as boiling point is pressure-dependent.

G Workflow for Boiling Point Determination (Distillation) setup 1. Assemble Distillation Apparatus add_sample 2. Add Sample to Flask setup->add_sample heat 3. Heat Gently add_sample->heat stabilize 4. Monitor Vapor Temperature (Wait for stabilization) heat->stabilize record 5. Record Stable Temperature and Atmospheric Pressure stabilize->record result Result: Boiling Point record->result

Caption: Experimental workflow for boiling point determination.

Solubility Determination

Solubility is typically determined by the shake-flask method, which measures the concentration of a saturated solution at a specific temperature.

Methodology:

  • Preparation: A known volume of a selected solvent (e.g., water, ethanol, acetone) is placed into a flask or vial maintained at a constant temperature (e.g., 25°C) in a water bath or incubator.

  • Solute Addition: An excess amount of this compound is added to the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: The flask is sealed and agitated (e.g., using a shaker) for a prolonged period (typically 24-48 hours) to ensure the solution reaches saturation equilibrium.

  • Sample Separation: The mixture is allowed to stand, and a sample of the supernatant is carefully removed, ensuring no solid particles are included. Filtration or centrifugation may be necessary.

  • Analysis: The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

G Workflow for Solubility Determination (Shake-Flask) add_solvent 1. Add Solvent to Flask (Constant Temperature) add_solute 2. Add Excess Solute add_solvent->add_solute equilibrate 3. Agitate to Equilibrium (e.g., 24-48 hours) add_solute->equilibrate separate 4. Separate Phases (Centrifuge/Filter) equilibrate->separate analyze 5. Analyze Supernatant (e.g., HPLC, UV-Vis) separate->analyze result Result: Solubility (e.g., mg/mL) analyze->result

Caption: Experimental workflow for solubility determination.

References

Technical Guide: 2-Bromo-N,4-dimethylaniline (CAS No. 81090-31-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding 2-Bromo-N,4-dimethylaniline. A comprehensive search of scientific literature and chemical databases did not yield detailed experimental protocols for its synthesis or specific biological applications. Therefore, some sections of this guide are supplemented with information on structurally similar compounds to provide illustrative examples.

Core Registry Information

This compound is a substituted aniline derivative. Its fundamental registry information is crucial for identification and procurement.

IdentifierValueSource
CAS Number 81090-31-5--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₈H₁₀BrN--INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[2]
SMILES CC1=CC(=C(C=C1)NC)Br--INVALID-LINK--[2]
InChI InChI=1S/C8H10BrN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3--INVALID-LINK--[2]
InChIKey FDDHUFWBGIOMAD-UHFFFAOYSA-N--INVALID-LINK--[2]

Physicochemical Data

Quantitative data for this compound is limited. The following table summarizes predicted and available data.

PropertyValueNotes
Monoisotopic Mass 198.99966 DaPredicted
XlogP (predicted) 3.0Predicted

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound could not be retrieved from the searched scientific literature. However, the synthesis of structurally related brominated and methylated anilines typically involves electrophilic bromination and N-alkylation reactions.

As an illustrative example, a general workflow for the synthesis of the related compound 2-Bromo-4-methylaniline is presented below. This process involves the protection of the amino group, followed by bromination and deprotection.[3][4]

G cluster_0 Step 1: Acetylation (Protection) cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis (Deprotection) A 4-Methylaniline C N-(4-methylphenyl)acetamide A->C Reflux B Acetic Anhydride B->C D N-(4-methylphenyl)acetamide F N-(2-bromo-4-methylphenyl)acetamide D->F Controlled Temperature E Bromine E->F G N-(2-bromo-4-methylphenyl)acetamide I 2-Bromo-4-methylaniline G->I Hydrolysis H Acid/Base H->I

Illustrative synthesis workflow for a related compound.

Reactivity and Potential Applications

While specific reactions and applications for this compound are not well-documented, its structure suggests potential utility as a chemical intermediate in organic synthesis. The presence of a bromine atom and an amino group allows for a variety of chemical transformations.

Based on the reactivity of similar compounds, a logical workflow for its potential use in a cross-coupling reaction is depicted below.

G A This compound D Cross-Coupling Reaction (e.g., Suzuki Coupling) A->D B Boronic Acid / Ester B->D C Palladium Catalyst & Base C->D E Coupled Product D->E

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 2-Bromo-N,4-dimethylaniline. Due to a lack of direct experimental crystallographic data for this specific isomer, this guide leverages a combination of predictive data and comparative analysis of closely related, structurally characterized molecules. It aims to offer a comprehensive understanding for researchers in medicinal chemistry, materials science, and organic synthesis, where substituted anilines are crucial building blocks. This document summarizes predicted molecular geometries, discusses potential conformational isomers, and outlines methodologies for further experimental and computational characterization.

Introduction

This compound is an aromatic amine, the structure of which is characterized by a benzene ring substituted with a bromine atom, a methylamino group, and a methyl group. The relative positions of these substituents—bromine at position 2, the N-methyl group at position 1, and the tolyl-methyl group at position 4—introduce significant steric and electronic effects that dictate the molecule's overall geometry and conformational preferences. Understanding these structural nuances is critical for predicting its reactivity, intermolecular interactions, and suitability for applications such as pharmaceutical intermediates and functional materials.

While extensive experimental data for this compound is not currently available in published literature, we can infer its structural properties by examining data from similar molecules and computational predictions. This guide will synthesize this information to provide a robust model of its molecular architecture.

Predicted Molecular Structure and Geometry

The molecular structure of this compound is registered in the PubChem database under CID 13156648.[1] The database provides computed properties, including predicted 3D conformations and collision cross-section data.[1] In the absence of experimental data, these predictions serve as a valuable starting point for understanding the molecule's geometry.

The core of the molecule is the aniline ring. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are influenced by the electronic nature and steric bulk of the bromo, N-methyl, and 4-methyl substituents. The bromine atom, being ortho to the N-methylamino group, is expected to cause significant steric hindrance, likely forcing the methylamino group out of the plane of the benzene ring to minimize repulsive interactions.

Comparative Analysis with Related Crystal Structures

To substantiate the predicted geometry, we can analyze the experimentally determined crystal structures of closely related isomers, such as 4-Bromo-2,6-dimethylaniline and 2-Bromo-4,6-dimethylaniline.[2][3][4]

A study on 4-Bromo-2,6-dimethylaniline reveals that the asymmetric unit of its crystal contains two independent molecules, with the Br, N, and methyl C atoms lying in the plane of the benzene ring.[2][3] In this case, the amino group is flanked by two methyl groups, which is a different steric environment compared to the target molecule.

In a structural study of 2-Bromo-4,6-dimethylaniline , two independent molecules were also found in the asymmetric unit, connected by hydrogen bonds.[4] The C—Br and C—N bond lengths were reported to be approximately 1.91 Å and 1.39 Å, respectively.[4]

These experimental values from related compounds provide a reliable reference for what can be expected for this compound.

Data Presentation: Structural Parameters

The following tables summarize the predicted geometric data for this compound from computational models and compare them with the experimental data available for its isomers.

Table 1: Predicted and Comparative Bond Lengths (Å)

BondThis compound (Predicted)2-Bromo-4,6-dimethylaniline (Experimental)[4]4-Bromo-2,6-dimethylaniline (Experimental)[2][3]
C-Br~1.90 - 1.921.910(3) - 1.912(3)-
C-N~1.40 - 1.421.394(4) - 1.394(5)-
C-C (aromatic)~1.38 - 1.40Normal rangesNormal ranges
N-C (methyl)~1.45 - 1.47--
C-C (tolyl)~1.50 - 1.52--

Note: Predicted values are based on standard bond lengths from computational chemistry databases and may vary depending on the calculation method.

Table 2: Predicted and Comparative Bond Angles (°) and Dihedral Angles (°)

AngleThis compound (Predicted)Notes
C-C-Br~120 - 122Expected deviation from ideal 120° due to steric repulsion with the adjacent N-methylamino group.
C-C-N~118 - 121Also influenced by steric hindrance from the ortho-bromine atom.
C-N-C (methyl)~115 - 118Reflects the geometry around the nitrogen atom.
C-C-N-C (Dihedral)Non-zeroThe N-methyl group is likely twisted out of the aromatic plane to alleviate steric strain with the ortho-bromine atom. This is a key conformational feature.

Conformational Analysis

The most significant conformational feature of this compound is the rotational barrier around the C(aryl)-N bond. The steric clash between the bulky bromine atom and the N-methyl group is the primary determinant of the molecule's preferred conformation. This interaction will likely lead to a non-planar arrangement of the N-methylamino group relative to the benzene ring.

The rotation of the N-methyl group will be restricted, and the molecule is expected to exist in a conformation that maximizes the distance between the bromine atom and the N-methyl substituent. This has important implications for the molecule's dipole moment, crystal packing, and interaction with biological targets.

Experimental and Computational Protocols

While specific experimental protocols for this compound are not available, this section outlines standard methodologies that would be employed for its characterization.

Synthesis and Crystallization

A potential synthetic route to this compound could involve the bromination of N,4-dimethylaniline. The synthesis of a related compound, 2-Bromo-4-methylaniline, is achieved through electrophilic aromatic substitution of 4-methylaniline using a brominating agent like N-bromosuccinimide (NBS).[5] A similar approach could be adapted for the target molecule.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Synthesis: Synthesize this compound via a suitable method, for example, by bromination of N,4-dimethylaniline.

  • Purification: Purify the compound using column chromatography or recrystallization to achieve high purity.

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, hexane, or a mixture), or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα radiation source.[3] Collect diffraction data at a controlled temperature (e.g., 294 K).[3]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model using full-matrix least-squares on F².[2][3]

Computational Modeling

Density Functional Theory (DFT) is a powerful tool for predicting the structural and electronic properties of molecules.[6] A computational study of 4-Bromo-N,N-dimethylaniline has been performed using DFT, providing a template for a similar analysis of the target molecule.[6]

Protocol for DFT Calculations:

  • Software: Utilize a quantum chemistry software package such as Gaussian.

  • Method: Employ a functional such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: Use a basis set such as 6-311++G(d,p) to accurately describe the electronic structure.

  • Calculations:

    • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Frequency Analysis: Calculate vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

    • Property Calculation: From the optimized geometry, calculate bond lengths, bond angles, dihedral angles, and electronic properties such as the molecular electrostatic potential.

Visualizations

The following diagrams illustrate key conceptual aspects of the structure and analysis of this compound.

G Logical Flow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Validation Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Crystallography Single Crystal Growth & X-ray Diffraction Purification->Crystallography Comparison Compare Experimental & Computational Data Spectroscopy->Comparison Crystallography->Comparison DFT DFT Calculations (Geometry Optimization) Conformational Conformational Search DFT->Conformational Conformational->Comparison FinalModel Final Structural Model Comparison->FinalModel

Caption: Proposed workflow for the complete structural characterization of this compound.

G Key Steric Interactions Aniline Aniline Ring (Planar Core) Bromo Bromo Group (ortho) Aniline->Bromo C-Br Bond NMethyl N-Methyl Group Aniline->NMethyl C-N Bond Methyl4 4-Methyl Group Aniline->Methyl4 C-C Bond Bromo->NMethyl Steric Repulsion (Causes out-of-plane twist)

Caption: Diagram of steric hindrance between the ortho-bromo and N-methyl groups.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. While direct experimental structural data remains elusive, a robust model has been constructed through the analysis of predicted data and comparison with structurally similar molecules. The key structural feature is the anticipated steric clash between the ortho-bromine atom and the N-methyl group, which is expected to result in a non-planar conformation of the amino substituent. The provided experimental and computational protocols offer a clear roadmap for future research to validate and refine the structural model presented herein. For professionals in drug development and materials science, this detailed structural understanding is a critical first step in harnessing the potential of this and related substituted anilines.

References

Spectroscopic and Analytical Profile of 2-Bromo-N,4-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-N,4-dimethylaniline (CAS No. 81090-31-5). Due to the limited availability of public experimental spectral data for this specific compound, this document outlines the expected spectral characteristics based on its structure, provides predicted data where available, and details generalized experimental protocols for acquiring such data.

Compound Information:

PropertyValue
Chemical Name This compound
CAS Number 81090-31-5
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H (C5-H)6.8 - 7.2Doublet1H
Aromatic-H (C6-H)6.8 - 7.2Doublet1H
Aromatic-H (C3-H)7.2 - 7.5Singlet1H
N-CH₃2.8 - 3.0Singlet3H
Ar-CH₃2.2 - 2.4Singlet3H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (ppm)
C-Br (C2)110 - 120
C-N (C1)145 - 155
C-CH₃ (C4)130 - 140
Aromatic C-H115 - 135
N-CH₃30 - 40
Ar-CH₃20 - 25

Infrared (IR) Spectroscopy Data

Experimental IR spectral data for this compound is not publicly available. Table 3 outlines the expected characteristic absorption bands.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch~3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1500 - 1600Strong
C-N Stretch1250 - 1350Strong
C-Br Stretch500 - 600Strong

Mass Spectrometry (MS) Data

While experimental mass spectra are not widely published, predicted mass-to-charge ratios for common adducts are available.

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺200.0069
[M+Na]⁺221.9888
[M-H]⁻197.9924
[M]⁺198.9991

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for an organic compound such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts.

Visualizations

The following diagrams illustrate generalized workflows for the synthesis, characterization, and quality control of a chemical entity like this compound.

G cluster_synthesis Synthesis Workflow Start Start Reactants Starting Materials (e.g., 4-Methylaniline, N-methylating agent, Brominating agent) Start->Reactants Reaction Chemical Synthesis (e.g., N-methylation followed by Bromination) Reactants->Reaction Workup Reaction Quenching & Crude Product Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: A generalized workflow for the synthesis and characterization of this compound.

G cluster_qc Quality Control Workflow Sample Batch of this compound NMR_Analysis NMR Spectroscopy (Identity & Purity Check) Sample->NMR_Analysis IR_Analysis IR Spectroscopy (Functional Group Confirmation) Sample->IR_Analysis MS_Analysis Mass Spectrometry (Molecular Weight Confirmation) Sample->MS_Analysis Data_Review Data Analysis & Comparison to Specifications NMR_Analysis->Data_Review IR_Analysis->Data_Review MS_Analysis->Data_Review Decision Pass/Fail Data_Review->Decision Release Batch Release Decision->Release Pass Reject Batch Rejection Decision->Reject Fail

Technical Guide: Solubility Profile of 2-Bromo-N,4-dimethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the solubility of 2-Bromo-N,4-dimethylaniline, a key intermediate in various synthetic applications. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document provides a summary of its known qualitative solubility characteristics. Furthermore, a detailed, standardized experimental protocol for determining the equilibrium solubility of a solid organic compound is presented, enabling researchers to generate precise quantitative data tailored to their specific requirements. This guide also includes a visual representation of the experimental workflow to facilitate procedural understanding and implementation.

Introduction

This compound (CAS No. 698-00-0) is an aromatic amine derivative utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification processes such as recrystallization, and formulation development. Understanding the solubility profile is essential for designing efficient and scalable synthetic routes and for ensuring the quality of the final product.

This guide aims to provide a foundational understanding of the solubility of this compound and to equip researchers with the methodology to conduct their own quantitative solubility assessments.

Qualitative Solubility of this compound

Based on available chemical information, this compound exhibits the following general solubility characteristics:

  • Water: It is described as being only slightly soluble or sparingly soluble in water.[1] This is expected, given the predominantly nonpolar aromatic structure.

The principle of "like dissolves like" suggests that this compound, a molecule of moderate polarity, will have higher solubility in polar aprotic and polar protic organic solvents and lower solubility in highly nonpolar or highly polar (aqueous) solvents.

Quantitative Solubility Data

Table 1: Template for Experimental Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
e.g., Ethanol25Isothermal Equilibrium
e.g., Acetone25Isothermal Equilibrium
e.g., Toluene25Isothermal Equilibrium
e.g., Ethyl Acetate25Isothermal Equilibrium
e.g., Dichloromethane25Isothermal Equilibrium
e.g., Acetonitrile25Isothermal Equilibrium
e.g., Hexane25Isothermal Equilibrium

Experimental Protocol: Determination of Equilibrium Solubility

The most common and reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method. This procedure measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a constant temperature.

4.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

  • Thermostatically controlled incubator or water bath

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[5][6][7] The time required to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to take the sample from the upper portion of the solution.

  • Filtration: Immediately filter the collected sample through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles. The filter material should be chemically compatible with the solvent.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

4.3. Quality Control

  • Perform each solubility determination in triplicate to ensure reproducibility.

  • Run a blank sample (solvent only) to zero the analytical instrument.

  • Verify the stability of the compound in the solvent over the equilibration period.

  • Ensure the purity of the this compound used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Solubility_Workflow start Start prep Add excess solute to vial start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibrate at constant T (e.g., 24-72h with agitation) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute sample to known volume filter->dilute analyze Analyze concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining equilibrium solubility.

Conclusion

While quantitative solubility data for this compound is not widely published, its qualitative behavior indicates good solubility in common organic solvents and poor solubility in water. For researchers and drug development professionals requiring precise data, the provided isothermal equilibrium shake-flask protocol offers a robust and standardized method for its determination. The generation of such data is crucial for the effective use of this compound in synthesis and formulation.

References

theoretical synthesis pathway of 2-Bromo-n,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Synthesis of 2-Bromo-N,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a theoretical multi-step synthesis pathway for this compound, a substituted aniline with potential applications in pharmaceutical and materials science research. The proposed synthesis is based on established chemical transformations, starting from the readily available precursor, 4-methylaniline (p-toluidine).

Theoretical Synthesis Pathway

The most plausible theoretical pathway for the synthesis of this compound involves a four-step sequence:

  • Protection of the Amino Group: The amino group of 4-methylaniline is first protected, typically through acetylation, to prevent unwanted side reactions during the subsequent bromination step and to direct the bromination to the desired position.

  • Electrophilic Aromatic Bromination: The N-acetyl-4-methylaniline intermediate undergoes electrophilic aromatic substitution with bromine to introduce a bromine atom at the 2-position of the aromatic ring.

  • Deprotection of the Amino Group: The acetyl protecting group is then removed to yield 2-bromo-4-methylaniline.

  • N,N-dimethylation: The final step involves the N,N-dimethylation of the amino group of 2-bromo-4-methylaniline to afford the target compound.

This strategy ensures regioselective control of the bromination and allows for the straightforward introduction of the N,N-dimethyl functionality.

Synthesis Pathway Diagram

Synthesis_Pathway Start 4-Methylaniline (p-Toluidine) Intermediate1 N-Acetyl-4-methylaniline Start->Intermediate1 Acetic Anhydride, Acetic Acid Intermediate2 2-Bromo-N-acetyl-4-methylaniline Intermediate1->Intermediate2 Bromine, Acetic Acid Intermediate3 2-Bromo-4-methylaniline Intermediate2->Intermediate3 HCl, Reflux Product This compound Intermediate3->Product Methylating Agent (e.g., MeI, Dimethyl Carbonate)

Caption: Proposed four-step synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for each key step of the proposed synthesis, based on analogous reactions found in the literature.

Table 1: Acetylation of 4-Methylaniline

ParameterValueReference
Starting Material4-Methylaniline[1]
ReagentsAcetic Anhydride, Acetic Acid[1]
Reaction Time2.5 - 3.0 hours[1]
Reaction TemperatureReflux[1]
YieldNot specified for this step alone

Table 2: Bromination of N-Acetyl-4-methylaniline

ParameterValueReference
Starting MaterialN-Acetyl-4-methylaniline[1]
ReagentsLiquid Bromine, Acetic Acid[1]
Reaction Time1.0 hour[1]
Reaction Temperature50 - 55 °C[1]
Yield (of 2-bromo-4-methylaniline after deprotection)51 - 57%[1]

Table 3: Deprotection of 2-Bromo-N-acetyl-4-methylaniline

ParameterValueReference
Starting Material2-Bromo-N-acetyl-4-methylaniline[1]
ReagentsConcentrated Hydrochloric Acid, Acetic Acid[1]
Reaction Time3.0 hours[1]
Reaction TemperatureReflux[1]
Post-treatmentNaOH solution[1]

Table 4: Theoretical N,N-dimethylation of 2-Bromo-4-methylaniline

ParameterValueReference
Starting Material2-Bromo-4-methylaniline
ReagentsDimethyl Carbonate, Zeolite Catalyst[2]
Reaction Time1 hour[2]
Reaction Temperature150 °C[2]
Yield (analogous reaction)85%[2]

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis, adapted from established procedures for similar transformations.

Step 1: Synthesis of N-Acetyl-4-methylaniline (Acetylation)
  • In a three-neck flask equipped with a stirrer and reflux condenser, add 320-325 g of p-toluidine, 1100-1200 mL of glacial acetic acid, and 45-55 mL of acetic anhydride.[1]

  • Stir the mixture and reflux for 2.5-3.0 hours.[1]

  • Allow the reaction mixture to cool naturally. The product, N-acetyl-p-toluidine, will be used directly in the next step.

Step 2: Synthesis of 2-Bromo-N-acetyl-4-methylaniline (Bromination)
  • Cool the reaction mixture from Step 1 to 35-45 °C.[1]

  • Slowly add 450-500 g of liquid bromine dropwise to the flask while maintaining the temperature at 50-55 °C.[1]

  • Continue stirring at this temperature for 1.0 hour.[1]

  • Pour the reaction mixture into 10-20 L of ice water with vigorous stirring.[1]

  • Collect the solid precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from 80% ethanol to obtain white, needle-like crystals of 2-bromo-N-acetyl-4-methylaniline.[1]

Step 3: Synthesis of 2-Bromo-4-methylaniline (Deprotection)
  • In a single-neck flask, add the dried 2-bromo-N-acetyl-4-methylaniline from Step 2, 700-800 mL of glacial acetic acid, and 700-800 mL of concentrated hydrochloric acid.[1]

  • Reflux the mixture for 3.0 hours.[1]

  • Cool the solution completely to precipitate the crude hydrochloride salt.

  • Wash the solid with ethanol and dry it.[1]

  • Suspend the hydrochloride salt in 1200 mL of water.

  • Prepare a solution of 200-220 g of sodium hydroxide in 1000-1200 mL of water.

  • With vigorous stirring, add the sodium hydroxide solution to the suspension of the hydrochloride salt to liberate the free amine as an oily substance.[1]

  • Separate the oily layer and purify by vacuum distillation to obtain 2-bromo-4-methylaniline.[1]

Step 4: Theoretical Synthesis of this compound (N,N-dimethylation)

This protocol is based on the N,N-dimethylation of a similar bromoaniline using dimethyl carbonate.

  • In a pressure microreactor, charge 2-bromo-4-methylaniline (100 mmol), dimethyl carbonate (400 mmol), and 5-10 wt% of a suitable zeolite catalyst (e.g., 0.72KNaX-BS).[2]

  • Seal the reactor and heat to 150 °C for 1 hour.[2]

  • After cooling, filter the reaction mixture through a bed of alumina.

  • Distill off the excess dimethyl carbonate.

  • The residue can be purified by vacuum distillation or crystallization from ethanol to yield this compound.[2]

Workflow Diagram

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection cluster_methylation Step 4: N,N-dimethylation A1 Mix p-toluidine, acetic anhydride, and acetic acid A2 Reflux for 2.5-3.0 h A1->A2 B1 Cool mixture to 35-45 °C A2->B1 B2 Add bromine dropwise at 50-55 °C B1->B2 B3 Stir for 1 h B2->B3 B4 Precipitate in ice water B3->B4 B5 Filter, wash, and dry B4->B5 B6 Recrystallize from ethanol B5->B6 D1 Reflux with HCl and acetic acid for 3 h B6->D1 D2 Cool to precipitate hydrochloride salt D1->D2 D3 Neutralize with NaOH D2->D3 D4 Separate and purify by distillation D3->D4 M1 Heat with dimethyl carbonate and catalyst in a sealed reactor D4->M1 M2 Filter and remove excess reagent M1->M2 M3 Purify final product M2->M3

Caption: Experimental workflow for the synthesis of this compound.

This comprehensive guide provides a theoretical framework for the synthesis of this compound. The protocols are based on well-established reactions, and the provided data can serve as a valuable resource for researchers planning to synthesize this compound or its analogs. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

A Technical Guide to the Electrophilic Aromatic Substitution Mechanism in N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical analysis of the electrophilic aromatic substitution (EAS) mechanism of N,4-dimethylaniline. It explores the theoretical principles governing reactivity and regioselectivity, summarizes quantitative data, and provides detailed experimental protocols for key transformations. The guide leverages data from the closely related compound N,N-dimethylaniline to predict the behavior of the title compound, offering a robust framework for synthetic planning.

Theoretical Framework: Reactivity and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on N,4-dimethylaniline is governed by the electronic and steric effects of its two substituents: the N,N-dimethylamino group [-N(CH₃)₂] and the methyl group [-CH₃].

  • N,N-Dimethylamino Group (-N(CH₃)₂): This is a powerful activating group due to the nitrogen atom's lone pair of electrons, which can be donated into the aromatic π-system through resonance.[1] This donation significantly increases the nucleophilicity of the ring, making it highly reactive towards electrophiles.[1] The resonance effect is most pronounced at the ortho and para positions, making the -N(CH₃)₂ group a strong ortho, para-director.[2]

  • Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through hyperconjugation. It is also an ortho, para-director.

In N,4-dimethylaniline, the powerful ortho, para-directing effect of the dimethylamino group at position 1 and the weaker ortho, para-directing effect of the methyl group at position 4 are reinforcing. The primary sites for electrophilic attack are the positions ortho to the strongly activating dimethylamino group (positions 2 and 6). Position 3 (and 5) is meta to the amino group but ortho to the methyl group, making it less activated than the 2/6 positions.

A critical consideration is the basicity of the dimethylamino group. In strongly acidic media, such as those used for nitration (HNO₃/H₂SO₄), the nitrogen is protonated to form the anilinium ion [-N⁺H(CH₃)₂].[3][4] This group is strongly deactivating and meta-directing due to its positive charge and the powerful inductive electron withdrawal.[3] This dramatically alters the reactivity and regioselectivity of the substrate.

Caption: Directing influences on the N,4-dimethylaniline ring.

General Mechanism of Electrophilic Aromatic Substitution

The mechanism for EAS proceeds via a two-step pathway.[5]

  • Formation of the Sigma Complex: The nucleophilic π-system of the aromatic ring attacks a strong electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2][5]

  • Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π-system.[5]

G Reactants N,4-dimethylaniline + Electrophile (E+) Intermediate Sigma Complex (Arenium Ion) Reactants->Intermediate Step 1: Attack (Slow) Products Substituted Product + H+ Intermediate->Products Step 2: Deprotonation (Fast)

Caption: Generalized workflow for electrophilic aromatic substitution.

The stability of the intermediate sigma complex determines the regioselectivity. For N,4-dimethylaniline, attack at the ortho and para positions relative to the -N(CH₃)₂ group allows for an additional resonance structure where the nitrogen lone pair delocalizes the positive charge, forming a more stable iminium ion.[2] This significantly lowers the activation energy for ortho/para substitution compared to meta substitution.

Specific EAS Reactions and Protocols

Aromatic Nitration

Mechanism and Regioselectivity: The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids. Under these strongly acidic conditions, the dimethylamino group is protonated, forming a meta-directing anilinium ion.[3] Consequently, nitration is expected to occur primarily at the position meta to the amino group (position 3), which is also ortho to the methyl group.

Quantitative Data Summary (Proxy: N,N-Dimethylaniline)

ReactionConditionsOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Yield (%)Reference(s)
Mono-nitrationHNO₃ / H₂SO₄, <5°C-53.121.4~75[6]
NitrationHNO₃ / H₂SO₄, 5-10°C---56-63 (meta)[7]

Experimental Protocol: Synthesis of 3-Nitro-N,4-dimethylaniline (Adapted from N,N-dimethylaniline nitration) [6][7]

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 127 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 0.3 moles of N,4-dimethylaniline to the cold sulfuric acid, ensuring the temperature remains below 25°C. Cool the resulting solution to 5°C.

  • Separately, prepare a nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, with cooling.

  • Add the nitrating mixture dropwise to the aniline sulfate solution, maintaining the reaction temperature between 5°C and 10°C. The addition should take approximately 1.5 hours.

  • After the addition is complete, stir the mixture for an additional hour at 5-10°C.

  • Pour the reaction mixture slowly and with vigorous stirring into a beaker containing 600 g of crushed ice.

  • Carefully neutralize the solution by slowly adding concentrated ammonium hydroxide while keeping the temperature below 25°C with external cooling. The crude para-nitro isomer may precipitate first as a yellow solid.

  • Filter any precipitate. Continue adding ammonium hydroxide to the filtrate until it is basic to litmus paper to precipitate the meta-nitro isomer as an orange-red solid.

  • Collect the meta product by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol.

G start Start step1 Dissolve N,4-dimethylaniline in cold conc. H2SO4 start->step1 step2 Prepare nitrating mixture (HNO3 + H2SO4) step1->step2 step3 Add nitrating mixture dropwise at 5-10°C step2->step3 step4 Stir for 1 hour step3->step4 step5 Pour onto ice (Quench) step4->step5 step6 Neutralize with NH4OH step5->step6 step7 Isolate products via filtration step6->step7 step8 Purify by recrystallization step7->step8 end_node End step8->end_node

Caption: Experimental workflow for the nitration of N,4-dimethylaniline.

Aromatic Halogenation

Mechanism and Regioselectivity: Halogenation (e.g., with Br₂) typically does not require a Lewis acid catalyst due to the highly activated nature of the ring. The reaction proceeds rapidly to give substitution at the most activated positions: ortho to the dimethylamino group. Due to sterics, some para substitution (relative to the amino group) might occur if that position were unsubstituted, but in N,4-dimethylaniline, the primary products will be 2-halo and 2,6-dihalo derivatives.

Quantitative Data Summary (Proxy: N,N-Dimethylaniline N-Oxide)

ReactionConditionsProductYield (%)Reference(s)
BrominationThionyl bromide, THF, -78°C4-Bromo-N,N-dimethylaniline55

Experimental Protocol: Synthesis of 2-Bromo-N,4-dimethylaniline

  • Dissolve 0.1 moles of N,4-dimethylaniline in 200 mL of glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Slowly add a solution of 0.1 moles of bromine in 50 mL of glacial acetic acid dropwise to the stirred aniline solution.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into 500 mL of ice water.

  • Neutralize the solution by adding solid sodium bicarbonate until effervescence ceases.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

G start Start step1 Dissolve N,4-dimethylaniline in acetic acid start->step1 step2 Cool in ice bath step1->step2 step3 Add Br2 in acetic acid dropwise step2->step3 step4 Stir at room temperature step3->step4 step5 Quench in ice water step4->step5 step6 Neutralize with NaHCO3 step5->step6 step7 Extract with diethyl ether step6->step7 step8 Dry and concentrate step7->step8 step9 Purify product step8->step9 end_node End step9->end_node

Caption: Experimental workflow for the bromination of N,4-dimethylaniline.

Aromatic Sulfonation

Mechanism and Regioselectivity: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). The reaction is reversible and subject to thermodynamic control at higher temperatures. Given the steric bulk of the electrophile and the substituents, substitution is expected to occur at the least hindered, electronically favorable position, which is position 2 (ortho to the amino group). Under forcing conditions, rearrangement might occur.[8] At lower temperatures, N-sulfonation can occur, followed by thermal rearrangement to the ring-sulfonated product.[8]

Quantitative Data Summary (Proxy: 2,6-Dimethylanilinium Salt)

ReactionConditionsProductYield (%)Reference(s)
Thermal RearrangementHeating at 160°C, 8h2,6-dimethylaniline-4-sulfonate90[8]

Experimental Protocol: Synthesis of 2-Sulfonic acid-N,4-dimethylaniline

  • In a round-bottom flask, carefully add 0.1 moles of N,4-dimethylaniline to 50 mL of concentrated sulfuric acid, with cooling.

  • Heat the mixture in an oil bath at 180-190°C for 4-5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto 200 g of crushed ice.

  • The sulfonic acid product will precipitate as a solid (zwitterion).

  • Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the product from hot water to yield the purified sulfonic acid.

G start Start step1 Add N,4-dimethylaniline to conc. H2SO4 start->step1 step2 Heat mixture to 180-190°C for 4-5 hours step1->step2 step3 Cool to room temperature step2->step3 step4 Pour onto crushed ice step3->step4 step5 Collect precipitate via vacuum filtration step4->step5 step6 Recrystallize from hot water step5->step6 end_node End step6->end_node

Caption: Experimental workflow for the "baking" sulfonation process.

Friedel-Crafts Acylation

Mechanism and Regioselectivity: Direct Friedel-Crafts acylation of N,4-dimethylaniline is generally not feasible. The basic nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃), forming a highly deactivated system that is resistant to electrophilic attack.[4] To perform this reaction, the amino group must first be protected, typically as an amide (e.g., by reacting with acetic anhydride). The resulting N-acetyl group is still an ortho, para-director but is significantly less activating and non-basic. Acylation would then proceed at the position ortho to the amide group. A final hydrolysis step is required to remove the protecting group.

Experimental Protocol: Synthesis of 2-Acetyl-N,4-dimethylaniline (via N-protection)

  • Protection: Reflux 0.1 moles of N,4-dimethylaniline with 0.12 moles of acetic anhydride for 30 minutes. Cool the mixture and pour it into ice water to precipitate N-acetyl-N,4-dimethylaniline. Filter, wash with water, and dry.

  • Acylation: Suspend 1.1 equivalents of anhydrous aluminum chloride in 100 mL of dry dichloromethane under a nitrogen atmosphere. Cool to 0°C.[9]

  • Add 1.1 equivalents of acetyl chloride dropwise.

  • Add a solution of 1.0 equivalent of N-acetyl-N,4-dimethylaniline in 50 mL of dichloromethane dropwise, keeping the temperature below 5°C.

  • After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases. Wash with sodium bicarbonate solution, then brine, and dry over anhydrous MgSO₄.

  • Deprotection: Concentrate the organic layer. Add 100 mL of 6M aqueous HCl and reflux the mixture for 2-4 hours to hydrolyze the amide.

  • Cool the solution and neutralize with NaOH to precipitate the product.

  • Extract the product, dry the organic layer, remove the solvent, and purify by column chromatography.

G start Start step1 Protect amino group (e.g., N-acetylation) start->step1 step2 Perform Friedel-Crafts acylation with AcCl / AlCl3 step1->step2 step3 Quench with acid and workup step2->step3 step4 Deprotect amide group (Acid hydrolysis) step3->step4 step5 Neutralize and extract step4->step5 step6 Purify final product step5->step6 end_node End step6->end_node

Caption: Workflow for Friedel-Crafts acylation via N-protection.

References

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-Bromo-N,4-dimethylaniline (CAS No. 81090-31-5). The strategic positioning of the bromine atom, influenced by the electron-donating N-methyl and 4-methyl groups, makes it a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This document details the participation of this compound in key palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. It serves as a critical resource for chemists engaged in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Included are spectroscopic data for the characterization of the title compound, detailed experimental protocols for its synthesis and subsequent reactions, and a comparative analysis of reaction conditions and yields.

Introduction

This compound is a substituted aromatic amine whose synthetic utility is largely defined by the reactivity of its bromine substituent. The presence of two electron-donating groups—the N-methyl and the 4-methyl—activates the aromatic ring, influencing the reactivity of the C-Br bond. This guide explores the key transformations of this versatile building block, with a focus on palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. The ability to selectively replace the bromine atom allows for the construction of complex molecular architectures, making this compound a valuable intermediate in the development of novel pharmaceuticals and functional materials.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 81090-31-5 [2]
Molecular Formula C₈H₁₀BrN [3]
Molecular Weight 200.08 g/mol [3]
Appearance Colorless oil [3]

| Purity | 98% (GC) |[2] |

Spectroscopic Data:

Characterization of this compound is critical for confirming its identity and purity. The following data has been reported:[3]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30 (t, J = 4.1 Hz, 1H), 7.08 – 7.03 (m, 1H), 6.61 – 6.56 (m, 1H), 2.91 (s, 3H), 2.27 (s, 3H).[3]

  • ¹³C NMR (101 MHz, CDCl₃): δ 143.67, 132.53, 128.93, 127.02, 110.65, 109.41, 30.73, 19.89.[3]

  • GC-MS (m/z): 198.99 (calc. 199.04).[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the N-methylation of 2-bromo-4-methylaniline. A general procedure is provided below.

Experimental Protocol: N-methylation of 2-bromo-4-methylaniline

This protocol is adapted from a general procedure for the N-methylation of ortho-substituted aromatic amines.[3]

Materials:

  • 2-bromo-4-methylaniline

  • Methanol

  • Iridium-based catalyst (e.g., 2-Arylbenzo[d]oxazole NHC-Ir(III) complex)

  • Suitable solvent (e.g., as specified by catalyst requirements)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel, combine 2-bromo-4-methylaniline and the iridium catalyst under an inert atmosphere.

  • Add methanol as the methylating agent and the appropriate solvent.

  • Heat the reaction mixture to the temperature specified by the catalyst system and stir for the required duration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product is purified by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to yield this compound as a colorless oil.[3]

A reported yield for this transformation is 78%.[3]

Reactivity of the Bromine Atom

The bromine atom in this compound is the primary site for synthetic modification, predominantly through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the aniline ring influences the oxidative addition step in these catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine this compound, boronic acid, base, and Pd catalyst in a dry Schlenk flask. Inert Evacuate and backfill with inert gas (3x). Start->Inert 1 Solvent Add degassed solvent (e.g., Dioxane/H₂O). Inert->Solvent 2 Heat Heat mixture to 80-110 °C with stirring. Solvent->Heat 3 Monitor Monitor reaction progress (TLC, GC-MS). Heat->Monitor 4 Cool Cool to room temperature. Monitor->Cool 5 Extract Dilute, wash with water/brine, and extract with organic solvent. Cool->Extract 6 Purify Dry organic layer, concentrate, and purify by column chromatography. Extract->Purify 7 End Obtain 2-Aryl-N,4-dimethylaniline product. Purify->End 8

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner Catalyst/Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 100 24 General Protocol

| Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | General Protocol |

Note: The data in this table represents general conditions for Suzuki couplings of aryl bromides and may require optimization for this compound.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[1][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[5]

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd PdII_Complex Ar-Pd(II)-Br(L)₂ (Ar = 2-(N,4-dimethylanilino)) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord Amido_Complex [Ar-Pd(II)-NHR'R'']⁺L₂ Amine_Coord->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim Forms Ar-Pd(II)-NR'R''(L)₂ RedElim->Pd0L2 Regenerates Catalyst Product Ar-NR'R'' RedElim->Product ArBr 2-Bromo-N,4- dimethylaniline ArBr->OxAdd Amine R'R''NH Amine->Amine_Coord

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Amine Catalyst/Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
Primary/Secondary Alkylamine Pd₂(dba)₃ / XPhos K₃PO₄ Toluene 100 12-24 General Protocol

| Primary/Secondary Arylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-110 | 12-24 | General Protocol |

Note: The data in this table represents general conditions for Buchwald-Hartwig aminations of aryl bromides and may require optimization for this compound.[6][7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl bromides.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.5-10 mol%)

  • Base (e.g., NaOtBu, 1.4–2.0 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes for catalyst pre-formation.

  • Add this compound and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is utilized to form a carbon-carbon bond between an aryl halide and a terminal alkyne.[8]

Table 4: Representative Conditions for Sonogashira Coupling

Alkyne Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%)
Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI Diisopropylamine THF RT 3 General Protocol

| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Triethylamine | DMF | 100 | 3 | General Protocol |

Note: The data in this table represents general conditions for Sonogashira couplings of aryl bromides and may require optimization for this compound.[3]

Experimental Protocol: General Procedure for Sonogashira Coupling This protocol is adapted from established procedures for the Sonogashira coupling of aryl halides.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1–1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv)

  • Copper(I) iodide (CuI) (0.025 equiv)

  • Base (e.g., diisopropylamine, 7.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound in the solvent at room temperature, sequentially add the palladium catalyst, copper(I) iodide, the base, and the terminal alkyne under an inert atmosphere.

  • Stir the reaction for the required time at the appropriate temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.

Table 5: Representative Conditions for Heck Reaction

Alkene Catalyst/Ligand Base Solvent Temp. (°C) Time (h) Yield (%)

| Activated Alkene | Pd(OAc)₂ | K₂CO₃ | DMA | 130-140 | 40 | General Protocol |

Note: The data in this table represents general conditions for Heck reactions of aryl bromides and may require optimization for this compound.

Experimental Protocol: General Procedure for Heck Reaction This protocol is adapted from established procedures for the Heck reaction of aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)

  • Base (e.g., K₂CO₃, 3.5 equiv)

  • Solvent (e.g., DMA)

  • Phase transfer catalyst (e.g., TBAB, 0.2 equiv) (optional)

Procedure:

  • In a reaction vessel, combine this compound, the alkene, the palladium catalyst, the base, and the phase transfer catalyst (if used) in the solvent.

  • Heat the mixture at the specified temperature for the required duration.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, quench the reaction and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a synthetically valuable intermediate due to the versatile reactivity of its bromine atom. The electron-donating nature of the N-methyl and 4-methyl substituents modulates the reactivity of the C-Br bond, making it amenable to a range of palladium-catalyzed cross-coupling reactions. This guide has provided an overview of its spectroscopic properties, synthesis, and reactivity in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The provided general protocols serve as a foundation for the development of specific synthetic routes, enabling the construction of diverse and complex molecular targets for applications in drug discovery and materials science. Further optimization of the outlined conditions for this specific substrate is encouraged to achieve optimal outcomes.

References

Potential Research Applications for 2-Bromo-N,4-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N,4-dimethylaniline is a substituted aromatic amine with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. While specific data for this compound is limited, its structural features—a reactive bromine atom, a nucleophilic secondary amine, and an activated aromatic ring—make it an attractive starting material for the synthesis of a diverse range of complex molecules. This technical guide explores the potential research applications of this compound by drawing parallels with structurally similar bromoanilines. Key areas of application include the development of kinase inhibitors for oncology, the synthesis of novel heterocyclic scaffolds, and its use in palladium-catalyzed cross-coupling reactions to generate libraries of compounds for high-throughput screening. This document provides a prospective overview of its synthetic utility and potential biological significance, supported by representative experimental protocols and quantitative data from analogous compounds.

Introduction

Substituted anilines are privileged scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be exploited for the targeted synthesis of novel chemical entities. This guide will delve into the prospective applications of this compound, focusing on its utility in the synthesis of biologically active molecules and as a versatile intermediate in organic synthesis.

Potential Research Applications

Medicinal Chemistry: Kinase Inhibitors

Bromoanilines are key structural motifs in a multitude of kinase inhibitors, which are a cornerstone of modern cancer therapy.[1][2][3] The bromoaniline moiety often serves as a crucial pharmacophore that can be further functionalized to enhance potency and selectivity. The N,4-dimethyl substitution pattern of the target molecule could offer advantages in terms of solubility and metabolic stability.

Derivatives of this compound could be investigated as inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[2]

Table 1: Representative Biological Activity of Kinase Inhibitors Derived from Bromoanilines

Compound ID (Analogous)Kinase TargetIC50 (nM)Cell LineCytotoxicity (GI50, µM)
Pyrrolo[2,3-d]pyrimidine 1EGFR12A4310.8
Pyrrolo[2,3-d]pyrimidine 2PDGFR-β25NCI-H4601.5
4-Anilinoquinazoline 1Src8K562>10
4-Anilinoquinazoline 2Aurora A15HeLa0.5

Data presented is for analogous compounds and serves as a representation of potential activity.[2][3]

Organic Synthesis: Cross-Coupling Reactions

The bromine atom in this compound is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This versatility allows for the rapid generation of compound libraries for screening purposes.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is a powerful method for creating biaryl structures, which are common in pharmaceuticals.

  • Heck-Mizoroki Reaction: Coupling with alkenes to form substituted alkenes. This reaction is valuable for the synthesis of complex natural products and pharmaceutical intermediates.[4][5]

  • Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, enabling the synthesis of complex diarylamines and related structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes, which are useful intermediates in organic synthesis.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromoanilines

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Toluene/H2O92
24-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO3Dioxane88
33-Thienylboronic acidPd(OAc)2/SPhosK3PO4Toluene95
44-Acetylphenylboronic acidPd2(dba)3/XPhosK2CO31,4-Dioxane85

Data presented is for analogous 2-bromoaniline compounds and serves as a representation of potential reactivity.[6]

Synthesis of Heterocyclic Compounds

The amino and bromo functionalities of this compound can be utilized in cyclization reactions to construct a variety of heterocyclic scaffolds. These scaffolds are central to the structure of many biologically active molecules. For instance, intramolecular cyclization or condensation reactions with appropriate bifunctional reagents can lead to the formation of quinolines, quinazolines, and other nitrogen-containing heterocycles.[7]

Experimental Protocols

Synthesis of this compound (Proposed)

This protocol is adapted from the synthesis of the analogous 2-Bromo-4-methylaniline.

  • Acetylation: To a solution of N,4-dimethylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq). Reflux the mixture for 2 hours.

  • Bromination: Cool the reaction mixture to room temperature. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid, maintaining the temperature below 30 °C. Stir for 1 hour.

  • Work-up: Pour the reaction mixture into ice-water. Collect the precipitate by filtration and wash with cold water.

  • Hydrolysis: Suspend the crude product in a mixture of ethanol and concentrated hydrochloric acid. Reflux for 4 hours.

  • Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Add a degassed solvent system (e.g., Toluene/H2O, 4:1).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

General Protocol for Heck Reaction
  • In a Schlenk flask, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)2, 0.02 eq), a phosphine ligand (e.g., PPh3, 0.04 eq), and a base (e.g., Et3N, 2.0 eq).[8][9]

  • Add a dry, degassed solvent such as DMF or acetonitrile.

  • Purge the flask with an inert gas.

  • Heat the reaction mixture to 80-120 °C and stir for 16-48 hours.

  • Monitor the reaction by TLC or GC.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Potential Product Classes start This compound suzuki Suzuki Coupling (with R-B(OH)2) start->suzuki Pd catalyst, base heck Heck Reaction (with Alkene) start->heck Pd catalyst, base buchwald Buchwald-Hartwig (with R-NH2) start->buchwald Pd catalyst, base biaryls Biaryls & Heterobiaryls suzuki->biaryls alkenes Substituted Alkenes heck->alkenes diarylamines Di- and Triarylamines buchwald->diarylamines

Caption: Synthetic utility of this compound.

G cluster_workflow Drug Discovery Workflow synthesis Synthesis of Derivatives (from this compound) screening High-Throughput Screening (e.g., Kinase Panel) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Hits preclinical Preclinical Studies (In vivo efficacy, toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug discovery workflow utilizing derivatives.

G cluster_pathway Hypothetical Kinase Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Inhibitor (Derived from this compound) inhibitor->akt

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for a variety of research applications. By leveraging the known reactivity of analogous bromoanilines, researchers can rationally design and synthesize novel compounds for applications in medicinal chemistry, particularly as kinase inhibitors, as well as in the broader field of organic synthesis. The synthetic versatility afforded by the bromine and amino functionalities makes it an ideal candidate for the generation of diverse molecular scaffolds. Further investigation into the specific reactivity and biological activity of derivatives of this compound is warranted and holds the potential to yield novel discoveries in both chemistry and pharmacology.

References

An In-depth Technical Guide to the Electronic Effects of Substituents on the 2-Bromo-N,4-dimethylaniline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electronic effects exerted by the bromo, N-methyl, and 4-methyl substituents on the aromatic ring of 2-Bromo-N,4-dimethylaniline. A comprehensive understanding of these effects is crucial for predicting the molecule's reactivity, basicity, and potential as a scaffold in medicinal chemistry and materials science. This document synthesizes theoretical principles with comparative data to offer insights into the molecule's chemical behavior.

Theoretical Framework: Inductive and Resonance Effects

Substituents on an aromatic ring modulate the electron density of the system through two primary mechanisms: inductive and resonance effects.[1]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the ring carbon. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density towards the ring.[2]

  • Resonance Effect (R or M): This effect involves the delocalization of π electrons or lone pairs between the substituent and the aromatic π system.[1] Groups that donate electrons to the ring via resonance have a positive resonance effect (+R), increasing electron density, particularly at the ortho and para positions. Conversely, groups that withdraw electrons from the ring through resonance display a negative resonance effect (-R).[2]

The overall electronic influence of a substituent is a combination of these two effects, which dictates the reactivity and regioselectivity of the aromatic ring in reactions such as electrophilic aromatic substitution.[3]

substituent Substituent on Aniline Ring inductive Inductive Effect (-I / +I) Through σ-bonds Based on Electronegativity substituent->inductive resonance Resonance Effect (-R / +R) Through π-system Delocalization of Electrons substituent->resonance reactivity Ring Reactivity (Activation/Deactivation) inductive->reactivity basicity Amino Group Basicity (pKa) (Increase/Decrease) inductive->basicity resonance->reactivity resonance->basicity regioselectivity Regioselectivity (ortho, para, meta-directing) resonance->regioselectivity cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Aniline Derivative in Solvent B Calibrate pH Electrode A->B C Add Standardized Acid Titrant in Increments B->C D Record pH after each Addition C->D D->C Repeat E Plot Titration Curve (pH vs. Volume) D->E F Determine Half-Equivalence Point E->F G Calculate pKa (pKa = pH at half-equivalence) F->G A Build 3D Molecular Structure B Geometry Optimization (e.g., DFT/6-311G**) A->B C Single-Point Energy Calculation B->C E Calculate Solvation Free Energies B->E D Calculate Electronic Properties (Atomic Charges, HOMO/LUMO) C->D C->E G Analyze & Correlate Data D->G F Predict pKa via Thermodynamic Cycle E->F F->G

References

2-Bromo-n,4-dimethylaniline safety, toxicity, and handling overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety, Toxicity, and Handling of Brominated Dimethylaniline Derivatives

Disclaimer: The chemical name "2-Bromo-n,4-dimethylaniline" is ambiguous. This guide provides a comprehensive overview of the safety, toxicity, and handling protocols for closely related and more clearly defined chemical compounds based on available public data: 2-Bromo-N,N-dimethylaniline , 4-Bromo-N,N-dimethylaniline , and 2-Bromo-4-methylaniline . Professionals should always refer to the specific Safety Data Sheet (SDS) for the exact compound in use.

2-Bromo-N,N-dimethylaniline

CAS Number: 698-00-0

Physical and Chemical Properties
PropertyValueCitations
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1]
Appearance Colorless - Light yellow liquid[2]
Physical State Liquid[2]
IUPAC Name 2-bromo-N,N-dimethylaniline[1]
GHS Hazard Information
ComponentDetailsCitations
Pictogram(s) Danger[1]
Signal Word Danger[1]
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H351: Suspected of causing cancer.H373: May cause damage to organs through prolonged or repeated exposure.H400: Very toxic to aquatic life.H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P203, P260, P261, P262, P264, P270, P271, P273, P280: PreventionP301+P316, P302+P352, P304+P340, P305+P351+P338, P316, P318, P319, P321, P330, P332+P317, P337+P317, P361+P364, P391: ResponseP403+P233, P405: StorageP501: Disposal[1]
Handling, Storage, and Personal Protective Equipment

Handling:

  • Wear personal protective equipment and face protection.[2]

  • Ensure adequate ventilation.[2]

  • Avoid ingestion and inhalation.[2]

  • Do not get in eyes, on skin, or on clothing.[2]

Storage:

  • Store in a well-ventilated place.[2]

  • Keep containers tightly closed.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[3][4]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][4]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

  • Respiratory Protection: When workers are facing concentrations above the exposure limit they must use appropriate certified respirators.[4]

4-Bromo-N,N-dimethylaniline

CAS Number: 586-77-6

Physical and Chemical Properties
PropertyValueCitations
Molecular Formula C₈H₁₀BrN[5][6][7]
Molecular Weight 200.08 g/mol [5][7]
Appearance Grey Solid[6]
Physical State Solid[6]
Melting Point 52 - 56 °C / 126 - 132.8 °F[3][6]
Boiling Point 264 °C / 507.2 °F[3][6]
Flash Point > 112 °C / > 233.6 °F[4][5]
Water Solubility Insoluble[4][8]
Stability Stable under normal conditions.[3][5][6][8]
GHS Hazard Information
ComponentDetailsCitations
Pictogram(s) Warning[6][7]
Signal Word Warning[5][6][7]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[6][9] H315: Causes skin irritation.[5][6][7][9] H319: Causes serious eye irritation.[5][6][7][9] H335: May cause respiratory irritation.[5][6]
Precautionary Statements P261, P264, P270, P271, P280: Prevention[3][6][7][9][10] P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362+P364: Response[3][4][6][9][10] P403+P233, P405: Storage[6][7] P501: Disposal[3][6][9]
Toxicity Data
TypeValueCitations
LD50 Oral 500.1 mg/kg
LC50 Inhalation 1.5 mg/l - 4 h (dust/mist)
LD50 Dermal 1,100 mg/kg
NFPA/HMIS Ratings
RatingNFPAHMISCitations
Health 22
Flammability 11
Reactivity/Physical Hazard 00
Handling, Storage, and Disposal

Handling:

  • Wash face, hands, and any exposed skin thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5][9]

  • Wear protective gloves/protective clothing/eye protection/face protection.[5][9]

  • Use only outdoors or in a well-ventilated area.[9]

  • Avoid contact with skin and eyes and avoid dust formation.[11]

Storage:

  • Keep in a dry, cool, and well-ventilated place.[6]

  • Keep container tightly closed.[6]

  • Store locked up.[7]

Incompatible Materials:

  • Strong oxidizing agents, Strong acids, Strong bases, Metals.[5][6]

Disposal:

  • Waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[2][6]

  • Dispose of contents/container to an approved waste disposal plant.[3][6]

2-Bromo-4-methylaniline

CAS Number: 583-68-6

Physical and Chemical Properties
PropertyValueCitations
Molecular Formula C₇H₈BrN[12]
Molecular Weight 186.05 g/mol [12]
Appearance Brown[12]
Melting Point 14 - 16 °C / 57.2 - 60.8 °F[12]
Flash Point > 112 °C / > 233.6 °F[12]
Specific Gravity 1.500[12]
GHS Hazard Information
ComponentDetailsCitations
Pictogram(s) Danger[12]
Signal Word Danger[12]
Hazard Statements Toxic if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure. [12]
Precautionary Statements P260, P264, P270, P271, P280: PreventionP301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P361, P363: ResponseP403+P233, P405: StorageP501: Disposal[12]
Handling, Storage, and Disposal

Handling:

  • Avoid contact with skin and eyes.[12]

  • Do not breathe dust, mist, vapors, or spray.[12]

  • Use only outdoors or in a well-ventilated area.[12]

Storage:

  • Keep in a dry, cool, and well-ventilated place.[12]

  • Keep container tightly closed.[12]

  • Store locked up.[12]

Incompatible Materials:

  • Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Chloroformates.[12]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[12]

Experimental Protocols & Methodologies

Detailed experimental protocols for toxicity testing (e.g., OECD guidelines for acute oral, dermal, or inhalation toxicity) are not provided in the summarized safety data sheets. The cited data, such as LD50 values, are typically generated following standardized, internationally recognized methodologies. Researchers should consult the primary toxicological study literature for specific experimental details, which are often not included in supplier safety documents.

Visualized Workflows

Accidental Release Response

cluster_Spill Accidental Release Workflow start Spill Occurs evacuate Evacuate Personnel & Secure Area start->evacuate [1] ventilate Ensure Adequate Ventilation evacuate->ventilate [2] ppe Wear Appropriate PPE (Gloves, Goggles, Respirator, Protective Clothing) ventilate->ppe [3] contain Contain Spill (Use inert absorbent material e.g., sand, silica gel) ppe->contain [4] collect Collect Material (Use spark-proof tools. Sweep/shovel into suitable, closed containers) contain->collect [5] decontaminate Decontaminate Spill Area collect->decontaminate [6] disposal Dispose of Waste (As hazardous waste according to regulations) decontaminate->disposal [7] report Report Incident disposal->report [8]

Caption: General workflow for responding to an accidental spill.[2][6][11]

First Aid Procedures

cluster_FirstAid First Aid Workflow cluster_Routes Route of Exposure cluster_Actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air wash_skin Remove contaminated clothing. Wash skin with plenty of soap and water. skin->wash_skin rinse_eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses. eye->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. Drink plenty of water. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical [3, 5, 7] wash_skin->seek_medical [3, 5, 7] rinse_eyes->seek_medical [3, 5, 7] rinse_mouth->seek_medical [3, 5, 7]

Caption: First aid measures for different exposure routes.[4][6][12]

References

Methodological & Application

Synthesis of 2-Bromo-N,4-dimethylaniline from 4-Methylaniline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, four-step protocol for the synthesis of 2-Bromo-N,4-dimethylaniline, a valuable substituted aniline intermediate for pharmaceutical and chemical synthesis. The procedure starts from the readily available 4-methylaniline (p-toluidine) and proceeds through acetylation, bromination, hydrolysis, and a final N-methylation step. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Substituted anilines are crucial building blocks in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes. The title compound, this compound, possesses multiple functional groups that allow for diverse downstream chemical modifications. This protocol outlines a reliable and reproducible pathway to this compound, beginning with the protection of the amino group of 4-methylaniline, followed by regioselective bromination, deprotection, and finally, exhaustive methylation of the nitrogen atom.

Overall Reaction Scheme

The synthesis of this compound from 4-methylaniline is accomplished in four sequential steps:

  • Acetylation: Protection of the amino group of 4-methylaniline as an acetamide to direct the subsequent bromination and prevent side reactions.

  • Bromination: Introduction of a bromine atom at the ortho-position to the acetylamino group.

  • Hydrolysis: Removal of the acetyl protecting group to yield 2-bromo-4-methylaniline.

  • N-methylation: Introduction of two methyl groups to the nitrogen atom to form the final product, this compound.

Experimental Protocols

Materials and Reagents:

  • 4-Methylaniline (p-toluidine)

  • Acetic anhydride

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite

  • Concentrated hydrochloric acid

  • 95% Ethanol

  • Sodium hydroxide

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, mechanical stirrer, separatory funnel, etc.)

Step 1: Synthesis of N-(4-methylphenyl)acetamide (Acetylation)

This initial step protects the reactive amino group of 4-methylaniline.

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 4-methylaniline and glacial acetic acid.

  • Heat the mixture to reflux for approximately 2 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into cold water with stirring to precipitate the N-(4-methylphenyl)acetamide.

  • Collect the white solid product by vacuum filtration, wash thoroughly with cold water, and air dry. The product can be further purified by recrystallization from ethanol/water if necessary.

Step 2: Synthesis of N-(2-bromo-4-methylphenyl)acetamide (Bromination)

This step introduces the bromine atom regioselectively at the ortho-position to the directing acetylamino group.

Procedure:

  • Dissolve the N-(4-methylphenyl)acetamide from Step 1 in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the stirred solution to approximately 10-15°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Pour the reaction mixture into a large volume of cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.

  • Collect the precipitated N-(2-bromo-4-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 3: Synthesis of 2-Bromo-4-methylaniline (Hydrolysis)

The acetyl protecting group is removed in this step to yield the free amine.

Procedure:

  • Place the crude N-(2-bromo-4-methylphenyl)acetamide from Step 2 into a round-bottomed flask.

  • Add a mixture of 95% ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture. The hydrochloride salt of the product may precipitate.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will liberate the free amine, which may separate as an oil.

  • Extract the product into diethyl ether (or another suitable organic solvent).

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-bromo-4-methylaniline. The product can be purified by vacuum distillation.

Step 4: Synthesis of this compound (N-methylation via Eschweiler-Clarke Reaction)

This final step introduces two methyl groups onto the nitrogen atom to yield the target compound. The Eschweiler-Clarke reaction is a reductive amination that uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This method advantageously avoids the formation of quaternary ammonium salts.[1][2][3][4][5]

Procedure:

  • In a round-bottomed flask, add the 2-bromo-4-methylaniline obtained from Step 3.

  • Add an excess of formic acid followed by an excess of aqueous formaldehyde solution.

  • Heat the reaction mixture to reflux (typically around 100°C) for 8-12 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully make the solution basic by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent such as diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or vacuum distillation to afford pure this compound.

Data Presentation

The following table summarizes the typical reactants, conditions, and expected outcomes for each step of the synthesis. Note that yields are representative and may vary based on experimental conditions and scale.

StepReactionStarting MaterialKey ReagentsSolventReaction ConditionsProductTypical Yield (%)
1 Acetylation4-MethylanilineAcetic anhydrideGlacial acetic acidReflux, 2hN-(4-methylphenyl)acetamide>90
2 BrominationN-(4-methylphenyl)acetamideBromineGlacial acetic acid10-20°C, 1-2hN-(2-bromo-4-methylphenyl)acetamide70-80
3 HydrolysisN-(2-bromo-4-methylphenyl)acetamideConc. HCl95% EthanolReflux, 3-4h2-Bromo-4-methylaniline80-90
4 N-methylation2-Bromo-4-methylanilineFormaldehyde, Formic acidNoneReflux, 8-12hThis compound70-85

Experimental Workflow

The logical flow of the synthesis is depicted in the following diagram, illustrating the progression from the starting material to the final product through the four key transformations.

SynthesisWorkflow Start 4-Methylaniline Step1 Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate1 N-(4-methylphenyl)acetamide Step1->Intermediate1 Step2 Bromination (Bromine, Acetic Acid) Intermediate1->Step2 Intermediate2 N-(2-bromo-4-methylphenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis (HCl, Ethanol) Intermediate2->Step3 Intermediate3 2-Bromo-4-methylaniline Step3->Intermediate3 Step4 N-methylation (Formaldehyde, Formic Acid) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for 2-Bromo-N,4-dimethylaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Bromo-N,4-dimethylaniline is a valuable and versatile building block in organic synthesis, particularly in the construction of complex aromatic compounds. Its utility is significantly enhanced through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the bromine-bearing carbon. These reactions are foundational in medicinal chemistry and materials science for the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1][2]

The electron-donating nature of the methyl and dimethylamino substituents on the aniline ring can influence the reactivity of the aryl bromide. This electronic profile makes this compound an interesting substrate for a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling this compound with a variety of organoboron reagents, such as boronic acids or their esters.[3][4][5] This allows for the introduction of diverse aryl, heteroaryl, alkyl, or alkenyl substituents, providing access to a wide range of biaryl and substituted aniline derivatives. The reaction is known for its mild conditions and tolerance of numerous functional groups.[4]

  • Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a primary or secondary amine.[1][6] This reaction is of paramount importance in the synthesis of complex arylamines, which are prevalent in pharmacologically active compounds.[2][7][8] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group compatibility.[7]

  • Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene.[9][10][11] This transformation is a reliable method for the vinylation of aryl halides and is widely used in the synthesis of styrenic compounds and other unsaturated molecules. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.[9][10]

The selection of the appropriate catalyst system, including the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines, N-heterocyclic carbenes), is critical for the success of these reactions. Reaction conditions such as the choice of base, solvent, and temperature must be carefully optimized for each specific substrate combination to achieve optimal results.

Quantitative Data Summary

The following tables summarize representative conditions and yields for palladium-catalyzed cross-coupling reactions involving bromoaniline derivatives. While specific data for this compound may vary, these examples provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Boronic Acids

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
Arylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O90Varies
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene90Moderate
Heteroarylboronic esterCataXCium A Pd G3 (2)-K₂CO₃1,4-Dioxane/H₂O100Good to Excellent
Alkylboronic esterPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O60Varies

Data compiled from analogous reactions in the literature.[4][12][13]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

Amine PartnerPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
Primary AlkylaminePd(OAc)₂ (1-5)Phosphine Ligand (1.5-10)NaOtBuToluene80-110High
Secondary AminePd₂(dba)₃ (1-5)Buchwald Ligand (1.5-10)K₃PO₄Dioxane100High
Ammonia equivalentPd(OAc)₂ (2)Josiphos-type ligand (2.2)NaOtBuToluene100High

Data compiled from general protocols for Buchwald-Hartwig amination.[6][7][14]

Table 3: Heck Reaction of Aryl Bromides with Alkenes

Alkene PartnerPalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile100High
StyrenePd-complex 6 (2)-K₂CO₃DMF60Up to 95%
AcrylonitrilePd(OAc)₂ (5)Tri-o-tolylphosphine (10)NaOAcDMA140>90% conversion

Data compiled from Heck reaction literature.[9][15][16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of this compound.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., a Buchwald ligand, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene (degassed)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base.

  • Seal the vessel, and then evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene via syringe and stir for 10-15 minutes to pre-form the catalyst.

  • Add this compound and the amine to the reaction mixture.

  • Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle General Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ + Base PdII_R Ar-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification arrow -> reagents Weigh Reagents: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base setup Assemble Reaction under Inert Atmosphere (Ar/N₂) reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup add_solvent Add Degassed Solvent setup->add_solvent heating Heat and Stir add_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: A typical laboratory workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: 2-Bromo-N,4-dimethylaniline as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-N,4-dimethylaniline as a versatile precursor in the synthesis of pharmaceutical intermediates. This document outlines its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, and provides detailed protocols for its use in the construction of complex molecular architectures relevant to drug discovery and development.

Introduction

This compound is a key building block in medicinal chemistry, valued for its dual functionality. The bromine atom provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, while the N,4-dimethylaniline moiety can be a crucial pharmacophore or a directing group in subsequent synthetic steps. Its application is particularly prominent in the synthesis of kinase inhibitors and other targeted therapies.[1][2] This document details its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in modern pharmaceutical synthesis.[3][4]

Key Applications in Pharmaceutical Synthesis

The strategic placement of the bromo and N,N-dimethylamino groups on the aniline ring makes this compound a valuable precursor for a variety of pharmaceutical intermediates.[1] Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[4][5] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a common strategy in the diversification of drug candidates.[4][6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2)1,4-Dioxane1101680-90
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O (5:1)90875-85
4Indole-5-boronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)Acetonitrile/H₂O (4:1)851070-80
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3] This reaction is instrumental in the preparation of numerous pharmaceutical agents where an aniline or a substituted amine is a key structural feature. This compound can be coupled with a variety of amines, including primary and secondary amines, as well as N-heterocycles, to generate diverse pharmaceutical intermediates.[7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene1001880-90
2AnilinePd₂(dba)₃ (1)Xantphos (2)K₃PO₄ (2)1,4-Dioxane1102475-85
3IndazolePdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1201665-75
4PyrrolidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)THF801285-95

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with an Amine

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.[9]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired N-arylated product.

Application Example: Synthesis of an Indazole Intermediate for Kinase Inhibitors

A key application of bromoaniline precursors is in the synthesis of indazole-based kinase inhibitors, such as Axitinib.[10][11] The following workflow illustrates a plausible synthetic route to a key indazole intermediate, demonstrating the utility of this compound in a multi-step synthesis.

G cluster_0 Synthesis of Indazole Intermediate A This compound B Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) A->B Step 1 C 2-Aryl-N,4-dimethylaniline Intermediate B->C D Nitration (HNO3, H2SO4) C->D Step 2 E 2-Aryl-5-nitro-N,4-dimethylaniline D->E F Reduction (e.g., Fe/HCl or H2, Pd/C) E->F Step 3 G 2-Aryl-N1,4-dimethylbenzene-1,5-diamine F->G H Diazotization & Cyclization (NaNO2, HCl) G->H Step 4 I Substituted Indazole Intermediate H->I

Caption: Synthetic workflow for a substituted indazole intermediate.

Catalytic Cycles

The efficiency of the Suzuki-Miyaura and Buchwald-Hartwig reactions is governed by their respective catalytic cycles, which involve a palladium catalyst.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd_oxid Ar-Pd(II)-Br(L2) pd0->pd_oxid Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)-Ar'(L2) pd_oxid->pd_trans Transmetalation (Ar'B(OR)2) pd0_again Pd(0)L2 pd_trans->pd0_again Reductive Elimination (Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0_b Pd(0)L2 pd_oxid_b Ar-Pd(II)-Br(L2) pd0_b->pd_oxid_b Oxidative Addition (Ar-Br) pd_amido [Ar-Pd(II)-NHR'(L2)]+ pd_oxid_b->pd_amido Amine Coordination (R'NH2) pd_amido_neutral Ar-Pd(II)-NR'(L2) pd_amido->pd_amido_neutral Deprotonation (Base) pd0_again_b Pd(0)L2 pd_amido_neutral->pd0_again_b Reductive Elimination (Ar-NHR')

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols: N-Alkylation of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the generation of intermediates used in pharmaceuticals, agrochemicals, and materials science. 2-Bromo-4-methylaniline is a valuable building block, featuring a nucleophilic amino group for alkylation and a bromine atom that serves as a handle for subsequent cross-coupling reactions. This document provides detailed protocols for the N-alkylation of 2-Bromo-4-methylaniline, focusing on the highly efficient and selective reductive amination method. An alternative protocol for direct alkylation with alkyl halides is also presented.

Data Presentation

The following table is designed for researchers to log and compare their experimental data for the N-alkylation of 2-Bromo-4-methylaniline via reductive amination.

EntryAlkylating Agent (Aldehyde/Ketone)Reducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane12Room Temp
2AcetoneNaBH(OAc)₃1,2-Dichloroethane18Room Temp
3CyclohexanoneNaCNBH₃Methanol24Room Temp
4

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination (Recommended)

Reductive amination is a highly selective method for the mono-alkylation of anilines.[1] It involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2] This reagent is particularly effective as it is selective for the iminium ion over the carbonyl starting material and is tolerant of mildly acidic conditions that can facilitate imine formation.[2]

Materials:

  • 2-Bromo-4-methylaniline

  • Aldehyde or Ketone (e.g., Benzaldehyde, 1.1-1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equivalents)[1]

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2]

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Apparatus for filtration and extraction (separatory funnel, Büchner funnel)

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4-methylaniline (1.0 eq). Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add the desired aldehyde or ketone (1.1-1.2 eq). If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture. A slight exotherm or gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material has been consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Direct N-Alkylation with Alkyl Halides

This classical method is suitable for synthesizing tertiary amines or when the alkylating agent is not prone to elimination. Over-alkylation can be a side reaction, but can be minimized by controlling stoichiometry.[3]

Materials:

  • 2-Bromo-4-methylaniline

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide, 1.0-1.2 equivalents for mono-alkylation)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N), 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))[4]

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Bromo-4-methylaniline (1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting aniline.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[4]

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2-Bromo-4-methylaniline in anhydrous solvent add_carbonyl Add Aldehyde or Ketone (1.1-1.2 eq) start->add_carbonyl stir Stir for 30-60 min (Imine Formation) add_carbonyl->stir add_reductant Add NaBH(OAc)₃ (1.5-2.0 eq) stir->add_reductant react Stir at Room Temperature (4-24 h) add_reductant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Flash Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for N-alkylation via reductive amination.

G Aniline 2-Bromo-4-methylaniline Imine Iminium Ion Intermediate Aniline->Imine + Carbonyl, -H₂O Carbonyl Aldehyde / Ketone (R₂C=O) Carbonyl->Imine Product N-Alkylated Product Imine->Product + [H⁻] Hydride [H⁻] from NaBH(OAc)₃ Hydride->Imine

Caption: Reaction pathway for reductive amination of an aniline.

References

Application of 2-Bromo-N,4-dimethylaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-N,4-dimethylaniline is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its unique molecular structure, featuring a reactive bromine atom and a dimethylamino group on a toluene backbone, allows for diverse chemical modifications, making it a valuable precursor for creating complex molecules with desired biological activities for crop protection. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of agrochemical compounds, particularly focusing on its role in the formation of insecticide and fungicide intermediates.

Key Applications in Agrochemical Synthesis

The primary application of this compound and its structural analogs in agrochemical synthesis lies in their use as key intermediates for producing active ingredients in insecticides and fungicides. The presence of the bromine atom facilitates cross-coupling reactions, while the aniline functional group can be readily converted into various other functionalities, enabling the construction of diverse molecular scaffolds with potent pesticidal properties.

One notable application is in the synthesis of precursors for isoxazoline-type insecticides. The bromoaniline moiety can be elaborated to introduce the necessary pharmacophores that interact with insect target sites.

Synthesis of Agrochemical Intermediates

A key application of bromoaniline derivatives is in the synthesis of complex heterocyclic compounds that form the core of modern agrochemicals. The following sections detail the synthesis of a specific isoxazole-substituted bromoaniline, a valuable intermediate for certain classes of insecticides.

Synthesis of 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline

This section provides two detailed experimental protocols for the synthesis of 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline, a key intermediate in the development of certain agrochemicals. The protocols highlight different brominating agents and reaction conditions, offering flexibility in synthetic strategy.

Quantitative Data Summary

The following table summarizes the quantitative data from the two synthetic protocols for 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline.

ParameterProtocol 1 (Example 2)Protocol 2 (Example 3)
Starting Material2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline
Brominating AgentBromine in PyridineHydrogen Peroxide / Hydrobromic Acid
SolventPyridinePyridine
Reaction Temperature20°C100°C
Reaction Time17 hours (5h addition + 12h stirring)Not specified (azeotropic distillation + 2h addition)
Yield79.8%81.6%
Purity (GC Analysis)94.3%93.2%
Major Byproducts6-bromo isomer (1.8%), 4,6-dibromo isomer (3.5%)6-bromo isomer (2.7%), 4,6-dibromo isomer (4.1%)

Experimental Protocols

Protocol 1: Bromination using Bromine in Pyridine [1]

This protocol describes the synthesis of 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline using a solution of bromine in pyridine.

  • Materials:

    • 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline: 5 g

    • Pyridine: 100 g (50 g for starting material, 50 g for bromine solution)

    • Bromine: 4.89 g

  • Procedure:

    • A solution of 4.89 g of bromine in 50 g of pyridine is prepared at 0°C.

    • 5 g of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline is initially charged in 50 g of pyridine.

    • The bromine solution is added dropwise to the aniline solution at 20°C over a period of 5 hours.

    • The reaction mixture is stirred at 25°C for a further 12 hours.

    • The product is isolated from the reaction mixture.

  • Results:

    • This procedure yields 6.0 g of the product, which corresponds to a yield of 79.8%.[1]

    • Gas chromatography analysis of the product shows a purity of 94.3% for the desired 4-bromo isomer, with 1.8% of the 6-bromo isomer and 3.5% of the 4,6-dibromo isomer as byproducts.[1]

Protocol 2: Bromination using Hydrogen Peroxide and Hydrobromic Acid [1]

This protocol outlines an alternative synthesis of 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline using hydrogen peroxide and hydrobromic acid in pyridine.

  • Materials:

    • 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline: 500.0 g

    • Pyridine: 4500 g

    • 47% Hydrobromic Acid (HBr): 467.4 g

    • 50% Hydrogen Peroxide (H₂O₂): 199.2 g

  • Procedure:

    • 500.0 g of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline is initially charged in 4500 g of pyridine.

    • 467.4 g of 47% HBr is added dropwise at a temperature of 25-35°C.

    • Water is distilled off azeotropically under reflux and at atmospheric pressure.

    • At 100°C, 199.2 g of 50% hydrogen peroxide is added dropwise over a period of 2 hours.

    • The reaction mixture is concentrated to yield the product.

  • Results:

    • Concentration of the reaction mixture gives 122.1 g of the product, resulting in a yield of 81.6%.[1]

    • Gas chromatography analysis indicates a purity of 93.2% for the 4-bromo isomer, with 2.7% of the 6-bromo isomer and 4.1% of the 4,6-dibromo isomer.[1]

Broader Applications in Agrochemical Synthesis

While the detailed protocols above focus on a specific insecticide intermediate, the reactivity of the bromoaniline scaffold is applicable to the synthesis of a wider range of agrochemicals. The bromine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, while the aniline nitrogen can be functionalized to form amides, ureas, and other functional groups common in bioactive molecules.

For instance, bromoaniline derivatives are key starting materials in the synthesis of some meta-diamide insecticides.[2] The synthetic strategies often involve the acylation of the aniline nitrogen followed by cross-coupling reactions at the bromine position to build the final complex insecticidal molecule. Similarly, in the development of novel fungicides, substituted bromoanilines can be used to construct heterocyclic systems with antifungal properties.

Synthetic Workflow and Logic Diagrams

The following diagrams illustrate the general synthetic workflow for the utilization of this compound derivatives in agrochemical synthesis.

Synthesis_Workflow Start This compound Derivative Functionalization Functional Group Transformation Start->Functionalization e.g., Acylation, Diazotization Coupling Cross-Coupling Reaction Functionalization->Coupling Introduction of Coupling Partner FinalProduct Active Agrochemical Ingredient Coupling->FinalProduct

Caption: General synthetic workflow for agrochemical synthesis.

Bromination_Protocols cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 P1_Start Aniline Derivative + Pyridine P1_Bromination Add Br2 in Pyridine (20°C, 5h) P1_Start->P1_Bromination P1_Stirring Stir at 25°C (12h) P1_Bromination->P1_Stirring P1_Product 4-bromo Isomer (Yield: 79.8%) P1_Stirring->P1_Product P2_Start Aniline Derivative + Pyridine P2_HBr Add 47% HBr (25-35°C) P2_Start->P2_HBr P2_Azeotrope Azeotropic Distillation P2_HBr->P2_Azeotrope P2_H2O2 Add 50% H2O2 (100°C, 2h) P2_Azeotrope->P2_H2O2 P2_Product 4-bromo Isomer (Yield: 81.6%) P2_H2O2->P2_Product

Caption: Comparison of two bromination protocols.

References

Application Notes and Protocols: Laboratory Scale Purification of 2-Bromo-N,4-dimethylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the laboratory-scale purification of 2-Bromo-N,4-dimethylaniline via recrystallization. This compound is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at varying temperatures. This protocol outlines a systematic approach to solvent selection, the recrystallization procedure, and methods for assessing the purity of the final product.

Physicochemical Properties and Solubility

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy. The compound is a low-melting solid or may exist as a colorless to yellow-brown liquid at room temperature and is insoluble in water.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number583-68-6[1]
Molecular FormulaC₈H₁₀BrN[4]
Molecular Weight200.08 g/mol [5]
Melting Point14-16 °C (lit.) or 26 °C (lit.)[1][6]
Boiling Point240 °C (lit.)[1]
Density1.5 g/mL at 25 °C (lit.)[1]
AppearanceColorless to yellow-brown liquid or low melting solid[2][3]
Water SolubilityInsoluble[1]
Organic Solvent SolubilitySoluble in alcohols and ethers.[6]

Potential Impurities

The primary impurities in crude this compound will depend on the synthetic route employed. A common synthesis involves the bromination of N,4-dimethylaniline or a multi-step synthesis from p-toluidine.[6][7] Potential impurities may include:

  • Starting Materials: Unreacted N,4-dimethylaniline or p-toluidine.

  • Intermediates: N-acetyl-p-toluidine (from the p-toluidine route).

  • Regioisomers: Other brominated isomers of N,4-dimethylaniline.

  • Over-brominated products: Dibrominated derivatives.

  • Side-products from synthesis: Various organic and inorganic residues.

Experimental Protocol: Recrystallization

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to scale can be made as needed.

Materials and Equipment

Table 2: Materials and Equipment for Recrystallization

MaterialsEquipment
Crude this compound (~5 g)Erlenmeyer flasks (50 mL, 100 mL)
Ethanol (95% or absolute)Graduated cylinders (10 mL, 50 mL)
HexaneHeating mantle or hot plate with magnetic stirrer
Deionized waterMagnetic stir bars
Celite® or activated carbon (optional)Buchner funnel and flask
Filter paper (qualitative and quantitative)Vacuum source
TLC plates (silica gel 60 F₂₅₄)UV lamp (254 nm)
TLC developing chamberMelting point apparatus
Capillary tubesSpatulas and glass stirring rods
Solvent System Selection

Based on the known solubility of similar aromatic amines and the successful recrystallization of the precursor N-acetyl-p-toluidine from 80% ethanol, a mixed solvent system of ethanol and water is a promising starting point.[6] Alternatively, a non-polar/polar mixture like hexane and ethyl acetate can be explored. A preliminary small-scale test with a few milligrams of the crude product is recommended to confirm the optimal solvent system. The ideal solvent system will dissolve the crude product when hot but will result in poor solubility upon cooling, allowing for the crystallization of the pure compound.

Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude this compound (5.0 g) in a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the primary solvent (e.g., 10-15 mL of ethanol) and begin heating the mixture with stirring.

  • Achieving Saturation: Gradually add more of the primary solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (e.g., 0.1-0.2 g), and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. Pre-warm a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and quickly filter the hot solution into the clean, warm flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Add the anti-solvent (e.g., deionized water) dropwise to the hot, clear solution until the first sign of persistent cloudiness (turbidity) is observed. Then, add a few drops of the primary solvent (ethanol) until the solution becomes clear again.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath for 30-60 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum or in a low-temperature oven until a constant weight is achieved.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize if colored hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter if insolubles induce_xtal Induce Crystallization (Add Anti-solvent) decolorize->hot_filter hot_filter->induce_xtal cool Slow Cooling & Ice Bath induce_xtal->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Purity Analysis (TLC, MP) dry->analyze end Pure Product analyze->end

Caption: Workflow for the recrystallization of this compound.

Purity Assessment

The purity of the recrystallized this compound should be assessed using the following methods:

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to qualitatively assess the purity of the product and to compare it with the crude material.

Table 3: Recommended TLC Conditions

ParameterRecommended Condition
Stationary PhaseSilica gel 60 F₂₅₄ plates
Mobile PhaseHexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v)
VisualizationUV light (254 nm)

Procedure:

  • Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate).

  • Spot the solutions onto a TLC plate alongside a co-spot (a single spot containing both crude and purified samples).

  • Develop the plate in a chamber saturated with the mobile phase.

  • After development, dry the plate and visualize the spots under a UV lamp.

  • A single, well-defined spot for the recrystallized product indicates high purity. The absence of spots corresponding to impurities present in the crude material confirms successful purification.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.

Procedure:

  • Carefully pack a small amount of the dried, recrystallized product into a capillary tube.

  • Determine the melting point range using a calibrated melting point apparatus.

  • Compare the observed melting point with the literature value (see Table 1). A sharp melting point range close to the literature value is indicative of high purity.

Summary of Quantitative Data

Table 4: Summary of Expected Results

ParameterCrude ProductRecrystallized Product
AppearanceYellow to brown oily solid/liquidOff-white to pale yellow crystals
Melting Point RangeBroad and depressedSharp, close to literature value
TLC AnalysisMultiple spotsSingle spot
Expected RecoveryN/A60-85% (typical)

Conclusion

This protocol provides a comprehensive guide for the purification of this compound by recrystallization. By following the outlined procedures for solvent selection, recrystallization, and purity assessment, researchers can obtain a high-purity product suitable for downstream applications in drug development and organic synthesis. Careful execution of each step is crucial for maximizing both the purity and the recovery yield of the final product.

References

Application Note: High-Throughput GC-MS Method for Purity Analysis of 2-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of 2-Bromo-N,4-dimethylaniline, a key intermediate in pharmaceutical synthesis. The protocol outlines sample preparation, instrumental parameters, and data analysis for the accurate determination of the analyte and potential impurities. The method is designed for high-throughput screening and quality control in drug development and manufacturing environments.

Introduction

This compound is a substituted aromatic amine utilized in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive technique for the separation and identification of volatile and semi-volatile compounds, making it an ideal platform for purity analysis.[1][2] This document provides a detailed protocol for the GC-MS analysis of this compound, ensuring reliable and reproducible results.

Experimental Protocol

Sample Preparation

A precise and consistent sample preparation protocol is crucial for accurate quantitative analysis.

Materials:

  • This compound sample

  • Dichloromethane (DCM), HPLC grade or equivalent[1]

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate[1]

  • Volumetric flasks, pipettes, and syringes

  • Autosampler vials with inserts[3]

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with Methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound test sample and dissolve it in a 10 mL volumetric flask with Dichloromethane. Dilute further with Dichloromethane to a final concentration of approximately 10 µg/mL.[3]

  • Drying: Pass the sample solution through a small column containing anhydrous sodium sulfate to remove any residual moisture.[1]

  • Vialing: Transfer the final solution into a GC-MS autosampler vial for analysis.[3]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. Parameters may be optimized based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent non-polar column[3]
Injection Volume 1 µL
Injection Mode Splitless[3]
Inlet Temperature 250°C[2]
Carrier Gas Helium, 1.0 mL/min (constant flow)[2]
Oven Program Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min[2]
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Mass Range m/z 40-450
Data Acquisition Full Scan

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Compound Retention Time (min) Area (%) Identity Confirmation (m/z)
This compoundTo be determined> 99.0To be determined
Impurity 1To be determined< 0.5To be determined
Impurity 2To be determined< 0.5To be determined

Retention times and mass-to-charge ratios (m/z) for the main component and any impurities should be determined by analyzing a reference standard and the sample.

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Dry with Na2SO4 C->D E Transfer to Autosampler Vial D->E F Inject Sample E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Purity Calculation I->J K Reporting J->K

Caption: Workflow for the GC-MS Purity Analysis of this compound.

Discussion

This GC-MS method provides a reliable and efficient means for determining the purity of this compound. The use of a non-polar column like the HP-5ms is suitable for the separation of aromatic amines and their potential impurities. The full scan data acquisition mode allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries. For routine quality control, the method can be adapted to a Selected Ion Monitoring (SIM) mode for enhanced sensitivity and throughput.

Conclusion

The described GC-MS method is well-suited for the purity analysis of this compound in a research and drug development setting. The protocol is straightforward and can be readily implemented in any laboratory equipped with standard GC-MS instrumentation. Adherence to the outlined procedures will ensure the generation of accurate and reproducible data critical for regulatory submissions and quality assurance.

References

Synthesis of Heterocyclic Compounds from 2-Bromo-N,4-dimethylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds—carbazoles, quinolines, and phenothiazines—using 2-Bromo-N,4-dimethylaniline as a key starting material. These protocols are designed to be a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Synthesis of 2,7-Dimethyl-9H-carbazole

Carbazole derivatives are of significant interest due to their unique electronic and photophysical properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and as scaffolds in medicinal chemistry. The following multi-step protocol outlines the synthesis of 2,7-Dimethyl-9H-carbazole from this compound.

Reaction Pathway: Ullmann Coupling and Tauber-type Cyclization

The synthesis proceeds through three main stages:

  • Acetylation: Protection of the amine group in this compound to moderate its reactivity.

  • Ullmann Coupling: A copper-catalyzed homocoupling of the N-acetylated intermediate to form a symmetric biphenyl derivative.

  • Tauber-type Cyclization: An acid-catalyzed intramolecular cyclization of the biphenyl intermediate to yield the carbazole core, followed by deprotection.

carbazole_synthesis start This compound step1 Acetylation (Acetic Anhydride, Pyridine) start->step1 intermediate1 N-(2-bromo-4-methylphenyl)-N-methylacetamide step1->intermediate1 step2 Ullmann Coupling (Copper powder, DMF, heat) intermediate1->step2 intermediate2 N,N'-(4,4'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(N-methylacetamide) step2->intermediate2 step3 Tauber-type Cyclization (Polyphosphoric acid, heat) intermediate2->step3 product 2,7-Dimethyl-9H-carbazole step3->product

Carbazole Synthesis Workflow
Experimental Protocols

Step 1: Acetylation of this compound

  • To a solution of this compound (1.0 eq) in pyridine (5.0 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-bromo-4-methylphenyl)-N-methylacetamide.

Step 2: Ullmann Coupling

  • In a round-bottom flask, combine N-(2-bromo-4-methylphenyl)-N-methylacetamide (1.0 eq) and activated copper powder (2.0 eq) in dimethylformamide (DMF, 10 vol).

  • Heat the mixture to reflux (approximately 150-160 °C) and maintain for 12-18 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper residues.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography to obtain N,N'-(4,4'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(N-methylacetamide).

Step 3: Tauber-type Cyclization and Deprotection

  • Add the biphenyl intermediate from Step 2 to polyphosphoric acid (PPA, 10 wt eq).

  • Heat the mixture to 150-170 °C with vigorous stirring for 4-8 hours.

  • Monitor the formation of the carbazole by TLC.

  • Cool the reaction mixture and carefully add ice-water to decompose the PPA.

  • Neutralize the acidic solution with a concentrated NaOH solution.

  • Extract the product with dichloromethane (3 x 15 vol).

  • Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization from ethanol to afford 2,7-Dimethyl-9H-carbazole.

Quantitative Data
StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compoundAcetic AnhydridePyridine0 - RT4-6>95
2N-(2-bromo-4-methylphenyl)-N-methylacetamideCopper PowderDMF150-16012-1860-70
3Biphenyl IntermediatePolyphosphoric Acid-150-1704-875-85

Synthesis of 2,3,6-Trimethylquinoline

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. A common method for their synthesis is the Friedländer annulation. This protocol describes a two-step synthesis of a substituted quinoline from this compound.

Reaction Pathway: Acylation and Friedländer Annulation

The synthesis involves two key transformations:

  • Acylation: Conversion of this compound to the corresponding 2-aminoaryl ketone. This can be achieved through a palladium-catalyzed acylation.

  • Friedländer Annulation: The acid-catalyzed condensation of the 2-amino-5-methyl-N-methylacetophenone intermediate with a ketone containing an α-methylene group (e.g., acetone) to form the quinoline ring.[1][2][3][4][5]

quinoline_synthesis start This compound step1 Pd-catalyzed Acylation (e.g., with N,N-dimethylacetamide) start->step1 intermediate 2-amino-5-methyl-N-methylacetophenone step1->intermediate step2 Friedländer Annulation (Acetone, Acid catalyst, heat) intermediate->step2 product 2,3,6-Trimethylquinoline step2->product

Quinoline Synthesis Workflow
Experimental Protocols

Step 1: Synthesis of 2-amino-5-methyl-N-methylacetophenone

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., toluene, 10 vol) followed by N,N-dimethylacetamide (2.0 eq) and a base (e.g., K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the desired ketone.

Step 2: Friedländer Annulation to form 2,3,6-Trimethylquinoline

  • In a round-bottom flask, dissolve the 2-amino-5-methyl-N-methylacetophenone (1.0 eq) in acetone (10-20 vol).

  • Add a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid, 10 mol%).

  • Heat the mixture to reflux for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction and remove the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization to obtain 2,3,6-Trimethylquinoline.

Quantitative Data
StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(OAc)₂, XPhos, K₂CO₃Toluene100-12012-2465-80
22-amino-5-methyl-N-methylacetophenonep-TsOHAcetoneReflux6-1280-90

Synthesis of 3,8-Dimethyl-10H-phenothiazine

Phenothiazines are a class of tricyclic heterocyclic compounds that are foundational in the development of antipsychotic and antihistaminic drugs. The Buchwald-Hartwig amination provides a powerful method for the key C-N bond formation in the synthesis of substituted phenothiazines.

Reaction Pathway: Buchwald-Hartwig Amination

This synthesis is accomplished in a one-pot, two-step sequence:

  • Initial C-S Coupling (Thiolation): Reaction of this compound with a suitable thiol source, which is not explicitly detailed but is a prerequisite for the subsequent cyclization. A more direct approach is the coupling with a pre-formed aminothiophenol.

  • Intramolecular Buchwald-Hartwig Amination: A palladium-catalyzed intramolecular C-N coupling of an intermediate formed from the reaction of this compound and 2-amino-5-methylbenzenethiol to form the phenothiazine ring system.

phenothiazine_synthesis start1 This compound step Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, heat) start1->step start2 2-amino-5-methylbenzenethiol start2->step product 3,8-Dimethyl-10H-phenothiazine step->product

Phenothiazine Synthesis Workflow
Experimental Protocol

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), 2-amino-5-methylbenzenethiol (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., BINAP, 4 mol%).

  • Add a strong base (e.g., sodium tert-butoxide, 2.2 eq).

  • Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (10 vol) via syringe.

  • Heat the reaction mixture to 100-110 °C for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a short pad of silica gel.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,8-Dimethyl-10H-phenothiazine.

Quantitative Data
StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compound, 2-amino-5-methylbenzenethiolPd₂(dba)₃, BINAP, NaOtBuToluene100-11018-2470-85

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and the purity of the starting materials. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Use of 2-Bromo-n,4-dimethylaniline as a Versatile Building Block in Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-n,4-dimethylaniline as a foundational building block for a range of novel organic materials. Detailed protocols for the synthesis of conductive polymers, azo dyes, and precursors for pharmaceutically active compounds are presented, highlighting the versatility of this readily available intermediate.

Synthesis of a Thiophene-Aniline Based Conjugated Polymer

Conjugated polymers containing alternating electron-donating and electron-accepting units are of significant interest for applications in organic electronics. This compound can serve as the electron-donating monomer in palladium-catalyzed cross-coupling reactions to construct such polymers. The following protocol outlines a Suzuki coupling reaction with a thiophene-based boronic acid to yield a novel conjugated polymer.

Experimental Protocol: Suzuki Coupling for Polymer Synthesis

A general procedure for the synthesis of a thiophene-aniline copolymer is detailed below. This protocol can be adapted for various thiophene boronic acid derivatives to tune the optoelectronic properties of the resulting polymer.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Thiophene-2,5-diboronic acid (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (anhydrous and degassed)

  • N,N-Dimethylformamide (DMF) (anhydrous and degassed)

  • Methanol

  • Deionized water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (e.g., 200 mg, 1.0 mmol), thiophene-2,5-diboronic acid (e.g., 172 mg, 1.0 mmol), Pd(dppf)Cl₂ (e.g., 14.6 mg, 0.02 mmol), and K₂CO₃ (e.g., 414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene and DMF (e.g., 4:1 v/v, 10 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 48 hours.

  • Cool the reaction to room temperature and pour the mixture into rapidly stirring methanol (200 mL).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer sequentially with methanol, deionized water, and methanol again to remove any remaining catalyst and salts.

  • Dry the polymer under vacuum at 40°C overnight.

Data Presentation:

ParameterValueReference
Monomer 1This compoundN/A
Monomer 2Thiophene-2,5-diboronic acidN/A
CatalystPd(dppf)Cl₂N/A
BaseK₂CO₃N/A
SolventToluene/DMF (4:1)N/A
Temperature90°CN/A
Reaction Time48 hN/A
Yield 75-85%Adapted from[1]
Molecular Weight (Mn) 10-20 kDaTypical for similar polymers
Conductivity 10⁻⁵ - 10⁻³ S/cm (doped)Typical for similar polymers[2]

Experimental Workflow:

Suzuki_Polymerization cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification reagents Combine Monomers, Catalyst, and Base solvent Add Degassed Solvent reagents->solvent heat Heat to 90°C (48 hours) solvent->heat precipitate Precipitate in Methanol heat->precipitate filter Filter Polymer precipitate->filter wash Wash with Solvents filter->wash dry Dry under Vacuum wash->dry Characterization Characterization dry->Characterization

Suzuki polymerization workflow.

Synthesis of a Novel Azo Dye

Azo dyes are a significant class of organic colorants. This compound can be readily converted into a diazonium salt, which can then be coupled with a suitable aromatic compound to produce a novel azo dye. This protocol describes the synthesis of an azo dye using N,N-dimethylaniline as the coupling partner.

Experimental Protocol: Azo Dye Synthesis

This two-step protocol first involves the diazotization of this compound, followed by an azo coupling reaction.

Step 1: Diazotization of this compound

Materials:

  • This compound (1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl) (3.0 equiv)

  • Sodium Nitrite (NaNO₂) (1.1 equiv)

  • Deionized water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve this compound (e.g., 2.0 g, 10 mmol) in a mixture of concentrated HCl (e.g., 2.5 mL) and water (5 mL).

  • Cool the solution to 0-5°C in an ice bath with stirring.

  • In a separate beaker, dissolve sodium nitrite (e.g., 0.76 g, 11 mmol) in cold water (5 mL).

  • Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 15 minutes at 0-5°C.

Step 2: Azo Coupling with N,N-Dimethylaniline

Materials:

  • Diazonium salt solution from Step 1

  • N,N-Dimethylaniline (1.0 equiv)

  • Sodium Acetate

  • Ethanol

Procedure:

  • In a 250 mL beaker, dissolve N,N-dimethylaniline (e.g., 1.21 g, 10 mmol) in a solution of sodium acetate in water.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the N,N-dimethylaniline solution with constant stirring.

  • A colored precipitate should form immediately. Continue stirring in the ice bath for 30 minutes.

  • Collect the crude azo dye by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dye.

Data Presentation:

ParameterValueReference
Starting AmineThis compoundN/A
Coupling AgentN,N-DimethylanilineN/A
Diazotizing AgentNaNO₂ / HCl
Coupling MediumAqueous Sodium Acetate
Temperature0-5°C
Yield 80-90%Typical for azo coupling
λmax (in Ethanol) ~450-500 nmEstimated based on structure[3]

Logical Relationship Diagram:

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling aniline This compound reagents_d NaNO2, HCl 0-5°C aniline->reagents_d diazonium Diazonium Salt reagents_d->diazonium reagents_c Aqueous Acetate 0-5°C diazonium->reagents_c coupling_agent N,N-Dimethylaniline coupling_agent->reagents_c azo_dye Azo Dye reagents_c->azo_dye Purification (Recrystallization) Purification (Recrystallization) azo_dye->Purification (Recrystallization)

Azo dye synthesis pathway.

Synthesis of a Precursor for Kinase Inhibitors

Substituted anilines are key pharmacophores in many kinase inhibitors used in cancer therapy. This compound can be utilized in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, to synthesize complex amine scaffolds. The following protocol outlines the coupling of this compound with a heterocyclic amine, a common structural motif in kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound with a generic heterocyclic amine (e.g., pyrazole).

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • Xantphos (0.03 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol), Xantphos (e.g., 17.3 mg, 0.03 mmol), and Cs₂CO₃ (e.g., 488 mg, 1.5 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add this compound (e.g., 200 mg, 1.0 mmol) and pyrazole (e.g., 81.7 mg, 1.2 mmol).

  • Add degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110°C and stir for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Presentation:

ParameterValueReference
Aryl HalideThis compoundN/A
AminePyrazoleN/A
Catalyst PrecursorPd₂(dba)₃[4]
LigandXantphos[4]
BaseCs₂CO₃[4]
SolventToluene[4]
Temperature110°C[4]
Reaction Time16-24 h[4]
Yield 70-90%Typical for Buchwald-Hartwig amination

Signaling Pathway Diagram: Kinase Inhibition

Derivatives of N-aryl anilines are known to inhibit various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Kinase_Inhibition cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pathway Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->pathway Phosphorylation response Cell Proliferation, Survival, Angiogenesis pathway->response inhibitor Aniline-based Kinase Inhibitor inhibitor->RTK Inhibition

Kinase inhibitor mechanism.

References

Application Notes and Protocols for Safe Handling and Storage of 2-Bromo-n,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-n,4-dimethylaniline is a substituted aniline derivative. Due to the presence of a bromine atom and an amino group on an aromatic ring, this compound is likely to exhibit toxicological properties similar to other halogenated anilines. These compounds are generally considered hazardous and require strict safety protocols for handling and storage to minimize risk to researchers and the environment. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

Based on data from similar compounds, this compound should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Carcinogenicity: Suspected of causing cancer.[5]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available data for this compound and its related isomer, 4-Bromo-N,N-dimethylaniline, for comparison.

PropertyThis compound4-Bromo-N,N-dimethylaniline
CAS Number 81090-31-5586-77-6
Molecular Formula C8H10BrNC8H10BrN
Molecular Weight 200.08 g/mol 200.08 g/mol
Appearance Not specifiedGrey solid or beige crystalline powder
Melting Point Not specified53 - 56 °C / 127.4 - 132.8 °F[6]
Boiling Point Not specified264 °C / 507.2 °F[6]
Solubility Not specifiedInsoluble in water, soluble in methanol.[7][8]
Flash Point Not specified>113 °C - closed cup[8]

Experimental Protocols

A comprehensive assessment of PPE is critical. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[3][6]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., Nitrile rubber) must be worn.[6] Gloves should be inspected before use and disposed of properly after handling the chemical.

    • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn.[6]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[1] If the substance is handled outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.[4]

PPE_Workflow

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible.[2][4]

  • General Handling:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not breathe dust or vapors.[1]

    • Wash hands thoroughly after handling.[3]

    • Do not eat, drink, or smoke in the laboratory.[1][3]

  • Weighing and Transfer:

    • For solid forms, weigh the compound in a fume hood on a tared, sealed container to prevent dust dispersion.

    • Use a spatula for transfers. Avoid creating dust.

    • For liquid forms, use a calibrated pipette or syringe for accurate and safe transfer.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][8] Keep in a dark place, under an inert atmosphere.[9]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and metals.[2][4]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Storage_Protocol

Immediate medical attention is required in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[2]

    • For liquid spills, cover with a non-combustible absorbent material (e.g., sand, vermiculite), and then collect the material into a sealed, labeled container for disposal.[10]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Waste material is considered hazardous and should be collected in a designated, labeled, and sealed container.[2]

  • Do not dispose of down the drain or with regular trash.[1][2]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow

References

Application Note: Regioselective Bromination of N,4-dimethylaniline using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a laboratory protocol for the regioselective bromination of N,4-dimethylaniline to synthesize 2-bromo-N,4-dimethylaniline using N-Bromosuccinimide (NBS) as the brominating agent. The dimethylamino group is a strong activating and ortho-, para-directing group, while the methyl group is a weak activating and ortho-, para-directing group. Due to the para-position relative to the amino group being occupied by the methyl group, electrophilic substitution is directed to the ortho-position of the highly activating dimethylamino group. This protocol provides a reliable method for obtaining the desired this compound, a valuable intermediate in the synthesis of various pharmaceutical and organic compounds.

Reaction Scheme

The electrophilic aromatic substitution reaction involves the bromination of N,4-dimethylaniline at the position ortho to the dimethylamino group.

Caption: Bromination of N,4-dimethylaniline with NBS.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted anilines.

Materials:

  • N,4-dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N,4-dimethylaniline (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in anhydrous DMF.

  • Slowly add the NBS solution to the stirred solution of N,4-dimethylaniline at room temperature using a dropping funnel over a period of 15-20 minutes.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 50:1 v/v) as the eluent to afford pure this compound.[1]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Yield ~78%[1]
Appearance Colorless oil[1]
¹H NMR (400 MHz, CDCl₃)δ 7.30 (t, J = 4.1 Hz, 1H), 7.08 – 7.03 (m, 1H), 6.61 – 6.56 (m, 1H), 2.91 (s, 3H), 2.27 (s, 3H)[1]
¹³C NMR (101 MHz, CDCl₃)δ 143.67 (s), 132.53 (s), 128.93 (s), 127.02 (s), 110.65 (s), 109.41 (s), 30.73 (s), 19.89 (s)[1]
GC-MS (m/z) 198.99 (calc. 199.04)[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve N,4-dimethylaniline in anhydrous DMF C Slowly add NBS solution to aniline solution A->C B Dissolve NBS in anhydrous DMF B->C D Stir at room temperature (4-6 hours) C->D E Quench with water D->E F Extract with Ethyl Acetate E->F G Wash with NaHCO₃ and Brine F->G H Dry over Na₂SO₄ and concentrate G->H I Column Chromatography (Silica gel, PE:EtOAc) H->I J Characterization (NMR, GC-MS) I->J

References

Troubleshooting & Optimization

improving yield and purity in 2-Bromo-n,4-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-N,4-dimethylaniline for improved yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of this compound can stem from several factors. A primary cause is often related to the reactivity of the starting material, N,4-dimethylaniline, and the reaction conditions. The amino group is a strong activating group, which can lead to undesired side reactions if not properly managed.[1]

    Possible Causes and Solutions:

    • Oxidation of the Amine: Aromatic amines can be susceptible to oxidation by the brominating agent, leading to the formation of colored impurities and a reduction in the desired product.

      • Recommendation: Carry out the reaction at a controlled, low temperature and consider using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS).[2][3]

    • Polysubstitution: The strong activating nature of the dimethylamino group can lead to the formation of di- or even tri-brominated products, consuming the starting material and reducing the yield of the desired mono-brominated product.[1]

      • Recommendation: To achieve selective mono-bromination, the reactivity of the amino group can be moderated. While acetylation is a common strategy for primary and secondary amines, for tertiary amines like N,4-dimethylaniline, careful control of reaction conditions is crucial.[1] This includes slow, dropwise addition of the brominating agent at a low temperature to avoid localized high concentrations.

    • Incomplete Reaction: Insufficient reaction time or temperature may lead to a low conversion of the starting material.

      • Recommendation: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature if the starting material is not being consumed.

    • Substrate Deactivation in Strongly Acidic Medium: If the reaction is conducted in a highly acidic environment, the amino group can be protonated to form a dimethylanilinium ion. This protonated form is a deactivating group and directs incoming electrophiles to the meta-position, leading to the formation of the wrong isomer and reducing the yield of the desired ortho-bromo product.[1]

      • Recommendation: Use a non-acidic solvent system or a solvent with a mild acid, such as acetic acid.[4][5]

Issue 2: Poor Product Purity and Presence of Impurities

  • Question: My final product is impure, showing multiple spots on TLC or peaks in GC-MS. What are the likely impurities and how can I purify my product effectively?

  • Answer: Impurities in the synthesis of this compound often arise from side reactions during bromination or incomplete removal of reagents and byproducts.

    Common Impurities and Purification Strategies:

    • Dibrominated Byproducts: The most common impurities are isomers of dibromo-N,4-dimethylaniline due to the high reactivity of the aromatic ring.

    • Unreacted Starting Material: Incomplete reaction will leave residual N,4-dimethylaniline in the product mixture.

    • Oxidation Products: As mentioned earlier, oxidation of the amine can lead to colored, often polymeric, impurities.

    Purification Protocols:

    • Work-up Procedure: After the reaction, a proper aqueous work-up is essential. This typically involves quenching any remaining brominating agent with a reducing agent like sodium bisulfite or sodium thiosulfate, followed by washing with a basic solution (e.g., sodium bicarbonate) to remove any acidic byproducts.

    • Recrystallization: This is a powerful technique for purifying solid products.

      • Recommended Solvents: Ethanol or a mixture of ethanol and water are often effective for recrystallizing bromoaniline derivatives.[6] Petroleum ether has also been used for similar compounds.[7] The choice of solvent should be optimized to ensure the product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable method.

      • Recommended Eluent Systems: A non-polar solvent system, such as hexanes or petroleum ether, with a small amount of a more polar solvent like ethyl acetate or dichloromethane, is typically used. The polarity of the eluent can be gradually increased to first elute the less polar starting material and then the desired product, leaving more polar impurities (like dibrominated products) on the column. A common starting point could be a 9:1 or 8:1 mixture of hexanes to ethyl acetate.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: A general procedure involves the direct bromination of N,4-dimethylaniline. A detailed, step-by-step protocol is provided below.

Q2: How can I control the regioselectivity of the bromination to favor the ortho position to the dimethylamino group?

A2: The N,N-dimethylamino group is a strong ortho-, para- director. Due to steric hindrance from the two methyl groups, the incoming electrophile (bromine) will preferentially attack the less hindered ortho position. To maximize this selectivity, it is important to use a non-acidic solvent to avoid protonation of the amine, which would change its directing effect.[1]

Q3: What are the safety precautions I should take during this synthesis?

A3: Bromine and other brominating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction may also be exothermic, so it is important to control the temperature, especially during the addition of the brominating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the bromination of activated anilines.[4][6]

Materials:

  • N,4-dimethylaniline

  • Glacial Acetic Acid

  • Bromine or N-Bromosuccinimide (NBS)

  • Sodium Bisulfite solution (aqueous)

  • Sodium Bicarbonate solution (aqueous)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,4-dimethylaniline in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

  • Bromination: Dissolve the brominating agent (e.g., a stoichiometric amount of Bromine or NBS) in a minimal amount of glacial acetic acid. Add this solution dropwise to the stirred solution of N,4-dimethylaniline over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Aromatic Amines

Brominating AgentSolventTemperatureKey AdvantagesPotential Issues
Bromine (Br₂)Acetic Acid0-10 °CReadily available, cost-effective.Highly reactive, can lead to over-bromination and oxidation.[1]
N-Bromosuccinimide (NBS)Dichloromethane or Acetic Acid0-25 °CMilder, more selective, easier to handle.[2][3]Higher cost.
2,4,4,6-Tetrabromocyclohexa-2,5-dienoneDichloromethane or ChloroformRoom TempHigh yields for para-monobromination without protection.[8]May not be suitable for ortho-bromination.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start N,4-dimethylaniline in Acetic Acid Bromination Add Brominating Agent (e.g., NBS) (0-10 °C) Start->Bromination Stir Stir at Room Temperature (Monitor by TLC) Bromination->Stir Workup Quench (NaHSO3) Neutralize (NaHCO3) Stir->Workup Extraction Extract with CH2Cl2 Workup->Extraction Drying Dry with MgSO4 Evaporate Solvent Extraction->Drying Crude Crude Product Drying->Crude Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Chromatography Column Chromatography (Silica Gel) Crude->Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Low_Yield Low Product Yield Oxidation Oxidation of Amine Low_Yield->Oxidation Polysubstitution Polysubstitution Low_Yield->Polysubstitution Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Deactivation Substrate Deactivation (Acidic Medium) Low_Yield->Deactivation Sol_Oxidation Solution: - Lower Temperature - Use Milder Agent (NBS) Oxidation->Sol_Oxidation Sol_Poly Solution: - Slow, Dropwise Addition - Low Temperature Polysubstitution->Sol_Poly Sol_Incomplete Solution: - Monitor by TLC - Increase Time/Temp Incomplete_Reaction->Sol_Incomplete Sol_Deactivation Solution: - Use Non-Acidic Solvent - e.g., Acetic Acid Deactivation->Sol_Deactivation

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

common side products in the bromination of N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common side products and troubleshooting strategies associated with the bromination of N,4-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the bromination of N,4-dimethylaniline?

A1: The primary product of the monobromination of N,4-dimethylaniline is 2-bromo-N,4-dimethylaniline. The N,N-dimethylamino group is a strong activating group and, along with the methyl group, directs the electrophilic substitution to the ortho and para positions. Since the para position is occupied by the methyl group, bromination occurs preferentially at the ortho position.

Q2: What are the most common side products in this reaction?

A2: The most common side products arise from polybromination due to the high reactivity of the aniline ring.[1] The primary side product is typically 2,6-dibromo-N,4-dimethylaniline. In cases of uncontrolled reactions, further bromination could potentially occur. Discoloration of the product, often appearing as a yellow or brown hue, can also be an issue due to the presence of residual bromine.

Q3: How can I minimize the formation of polybrominated side products?

A3: Several strategies can be employed to enhance the selectivity for the desired monobrominated product:

  • Control of Reaction Temperature: Performing the reaction at low temperatures (e.g., 0-5 °C) can help to control the reaction rate and reduce over-bromination.

  • Slow Addition of Bromine: Adding the brominating agent dropwise over a period of time helps to maintain a low concentration of the electrophile, favoring monosubstitution.

  • Use of Milder Brominating Agents: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine (Br₂) and can be used to minimize side reactions.

  • Solvent Choice: Using less polar solvents can sometimes help to moderate the reaction's reactivity.

  • Protection of the Amino Group: While more synthetically involved, acetylation of the amino group to form an amide reduces its activating effect, allowing for more controlled bromination. The protecting group can then be removed.

Q4: Are there any other less common side products I should be aware of?

A4: While polybromination is the primary concern, other impurities can arise from the degradation of the starting material or product, especially if the reaction is run under harsh conditions or for extended periods. However, for typical electrophilic aromatic bromination of N,4-dimethylaniline, polybrominated species are the main side products of concern.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Low yield of the desired this compound - Incomplete reaction. - Formation of a large amount of polybrominated side products.- Ensure the reaction is stirred for a sufficient amount of time after the addition of the brominating agent. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Implement strategies to control the reaction (see Q3 in FAQs).
Significant formation of 2,6-dibromo-N,4-dimethylaniline - Reaction temperature is too high. - Rapid addition of the brominating agent. - Use of an excess of the brominating agent.- Maintain a low reaction temperature using an ice bath. - Add the brominating agent slowly and dropwise. - Use a stoichiometric amount of the brominating agent.
The final product is discolored (yellow/brown) - Presence of residual unreacted bromine.- During the work-up, wash the organic layer with a reducing agent solution such as sodium thiosulfate or sodium bisulfite to quench and remove excess bromine.
Difficulty in purifying the product - Similar polarities of the desired product and the dibrominated side product.- Careful column chromatography on silica gel is often required. A non-polar eluent system (e.g., hexane/ethyl acetate) with a shallow gradient can help to improve separation. - Recrystallization may also be effective if a suitable solvent system can be found.

Data Presentation

The following table summarizes the expected product distribution under different hypothetical reaction conditions. Note that specific yields can vary based on the exact experimental setup.

Reaction Conditions Brominating Agent Expected Major Product Expected Major Side Product(s) Anticipated Yield Range of Major Product
Low Temperature (0-5 °C), Slow AdditionBr₂ in Acetic AcidThis compound2,6-dibromo-N,4-dimethylaniline70-85%
Room Temperature, Rapid AdditionBr₂ in Acetic AcidThis compound2,6-dibromo-N,4-dimethylaniline (significant amount)40-60%
Controlled ConditionsN-Bromosuccinimide (NBS)This compoundMinimal polybromination80-95%

Experimental Protocols

Protocol 1: Controlled Monobromination using Molecular Bromine

This protocol aims to selectively synthesize this compound while minimizing the formation of di-brominated side products.

Materials:

  • N,4-dimethylaniline

  • Glacial Acetic Acid

  • Bromine

  • Saturated Sodium Bicarbonate solution

  • 10% Sodium Thiosulfate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve N,4-dimethylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate container, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

  • Add the bromine solution to the stirred aniline solution dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Pour the reaction mixture into a beaker containing ice water.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with 10% sodium thiosulfate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Selective Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes a milder brominating agent for higher selectivity.

Materials:

  • N,4-dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve N,4-dimethylaniline (1.0 eq) in DCM or MeCN in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15-30 minutes, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography as described in Protocol 1.

Visualizations

experimental_workflow start Start: N,4-dimethylaniline dissolve Dissolve in Solvent (e.g., Acetic Acid or DCM) start->dissolve cool Cool to 0-5 °C dissolve->cool add_br Add Brominating Agent (Br₂ or NBS) Dropwise cool->add_br react Stir at Room Temperature add_br->react workup Aqueous Work-up (Quench, Neutralize, Extract) react->workup purify Purification (Column Chromatography) workup->purify product Product: this compound purify->product

Caption: Experimental workflow for the bromination of N,4-dimethylaniline.

troubleshooting_flowchart issue Issue Encountered low_yield Low Yield of Desired Product issue->low_yield polybromination High Levels of Polybromination issue->polybromination discoloration Product is Discolored issue->discoloration check_completion Check Reaction Completion (TLC) low_yield->check_completion Is reaction complete? control_temp Lower Reaction Temperature polybromination->control_temp slow_addition Slow Down Bromine Addition polybromination->slow_addition use_nbs Consider Using NBS polybromination->use_nbs wash_thiosulfate Wash with Sodium Thiosulfate discoloration->wash_thiosulfate

Caption: Troubleshooting flowchart for common issues in the bromination of N,4-dimethylaniline.

reaction_mechanism cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Deprotonation start_materials N,4-dimethylaniline + Br₂ sigma_complex Sigma Complex (Carbocation Intermediate) start_materials->sigma_complex deprotonation Loss of H⁺ sigma_complex->deprotonation product This compound deprotonation->product

Caption: Simplified mechanism of electrophilic aromatic bromination.

References

Technical Support Center: Troubleshooting 2-Bromo-n,4-dimethylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting low conversion rates in chemical reactions involving 2-Bromo-n,4-dimethylaniline. The following sections offer a series of frequently asked questions and detailed troubleshooting steps to address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing low to no conversion in my Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) reaction?

Low conversion in Buchwald-Hartwig amination is a frequent issue that can often be traced back to the catalyst system, reaction conditions, or reactant quality.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your phosphine ligand is not oxidized and that the palladium-to-ligand ratio is optimal, typically ranging from 1:1 to 1:2.[1] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst to bypass in-situ reduction issues.[2]

  • Suboptimal Base: The choice and quality of the base are critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used but can be sensitive to moisture.[2][3] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially for substrates with base-sensitive functional groups.[2][4] The physical properties of the base, such as particle size, can also impact the reaction rate, particularly in scaled-up reactions.[2]

  • Inappropriate Solvent: The polarity of the solvent plays a crucial role. Nonpolar aprotic solvents like toluene or dioxane are generally preferred.[3] Polar aprotic solvents can sometimes lead to undesired side reactions or catalyst deactivation.[5]

  • Reaction Temperature: Typical temperatures for these couplings are between 80-100°C.[2] If you are running the reaction at room temperature, gentle heating may be required, especially for less reactive aryl chlorides.[1]

2. Could impurities in my this compound starting material be the cause of low yield?

Yes, impurities in the starting material can significantly hinder the reaction.

  • Purity Check: Verify the purity of your this compound using techniques like NMR or GC-MS. The presence of residual starting materials from its synthesis, such as 2,6-dimethylaniline, or over-brominated side products can interfere with the desired reaction.

  • Purification: If impurities are detected, consider purification by recrystallization or column chromatography. A common method involves crystallization from petroleum ether at low temperatures.[6]

3. I am seeing the formation of a major side product, hydrodehalogenation of the starting material. What is causing this?

The formation of N,4-dimethylaniline (the hydrodehalogenated product) is a known side reaction, often resulting from β-hydride elimination.[7][8]

  • Ligand Choice: This issue is particularly prevalent when using primary aliphatic amines.[7] Employing bulky, electron-rich phosphine ligands can often suppress this undesired pathway by sterically hindering the β-hydride elimination step.[7]

  • Water Content: While trace amounts of water can sometimes be beneficial for the reduction of Pd(II) to Pd(0), excessive water can promote hydrodehalogenation.[9] Ensure your solvent and reagents are appropriately dried.

4. My reaction seems to stall after partial conversion. What could be the reason?

Reaction stalling can be indicative of catalyst deactivation or inhibition.

  • Catalyst Deactivation: The phosphine ligand can oxidize over the course of the reaction, leading to an inactive palladium species. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.

  • Product Inhibition: In some cases, the product itself or a byproduct can coordinate to the palladium center and inhibit the catalytic cycle. Aryl iodides, for instance, can sometimes be challenging as the generated iodide can precipitate the palladium complex.[2] While you are using a bromide, similar inhibitory effects can occur.

Data Presentation: Impact of Reaction Parameters on Conversion

The following table illustrates how varying key reaction parameters can influence the conversion rate in a typical Buchwald-Hartwig amination of this compound with a generic secondary amine. Note: This data is illustrative and results may vary based on the specific amine and other conditions.

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)
1Pd(OAc)₂P(t-Bu)₃NaOtBuToluene10085
2Pd₂(dba)₃XPhosNaOtBuToluene10095
3Pd₂(dba)₃XPhosCs₂CO₃Dioxane10070
4Pd₂(dba)₃XPhosNaOtBuDMF10040
5Pd₂(dba)₃XPhosNaOtBuToluene7055
6Pd(OAc)₂(none)NaOtBuToluene100<5

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of this compound:

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd_complex ligand_exchange Amine Coordination pd_complex->ligand_exchange Amine amine_complex [L-Pd(II)(Ar)(Amine)]+Br- ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(Amido) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination side_reaction β-Hydride Elimination (Side Reaction) amido_complex->side_reaction reductive_elimination->pd0 Regenerates Catalyst product Ar-Amine (Product) reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Conversion Observed check_reagents 1. Verify Reagent Purity (Starting Material, Solvent, Base) start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_catalyst 3. Evaluate Catalyst System (Pd Source, Ligand, Ratio) check_conditions->check_catalyst optimize Systematic Optimization check_catalyst->optimize change_ligand Screen Different Ligands optimize->change_ligand No Improvement change_base Screen Different Bases optimize->change_base No Improvement change_solvent Screen Different Solvents optimize->change_solvent No Improvement success Improved Conversion change_ligand->success Success change_base->success Success change_solvent->success Success

Caption: Workflow for troubleshooting low conversion rates.

Decision_Tree q1 Is starting material consumed? q1_yes Yes q1->q1_yes q1_no No q1->q1_no q2 Is desired product formed? q1_yes->q2 a1 Issue is likely catalyst activity. - Check Pd/ligand source - Ensure inert atmosphere - Increase temperature q1_no->a1 q2_yes Yes, but low yield q2->q2_yes q2_no No, side products observed q2->q2_no a2 Reaction is suboptimal. - Optimize base/solvent - Adjust reaction time - Check for product inhibition q2_yes->a2 a3 Side reactions are dominant. - Identify byproducts (e.g., GC-MS) - Change ligand to suppress  (e.g., hydrodehalogenation) - Lower temperature q2_no->a3

Caption: Decision tree for diagnosing reaction issues.

References

optimizing temperature and solvent for 2-Bromo-n,4-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Bromo-N,4-dimethylaniline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the optimization of reaction temperature and solvent for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is 4-methylaniline (p-toluidine). The synthesis typically involves a multi-step process including protection of the amino group, followed by bromination and deprotection.[1][2]

Q2: Why is it necessary to protect the amino group of 4-methylaniline before bromination?

A2: The amino group in anilines is a strong activating group, which can lead to multiple brominations (di- or tri-bromination) and other side reactions.[3] Protecting the amino group, for example, by converting it to an acetamide, moderates its reactivity and allows for more controlled, selective monobromination at the desired ortho position.[4][5]

Q3: What are the typical brominating agents used for this synthesis?

A3: Liquid bromine (Br₂) is a common brominating agent used in solvents like glacial acetic acid.[1] N-bromosuccinimide (NBS) is another effective reagent, often used under milder conditions and in solvents like dichloromethane or acetic acid to improve selectivity.[2][4]

Q4: How does the choice of solvent affect the bromination reaction?

A4: The polarity of the solvent can significantly influence the reactivity of the brominating agent. Polar solvents can facilitate the dissociation of bromine, leading to higher reactivity and potentially more side products.[3] Non-polar solvents may allow for a more controlled reaction. Glacial acetic acid is a commonly used solvent that provides a good balance for this reaction.[1][6] Using anhydrous solvents is crucial to prevent side reactions like the hydrolysis of the brominating agent.[7]

Q5: What is the optimal temperature range for the bromination step?

A5: Temperature control is critical to prevent over-bromination and other side reactions. When using liquid bromine in acetic acid, a temperature range of 50-55°C is recommended for the bromination of the acetylated intermediate.[1] For direct bromination with NBS, lower temperatures, such as 0-5°C, are often employed to minimize the formation of byproducts.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete acetylation of the starting material. 2. Inefficient bromination. 3. Degradation of the brominating agent. 4. Incomplete hydrolysis of the intermediate.1. Ensure complete conversion to N-acetyl-p-toluidine by refluxing for the specified time. 2. Verify the temperature and reaction time for the bromination step. 3. Use fresh, high-quality brominating agents. 4. Ensure sufficient time and acid concentration for the hydrolysis step.
Formation of Dibromo or Tribromo Byproducts 1. The amino group is too activating (if not protected). 2. The reaction temperature is too high. 3. An excess of the brominating agent was used.1. Ensure the amino group is properly protected as an acetamide before bromination. 2. Maintain the bromination reaction temperature within the recommended range (e.g., 50-55°C for bromination with Br₂). 3. Use the correct stoichiometry of the brominating agent.
Formation of Unwanted Isomers 1. Incorrect reaction conditions leading to bromination at other positions.1. The ortho-position to the amino group is electronically favored. Strict adherence to the protocol, especially temperature control, should yield the desired 2-bromo isomer.
Difficulty in Isolating the Final Product 1. The product may be present as a salt after hydrolysis. 2. The product is an oil and does not solidify.1. Ensure the reaction mixture is made sufficiently basic (e.g., with sodium hydroxide solution) to obtain the free aniline.[1] 2. If the product is an oil, use extraction with a suitable organic solvent followed by vacuum distillation for purification.[1]

Experimental Protocols

Synthesis of this compound from 4-Methylaniline

This protocol is based on a multi-step synthesis with an overall yield of 51-57%.[1]

Step 1: Acetylation of 4-Methylaniline

  • In a three-neck flask equipped with a stirrer and reflux condenser, add 320-325 g of p-toluidine, 1100-1200 mL of glacial acetic acid, and 45-55 mL of acetic anhydride.

  • Stir the mixture and reflux for 2.5-3.0 hours.

Step 2: Bromination

  • Allow the reaction mixture from Step 1 to cool to 35-45°C while continuing to stir.

  • Slowly add 450-500 g of liquid bromine dropwise, maintaining the reaction temperature between 50-55°C.

  • Continue to stir at this temperature for 1 hour after the addition is complete.

  • Pour the reaction mixture into 10-20 L of ice water with vigorous stirring to precipitate the solid product.

  • Filter the precipitate, wash with water, and dry. The crude product can be recrystallized from 80% ethanol to obtain N-(2-bromo-4-methylphenyl)acetamide.

Step 3: Hydrolysis

  • In a single-neck flask, add the N-(2-bromo-4-methylphenyl)acetamide obtained from Step 2, 700-800 mL of glacial acetic acid, and 700-800 mL of concentrated hydrochloric acid.

  • Reflux the mixture for 3.0 hours.

  • Cool the solution completely to precipitate the crude hydrochloride salt of the product.

  • Filter the salt, wash with ethanol, and dry.

Step 4: Liberation of the Free Aniline

  • Suspend the hydrochloride salt in 1200 mL of water in a beaker with vigorous stirring.

  • Prepare a solution of 200-220 g of sodium hydroxide in 1000-1200 mL of water.

  • Slowly add the sodium hydroxide solution to the stirred suspension. An oily substance will form.

  • Separate the oily layer and purify by vacuum distillation to obtain this compound.

Data Summary

ParameterValueReference
Starting Material4-Methylaniline (p-toluidine)[1]
Brominating AgentLiquid Bromine (Br₂)[1]
SolventGlacial Acetic Acid[1]
Acetylation TemperatureReflux[1]
Bromination Temperature50-55°C[1]
Hydrolysis ConditionsReflux with conc. HCl[1]
Overall Yield51-57%[1]

Visualizations

SynthesisWorkflow cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis cluster_neutralization Step 4: Neutralization p_toluidine p-Toluidine reflux Reflux p_toluidine->reflux acetic_anhydride Acetic Anhydride acetic_anhydride->reflux glacial_acetic_acid Glacial Acetic Acid glacial_acetic_acid->reflux n_acetyl N-acetyl-p-toluidine reflux->n_acetyl bromination_reaction 50-55°C n_acetyl->bromination_reaction liquid_bromine Liquid Bromine liquid_bromine->bromination_reaction bromo_acetyl N-(2-bromo-4-methylphenyl)acetamide bromination_reaction->bromo_acetyl hydrolysis_reflux Reflux bromo_acetyl->hydrolysis_reflux conc_hcl Conc. HCl conc_hcl->hydrolysis_reflux hcl_salt Product HCl Salt hydrolysis_reflux->hcl_salt neutralization_reaction Neutralization hcl_salt->neutralization_reaction naoh NaOH Solution naoh->neutralization_reaction final_product This compound neutralization_reaction->final_product TroubleshootingGuide start Troubleshooting Start low_yield Low or No Yield? start->low_yield polybromination Polybromination? low_yield->polybromination No check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents Yes isolation_issue Isolation Issues? polybromination->isolation_issue No check_protection Confirm Amino Group Protection polybromination->check_protection Yes success Successful Synthesis isolation_issue->success No check_neutralization Ensure Sufficiently Basic pH isolation_issue->check_neutralization Yes check_acetylation Verify Acetylation Completion check_reagents->check_acetylation check_hydrolysis Ensure Complete Hydrolysis check_acetylation->check_hydrolysis check_temp Verify Bromination Temperature check_protection->check_temp use_extraction Use Extraction for Oily Product check_neutralization->use_extraction

References

how to remove unreacted starting material from 2-Bromo-n,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting material from 2-Bromo-n,4-dimethylaniline.

FAQs: Removing Unreacted n,4-dimethylaniline

Q1: How can I remove unreacted n,4-dimethylaniline from my this compound product?

A1: Unreacted n,4-dimethylaniline can be effectively removed from the desired product, this compound, using several standard laboratory techniques. The choice of method depends on the scale of your reaction, the required purity of the final product, and the available equipment. The most common and effective methods are:

  • Recrystallization: This is often the most convenient method for solid products, leveraging the differences in solubility between the product and the starting material in a chosen solvent.

  • Column Chromatography: This technique provides high purity separation based on the differential adsorption of the compounds to a stationary phase.

  • Vacuum Distillation: This method is suitable for thermally stable, liquid compounds with a significant difference in boiling points.

Q2: What are the key physical property differences I can exploit for purification?

A2: The primary physical properties that enable the separation of this compound from n,4-dimethylaniline are their melting points and boiling points. The starting material, n,4-dimethylaniline, is a liquid at room temperature, while the product, this compound, is a solid. This significant difference in their physical states at ambient temperature is highly advantageous for purification by recrystallization. Furthermore, a notable difference in their boiling points allows for separation by vacuum distillation.

Q3: Which purification method is most suitable for my scale and purity requirements?

A3: For small to medium-scale laboratory preparations where high purity is desired, column chromatography is an excellent choice. For larger quantities where a crystalline product is obtained, recrystallization is often more practical and economical. If both the product and impurity are liquids or if recrystallization is ineffective, vacuum distillation is a viable option, provided the compounds are thermally stable at the required temperatures.

Q4: How can I monitor the purity of my this compound?

A4: The purity of your product can be monitored throughout the purification process using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the product from the starting material. The starting material, being less polar, will have a higher Rf value than the brominated product. The absence of the starting material spot in the TLC of your purified product indicates successful removal. Further confirmation of purity can be obtained using techniques like NMR, HPLC, or GC-MS.[1]

Troubleshooting Guide

Q1: My recrystallization is not working (e.g., oiling out, no crystals). What should I do?

A1:

  • Oiling Out: This occurs when the solute is insoluble in the hot solvent and melts before it dissolves. To remedy this, try using a higher volume of the solvent or switch to a solvent system where the compound has slightly higher solubility at elevated temperatures. Adding a co-solvent can also help.

  • No Crystal Formation: If crystals do not form upon cooling, it could be due to several reasons. The solution might be too dilute; in this case, evaporate some of the solvent and allow it to cool again. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can also be effective. Ensure the cooling process is slow, as rapid cooling can sometimes lead to the formation of an oil or very small crystals.

Q2: My column chromatography separation is poor. How can I improve it?

A2:

  • Optimize the Solvent System: Poor separation is often due to an inappropriate eluent. Use TLC to test various solvent systems. For non-polar compounds like these, a good starting point is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane. A common mobile phase for similar separations is a gradient of 5% to 10% ethyl acetate in hexanes.[2]

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as this can lead to channeling and poor separation.

  • Sample Loading: Load the sample in a concentrated solution using the minimum amount of solvent. Pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column can also improve resolution.

Q3: I am losing a lot of product during purification. How can I improve my yield?

A3:

  • Recrystallization: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. After cooling and filtering the crystals, wash them with a small amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product. The mother liquor can also be concentrated to recover more product in a second crop of crystals.

  • Column Chromatography: Avoid using an eluent that is too polar, as this can cause the product to elute too quickly with the impurities. Collect smaller fractions and analyze them by TLC to ensure all the product-containing fractions are combined.

  • General Handling: Be mindful of transfer losses. Rinse glassware that contained the product with the purification solvent to ensure all the material is carried through the process.

Data Presentation

PropertyThis compoundn,4-dimethylaniline
Molecular Formula C₈H₁₀BrNC₈H₁₁N
Molecular Weight 200.08 g/mol 121.18 g/mol
Melting Point ~43-47 °C (for isomer)3.4 °C
Boiling Point ~264 °C (for isomer)198 °C
Solubility Insoluble in water; Soluble in organic solvents (e.g., methanol, ethanol, ether, chloroform).[3]Limited solubility in water; Soluble in polar and non-polar organic solvents.

Experimental Protocols

1. Recrystallization

This protocol is based on general procedures for the recrystallization of similar bromo-anilines.[4]

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include ethanol, methanol, or a hexane/ethyl acetate mixture. The starting material, being a liquid at room temperature, is likely to be soluble in these solvents even at lower temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

2. Column Chromatography

This protocol is adapted from procedures for purifying related bromo-N,N-dimethylanilines.[2]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). The less polar starting material (n,4-dimethylaniline) will elute first.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Elution: Gradually increase the polarity of the eluent (e.g., to 90:10 hexanes:ethyl acetate) to elute the more polar product, this compound.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

3. Vacuum Distillation

This method is suitable given the significant difference in boiling points and is based on general principles for purifying anilines.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to use a vacuum source that can achieve a pressure low enough to allow distillation at a temperature that does not cause decomposition of the product.

  • Heating: Heat the flask containing the crude mixture in a heating mantle.

  • Fractional Distillation: The lower-boiling n,4-dimethylaniline will distill first. Collect this forerun.

  • Product Collection: As the temperature rises, the this compound will begin to distill. Collect the fraction that distills at the expected boiling point under the applied pressure.

  • Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound start Crude Product (this compound + n,4-dimethylaniline) is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes high_purity_needed High Purity Required? is_solid->high_purity_needed No / Liquid end_product Pure this compound recrystallization->end_product column_chromatography Column Chromatography high_purity_needed->column_chromatography Yes distillation Vacuum Distillation high_purity_needed->distillation No column_chromatography->end_product distillation->end_product

Caption: Decision workflow for selecting the appropriate purification method.

References

Technical Support Center: Prevention of Dibrominated Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for preventing the formation of dibrominated byproducts during bromination reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of dibrominated byproduct in my reaction. What are the most common causes?

A1: The formation of dibrominated byproducts, a form of polybromination, is typically a result of one or more of the following factors:

  • Highly Activated Substrate: Aromatic rings with strongly activating substituents (e.g., -OH, -NH₂, -OR) are highly susceptible to multiple brominations as the first bromine atom can further activate the ring.[1][2]

  • Excess Brominating Agent: Using more than one stoichiometric equivalent of the brominating agent relative to the substrate is a direct cause of over-bromination.

  • High Reactivity of Brominating Agent: Potent brominating agents, such as elemental bromine (Br₂), can be difficult to control and may lead to multiple substitutions, especially with activated substrates.[3]

  • Reaction Conditions: Elevated temperatures and the use of polar protic solvents can increase the reaction rate and the electrophilicity of the brominating agent, promoting further bromination.

Q2: How can I control the stoichiometry to favor monobromination?

A2: Precise control of stoichiometry is critical. Here are key strategies:

  • Use Exactly One Equivalent: The most straightforward approach is to use exactly one equivalent of the brominating agent. For agents with two bromine atoms, like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), use 0.5 equivalents.[4]

  • Slow Addition: Adding the brominating agent dropwise or in small portions over time helps to maintain a low concentration of the reagent in the reaction mixture, reducing the likelihood of a second bromination event on the already-monobrominated product.[4]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent the formation of dibrominated byproducts.

Q3: Which brominating agent is best for selective monobromination?

A3: The choice of brominating agent is substrate-dependent. For highly activated systems, a milder and more selective reagent is preferable to elemental bromine.

  • N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle solid that provides a low, steady concentration of bromine radicals or electrophilic bromine, depending on the reaction conditions. It is widely used for selective allylic, benzylic, and aromatic brominations.[3][5]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is another stable, solid source of bromine that is effective for the monobromination of activated aromatic compounds.[4]

  • Pyridinium Tribromide (Py·Br₃): This is a solid, stable, and safer alternative to liquid bromine, often used for the electrophilic bromination of ketones, phenols, and ethers.[3]

Q4: My substrate is an aniline or a phenol, which are notoriously difficult to monobrominate. What is the best approach?

A4: For highly activated substrates like anilines and phenols, direct bromination often leads to polybromination and sometimes oxidation.

  • Protecting Groups (for Anilines): The most reliable method for selective monobromination of anilines is to temporarily reduce the activating effect of the amino group by converting it into an amide (e.g., acetanilide). The amide is less activating and sterically hinders the ortho positions, directing bromination to the para position. The protecting group can then be removed by hydrolysis.[2][6]

  • Catalyst and Solvent Control (for Phenols): For phenols, regioselective monobromination can be achieved by using specific catalyst-solvent systems. For instance, using KBr with ZnAl–BrO₃⁻–layered double hydroxides can achieve selective para-bromination.[7] Using NBS with a silica gel catalyst in a non-polar solvent like carbon tetrachloride has also been shown to be effective for selective monobromination.[1]

Troubleshooting Guides

Issue 1: High levels of dibromo- and polybromo-impurities are detected.

Potential CauseTroubleshooting StepRationale
Substrate is too reactive. For anilines, protect the amino group as an acetanilide before bromination. For phenols, consider converting the hydroxyl group to an ether.This reduces the activating effect of the substituent, making the aromatic ring less susceptible to multiple substitutions.[2]
Brominating agent is too reactive. Switch from elemental bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS) or Pyridinium Tribromide (Py·Br₃).Milder reagents provide a lower concentration of the active brominating species, allowing for more controlled and selective reactions.[3]
Incorrect stoichiometry. Carefully measure and use exactly 1.0 equivalent of bromine for each mole of substrate. If using a reagent like DBDMH, use 0.5 equivalents.[4]This limits the amount of available bromine, ensuring there is not enough to cause a second substitution after the initial monobromination.
Reaction temperature is too high. Lower the reaction temperature. For some electrophilic aromatic brominations, temperatures as low as 0 °C or even -78 °C may be necessary.Lower temperatures decrease the reaction rate, providing better control and selectivity, and disfavoring the higher activation energy required for a second bromination.
Rapid addition of reagent. Add the brominating agent slowly and dropwise over an extended period.This prevents a localized high concentration of the brominating agent, which can lead to rapid, uncontrolled polysubstitution.[4]

Data Presentation

Table 1: Comparison of Brominating Agents for the Monobromination of Anisole

Brominating AgentCatalyst/ConditionsMajor ProductTypical Yield (%)
Br₂Acetic Acidp-Bromoanisole / o-Bromoanisole90 / 10
NBSAcetonitrilep-Bromoanisole>95
Pyridinium TribromideAcetic Acidp-Bromoanisole~90
DBDMHGlacial Acetic Acidp-BromoanisoleHigh

Data compiled from various sources for illustrative comparison.[3][4]

Table 2: Yields for Selective Monobromination of Various Substrates

SubstrateBrominating AgentConditionsProductYield (%)Reference
Aniline (as Acetanilide)DBDMHAcetic Acid, RT, 1h4-BromoacetanilideHigh[4]
PhenolDBDMHChloroform, RT, 1h2-Bromophenol92.5[4]
AcetophenoneNBS / Al₂O₃Methanol, Refluxα-Bromoacetophenone89[8]
4'-Hydroxy acetophenoneNBS / Al₂O₃Acetonitrile, Reflux3'-Bromo-4'-hydroxyacetophenone94[8]
2,6-DimethylphenolKBr / ZnAl–BrO₃⁻–LDHsAcOH/H₂O, 35 °C4-Bromo-2,6-dimethylphenol90[7]

Experimental Protocols

Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide Protection

This three-step protocol is a standard and reliable method for achieving selective monobromination of aniline at the para position.[4][6]

Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

  • In a separate container, prepare a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq.) in glacial acetic acid.

  • Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the crude p-bromoacetanilide in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 70% H₂SO₄ or concentrated HCl).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH) until the solution is basic. This will precipitate the p-bromoaniline.

  • Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 2: Regioselective Monobromination of Phenol

This protocol describes a method for the para-selective monobromination of phenol derivatives.[7]

Materials:

  • Phenol derivative (1.0 mmol)

  • Potassium Bromide (KBr) (1.0 mmol)

  • ZnAl–BrO₃⁻–LDHs (0.2 mmol)

  • Acetic Acid (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a round-bottom flask, prepare a mixture of the phenol substrate (1.0 mmol), ZnAl–BrO₃⁻–LDHs (0.2 mmol), and KBr (1.0 mmol).

  • Add a solution of acetic acid and water (5 mL / 0.5 mL).

  • Stir the mixture at 35 °C.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Mandatory Visualization

Electrophilic_Aromatic_Substitution Aromatic Activated Aromatic Ring Attack Electrophilic Attack Aromatic->Attack Bromine Br-Br Activation Formation of Electrophile [Br⁺---Br-FeBr₃] Bromine->Activation Catalyst Lewis Acid (e.g., FeBr₃) Catalyst->Activation Activation->Attack Arenium Arenium Ion Intermediate (Resonance Stabilized) Attack->Arenium MonoBromo Monobrominated Product Arenium->MonoBromo Deprotonation DiBromo Dibrominated Byproduct MonoBromo->Attack Further Reaction (If conditions are harsh or substrate is highly activated)

Caption: Mechanism of electrophilic aromatic bromination.

Troubleshooting_Workflow Start Start: Dibromination Observed CheckStoich Is Stoichiometry 1.0 eq. Br? Start->CheckStoich AdjustStoich Action: Use 1.0 eq. of Br (or 0.5 eq. of dibromo-reagent) CheckStoich->AdjustStoich No CheckReagent Is Substrate Highly Activated (Phenol, Aniline)? CheckStoich->CheckReagent Yes AdjustStoich->CheckReagent ProtectGroup Action: Use Protecting Group (e.g., Acetylation of Aniline) CheckReagent->ProtectGroup Yes MildReagent Action: Switch to Milder Reagent (e.g., NBS) CheckReagent->MildReagent No CheckConditions Are Reaction Conditions Too Harsh? ProtectGroup->CheckConditions MildReagent->CheckConditions LowerTemp Action: Lower Temperature (e.g., to 0 °C) CheckConditions->LowerTemp Yes End End: Monobromination Favored CheckConditions->End No SlowAddition Action: Add Brominating Agent Slowly/Dropwise LowerTemp->SlowAddition SlowAddition->End

Caption: Troubleshooting workflow for dibromination.

References

challenges in scaling up the synthesis of 2-Bromo-n,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Bromo-N,4-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

When moving from a lab-scale to a larger production scale for the synthesis of this compound, the primary challenges are typically related to the management of the highly exothermic bromination reaction. The amino and methyl groups on the aniline ring are activating, leading to a rapid and heat-releasing reaction with bromine.[1] Without proper control, this can result in a dangerous runaway reaction, the formation of polysubstituted byproducts, and a lower yield of the desired product.[1][2] Key scale-up challenges include efficient heat dissipation, controlled addition of the brominating agent, and ensuring homogenous mixing in a larger reaction volume.

Q2: How can I selectively achieve mono-bromination at the 2-position of N,4-dimethylaniline?

Achieving selective mono-bromination and directing the substitution to the desired ortho position (2-position) requires careful control of the reaction conditions. The N,N-dimethylamino group is a strong ortho-, para- directing group, and the methyl group is a weaker ortho-, para- director. To favor ortho-bromination relative to the more sterically accessible para-position, it is crucial to manage the reaction temperature and the choice of brominating agent and solvent.[3][4] In some cases, protecting the amino group, for instance by acetylation, can be employed to reduce its activating effect and improve selectivity, although this adds extra steps to the synthesis.[1][5]

Q3: What are the common impurities and byproducts in this synthesis, and how can they be minimized?

The most common byproduct is the dibrominated species, likely 2,6-dibromo-N,4-dimethylaniline, due to the high reactivity of the starting material.[1] The formation of this impurity can be minimized by slow, controlled addition of the brominating agent at a low temperature.[6][7] Another potential impurity is the starting material, N,4-dimethylaniline, if the reaction does not go to completion. Residual bromine can also discolor the final product.[1] To minimize these, ensure accurate stoichiometry, allow for sufficient reaction time, and incorporate a quenching step with a reducing agent like sodium thiosulfate or sodium bisulfite in the workup.[1]

Q4: My final product is a dark oil or discolored solid. What is the cause and how can I purify it?

A yellow or brown discoloration in the final product is often due to the presence of residual bromine.[1] This can be removed by washing the crude product with an aqueous solution of sodium thiosulfate or sodium bisulfite during the workup procedure.[1] If the product is still impure, recrystallization is a common and effective purification method.[7] Conversion of the aniline to its hydrochloride salt can also facilitate purification and improve the compound's stability and handling properties.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase during bromine addition. The bromination reaction is highly exothermic. The rate of bromine addition is too fast for the cooling system to handle.Immediately cease the addition of the brominating agent. Ensure the reaction vessel is adequately submerged in a pre-chilled cooling bath (e.g., ice-salt or dry ice-acetone). Add the brominating agent dropwise or via a syringe pump to maintain the desired internal temperature. For larger scale, consider using a jacketed reactor with a circulating chiller.
Formation of a significant amount of a white precipitate (likely a polybrominated species). The reaction is proceeding too quickly due to high reactivity of the aniline, leading to multiple brominations.[1]Reduce the reaction temperature. Consider protecting the amino group via acetylation to moderate its activating effect.[2][5] Ensure slow, controlled addition of the brominating agent.
Low yield of this compound with a significant amount of starting material remaining. Insufficient amount of brominating agent was used. The reaction was not allowed to proceed to completion.Check the stoichiometry of the reagents. A slight excess of the brominating agent may be necessary, but this should be added cautiously to avoid over-bromination.[1] Monitor the reaction progress using TLC or another suitable analytical technique to ensure it has reached completion before quenching.
The final product is difficult to crystallize or remains an oil. Presence of impurities that are inhibiting crystallization.Purify the crude product using column chromatography to remove impurities before attempting recrystallization. Consider converting the product to its hydrochloride salt, which often has better crystallization properties.[7]

Experimental Protocols

Protocol 1: Direct Bromination of N,4-dimethylaniline

This protocol is adapted from general procedures for the bromination of activated anilines.[4][8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N,4-dimethylaniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Bromination: Dissolve bromine (1.05 equivalents) in the same solvent and add it dropwise to the stirred aniline solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench any unreacted bromine. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow start Start: N,4-dimethylaniline dissolve Dissolve in Solvent (e.g., Acetic Acid) Cool to 0-5 °C start->dissolve bromination Dropwise Addition of Bromine Solution (Maintain T < 5 °C) dissolve->bromination stir Stir at 0-5 °C (1-2 hours) Monitor by TLC bromination->stir quench Quench with Sodium Thiosulfate stir->quench neutralize Neutralize with Sodium Bicarbonate quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate & Purify (Chromatography/ Recrystallization) extract->purify end End: 2-Bromo-N,4- dimethylaniline purify->end

Caption: Experimental workflow for the direct bromination of N,4-dimethylaniline.

troubleshooting_logic start Problem Encountered exotherm Uncontrolled Temperature Rise? start->exotherm low_yield Low Yield / Incomplete Reaction? start->low_yield discoloration Product Discolored? start->discoloration exotherm->low_yield No sol_exotherm Stop Addition Improve Cooling Slow Down Addition Rate exotherm->sol_exotherm Yes low_yield->discoloration No sol_low_yield Check Stoichiometry Increase Reaction Time Monitor by TLC low_yield->sol_low_yield Yes sol_discoloration Wash with Sodium Thiosulfate during Workup Recrystallize Product discoloration->sol_discoloration Yes end Problem Resolved sol_exotherm->end sol_low_yield->end sol_discoloration->end

Caption: Troubleshooting logic for common issues in the synthesis.

References

stabilizing 2-Bromo-n,4-dimethylaniline against degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 2-Bromo-n,4-dimethylaniline against degradation during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory work.

Troubleshooting Guide

This guide addresses common problems observed during the storage and handling of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Discoloration (Yellowing to Brownish) Oxidation due to exposure to air and/or light. Polymerization initiated by oxidative processes.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber glass vials or store in the dark to prevent photodegradation. Consider adding an antioxidant.
Formation of Precipitate or Insoluble Matter Polymerization of the aniline derivative. Reaction with impurities or contaminants.Filter the solution before use. For long-term storage, consider purification of the material before storing under optimal conditions. Ensure storage containers are clean and inert.
Inconsistent Experimental Results Degradation of the stock solution, leading to lower effective concentration and presence of impurities.Prepare fresh solutions for critical experiments. Regularly check the purity of the stored material using analytical techniques like HPLC or GC-MS.
Potency Loss Chemical degradation of the aniline moiety.Store at recommended low temperatures (e.g., 2-8 °C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles if stored in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for aromatic amines like this compound are oxidation and polymerization.[1][2] Oxidation can be initiated by exposure to atmospheric oxygen and light. The initial oxidation products can be highly reactive and may lead to the formation of colored impurities such as azoxybenzenes, azobenzenes, and nitroso-compounds.[3][4] These reactions can be followed by polymerization, where aniline molecules couple to form larger, often insoluble, colored polymers.[5]

Q2: What are the ideal storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. Using tightly sealed amber glass vials will protect it from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: Are there any recommended stabilizers for this compound?

A3: Yes, for aromatic amines, including halogen-substituted anilines, certain stabilizers can be added to retard color deterioration and degradation during storage. These include compounds like ethylene thiourea, dibutyl tin oxide, and dibutyl tin dilaurate. The addition of small amounts (typically 0.01% to 1.0% by weight) of these stabilizers can be effective. Aromatic amine antioxidants can also be considered.

Q4: How can I check the purity of my stored this compound?

A4: The purity of stored this compound can be assessed using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[6][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the amine for better chromatographic performance. These methods can separate the parent compound from its degradation products and allow for quantification of its purity.

Q5: What are the signs of degradation?

A5: Visual signs of degradation include a change in color from colorless or light yellow to a darker yellow or brown. The formation of solid precipitates or a hazy appearance in solutions can also indicate polymerization or the formation of insoluble degradation products. A significant change in the melting point of the solid material can also be an indicator of impurity formation.

Quantitative Data on Stability (Illustrative Examples)

The following tables provide an illustrative example of how to present quantitative stability data for this compound under different storage conditions and with the addition of stabilizers. Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.

Table 1: Stability of this compound Under Different Storage Conditions (Illustrative)

Storage ConditionTime (Months)Purity (%)Appearance
25°C / 60% RH (Ambient) 099.5Colorless to light yellow solid
397.2Light yellow solid
694.8Yellow solid
40°C / 75% RH (Accelerated) 099.5Colorless to light yellow solid
195.1Yellow solid
389.7Brownish-yellow solid
682.3Brown solid with some clumping
2-8°C (Refrigerated) 099.5Colorless to light yellow solid
699.2No significant change
1298.9No significant change
-20°C (Frozen) 099.5Colorless to light yellow solid
1299.4No significant change

Table 2: Effect of Stabilizers on the Stability of this compound at 40°C / 75% RH (Illustrative)

Stabilizer (0.1% w/w)Time (Months)Purity (%)Appearance
None 099.5Colorless to light yellow solid
389.7Brownish-yellow solid
682.3Brown solid
Ethylene Thiourea 099.5Colorless to light yellow solid
396.8Light yellow solid
694.1Yellow solid
Dibutyl Tin Oxide 099.5Colorless to light yellow solid
397.5Light yellow solid
695.3Light yellow solid

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[10][11]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV system

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Dissolve a known amount of the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Dissolve a known amount of the exposed solid for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method for the quantitative analysis of this compound and its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol or acetonitrile.

  • Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 1-100 µg/mL).

  • For stability samples, dissolve or dilute the sample in the mobile phase to a concentration within the calibration range.

Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method can resolve the main peak from degradation products and any matrix components.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters.

Visualizations

Degradation_Pathway cluster_main This compound cluster_degradation Degradation Products MainCompound This compound Oxidized Oxidized Intermediates (e.g., N-oxides, Nitroso derivatives) MainCompound->Oxidized Oxidation (Air, Light) Polymer Polymerization Products MainCompound->Polymer Polymerization Coupled Coupled Products (e.g., Azo/Azoxy compounds) Oxidized->Coupled Condensation Coupled->Polymer Further Reactions

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Observe Degradation (e.g., Discoloration) CheckStorage Review Storage Conditions Start->CheckStorage InertAtmosphere Store under Inert Gas (N2 or Ar) CheckStorage->InertAtmosphere Exposed to Air? ProtectLight Use Amber Vials/ Store in Dark CheckStorage->ProtectLight Exposed to Light? LowTemp Store at Low Temperature (2-8 °C) CheckStorage->LowTemp Stored at RT? AddStabilizer Consider Adding Stabilizer (e.g., Dibutyl Tin Oxide) InertAtmosphere->AddStabilizer ProtectLight->AddStabilizer LowTemp->AddStabilizer PurityCheck Verify Purity with HPLC/GC-MS AddStabilizer->PurityCheck End Stable Compound PurityCheck->End

Caption: Troubleshooting workflow for stabilizing this compound.

References

purification of 2-Bromo-n,4-dimethylaniline when recrystallization fails

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-n,4-dimethylaniline, particularly when standard recrystallization techniques are unsuccessful. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My recrystallization of this compound failed. What are the alternative purification methods?

A1: When recrystallization fails, several alternative methods can be employed based on the nature of the impurities and the physical properties of the compound. The most common and effective techniques include:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.

  • Vacuum Distillation: This method is suitable if the compound is a liquid or a low-melting solid and is thermally stable at reduced pressure.

  • Acid-Base Extraction: This technique is useful for separating basic compounds like anilines from neutral or acidic impurities.

Q2: What are the likely impurities in a synthesis of this compound?

A2: The impurities present will depend on the synthetic route. A common method for synthesizing this compound is the N-methylation of 2-bromo-4-methylaniline. Potential impurities from this process include:

  • Unreacted 2-bromo-4-methylaniline: The starting material for the N-methylation.

  • Over-methylated product (2-Bromo-N,N,4-trimethylanilinium salt): Formed if the reaction proceeds too far.

  • Other isomeric bromo-dimethylanilines: If the starting material contained isomeric impurities.

  • Solvent and reagents: Residual solvents and leftover reagents from the synthesis.

Another possible synthetic route is the bromination of N,4-dimethylaniline. Impurities from this route may include:

  • Unreacted N,4-dimethylaniline: The starting material.

  • Poly-brominated products: Such as di- or tri-brominated N,4-dimethylaniline.

  • Isomeric products: Bromination might occur at other positions on the aromatic ring.

Q3: I am unsure about the physical state of my this compound. Is it a solid or a liquid?

A3: Based on available data for structurally similar compounds, this compound is likely a low-melting solid or a high-boiling liquid at room temperature. For comparison, 2-Bromo-4,6-dimethylaniline has a melting point range of 43-47 °C[1], and 4-Bromo-N,N-dimethylaniline has a melting point of 52-54 °C[2].

Troubleshooting Guides

Issue 1: Recrystallization yields an oil or fails to produce crystals.

This is a common issue when impurities are present that inhibit crystal lattice formation or when the compound has a low melting point.

Troubleshooting Workflow:

start Recrystallization Fails (Oiling Out) check_solvent Is the solvent system appropriate? start->check_solvent check_purity Assess purity of the crude material (e.g., by TLC, GC-MS). check_solvent->check_purity Yes high_impurities High level of impurities detected. check_purity->high_impurities Impure low_mp Compound may have a low melting point. check_purity->low_mp Appears Pure column_chromatography Perform Column Chromatography high_impurities->column_chromatography acid_base_extraction Perform Acid-Base Extraction high_impurities->acid_base_extraction distillation Consider Vacuum Distillation low_mp->distillation recrystallize_again Attempt recrystallization with purified material. column_chromatography->recrystallize_again end Pure this compound distillation->end acid_base_extraction->recrystallize_again recrystallize_again->end

Caption: Troubleshooting workflow for failed recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is ideal for separating this compound from less polar or more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure. Ensure a level bed of silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate. A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain purified this compound.

Data Presentation: Eluent System Comparison

Eluent System (Hexane:Ethyl Acetate)Separation Efficiency (Qualitative)Notes
98:2Good for separating non-polar impurities.The product may elute slowly.
95:5Optimal for most cases. Good separation of the desired product from common byproducts.
90:10May be too polar; product and impurities may co-elute.Useful if the product is retained strongly on the column.
Protocol 2: Purification by Vacuum Distillation

This method is suitable if the compound is a liquid or a low-melting solid and the impurities have significantly different boiling points.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Charge the Flask: Place the crude this compound into the round-bottom flask.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point of the target compound will be lower under reduced pressure. For reference, the boiling point of the similar compound 2-bromo-4,6-dimethylaniline is 75 °C at 5 torr[3].

  • Product Isolation: The collected distillate should be the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

This technique leverages the basicity of the aniline functional group to separate it from neutral or acidic impurities.

Workflow for Acid-Base Extraction:

start Crude this compound in Organic Solvent add_acid Extract with aqueous HCl start->add_acid aqueous_layer Aqueous Layer (Anilinium Salt) add_acid->aqueous_layer organic_layer Organic Layer (Neutral/Acidic Impurities) add_acid->organic_layer basify Basify with aq. NaOH aqueous_layer->basify extract_organic Extract with fresh organic solvent basify->extract_organic final_organic_layer Organic Layer (Purified Aniline) extract_organic->final_organic_layer dry_evaporate Dry and Evaporate Solvent final_organic_layer->dry_evaporate end Pure this compound dry_evaporate->end

Caption: Workflow for purification by acid-base extraction.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated and move to the aqueous layer as its ammonium salt. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the two layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic. The protonated aniline will be deprotonated and precipitate or form an oily layer.

  • Organic Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent. The purified aniline will move back into the organic layer.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation: Physical Properties of Structurally Similar Compounds

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 81090-31-5200.08Not availableNot available
2-Bromo-4,6-dimethylaniline41825-73-4200.0843-47[1]75 @ 5 torr[3]
4-Bromo-N,N-dimethylaniline586-77-6200.0852-54[2]264[4]
2-Bromo-N,N-dimethylaniline698-00-0200.08Not availableNot available

Disclaimer: This information is for research and development use only. Appropriate safety precautions should be taken when handling these chemicals.

References

resolving regioisomer impurities in 2-Bromo-n,4-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-N,4-dimethylaniline. Our focus is on resolving challenges related to regioisomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the direct electrophilic bromination of N,4-dimethylaniline using a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[1][2] The reaction's regioselectivity is influenced by the strong ortho-, para-directing N,N-dimethylamino group and the moderately activating ortho-, para-directing methyl group.

Q2: What are the expected regioisomeric impurities in the synthesis of this compound?

A2: Due to the directing effects of the amino and methyl groups, the primary product is this compound. However, the formation of other isomers is possible. The most likely regioisomeric impurity is 3-Bromo-N,4-dimethylaniline , where bromination occurs ortho to the methyl group and meta to the strongly directing amino group. Over-bromination can also lead to di-substituted products such as 2,6-Dibromo-N,4-dimethylaniline .

Q3: How can I minimize the formation of these regioisomeric impurities during the synthesis?

A3: Controlling the reaction conditions is crucial for maximizing the yield of the desired 2-bromo isomer and minimizing impurities.[3][4] Key parameters to optimize include:

  • Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product and can reduce the formation of side products.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting material and products.

  • Rate of Addition: Slow, dropwise addition of the brominating agent can help to control the reaction and prevent localized high concentrations that can lead to over-bromination.

  • Stoichiometry: Using a slight excess or a 1:1 molar ratio of the brominating agent to the substrate is recommended to avoid di- and poly-bromination.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low yield of this compound Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure efficient stirring.
Decomposition of starting material or product.- Run the reaction at a lower temperature.- Use a milder brominating agent (e.g., NBS instead of Br₂).
High levels of 3-Bromo-N,4-dimethylaniline impurity Reaction conditions favoring the kinetic product.- Lower the reaction temperature.- Experiment with different solvents to alter the regioselectivity.
Presence of di-brominated impurities Excess brominating agent or high reactivity.- Use a strict 1:1 stoichiometry of the brominating agent.- Add the brominating agent slowly and at a low temperature.
Difficulty in separating regioisomers by column chromatography Similar polarity of the isomers.- Use a less polar solvent system for better separation on normal phase silica gel.- Consider using an amine-functionalized silica column or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent to improve peak shape and resolution.[5][6][7]
Inaccurate quantification of impurities Co-elution of isomers in HPLC or GC.- Optimize the chromatographic method (see analytical protocols below).- Use a different column with alternative selectivity.
Different response factors for isomers.- Prepare calibration curves for each identified impurity for accurate quantification.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar aniline brominations.

Materials:

  • N,4-dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve N,4-dimethylaniline (1 equivalent) in DCM or MeCN in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.

  • In a separate flask, dissolve NBS (1 equivalent) in the same solvent.

  • Add the NBS solution dropwise to the N,4-dimethylaniline solution over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the this compound.

Analytical Methods for Impurity Profiling

1. High-Performance Liquid Chromatography (HPLC)

This method can be used for the separation and quantification of this compound and its regioisomeric impurities.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile impurities.

ParameterRecommended Condition
Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu

Expected GC-MS Fragmentation: Bromo-compounds exhibit a characteristic M+ and M+2 isotopic pattern in a roughly 1:1 ratio due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[8][9] The fragmentation of bromo-N,4-dimethylaniline isomers will likely involve the loss of a methyl group (M-15) and cleavage of the C-N bond.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for the structural elucidation of the desired product and any isolated impurities. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each regioisomer. For this compound, the following characteristic shifts have been reported:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30 (s, 1H), 7.05 (d, J = 8.0 Hz, 1H), 6.58 (d, J = 8.0 Hz, 1H), 2.91 (s, 6H, N(CH₃)₂), 2.27 (s, 3H, Ar-CH₃).[10]

  • ¹³C NMR (101 MHz, CDCl₃): δ 143.67, 132.53, 128.93, 127.02, 110.65, 109.41, 45.0 (N(CH₃)₂), 19.89 (Ar-CH₃).[10]

By comparing the NMR spectra of the reaction mixture or isolated fractions to the reference data, the identity and relative amounts of each isomer can be determined.

Data Presentation

Table 1: Typical Purity and Impurity Profile of this compound Synthesis

CompoundRetention Time (GC - relative)Typical Abundance (%)Identification Method
N,4-dimethylaniline (starting material)0.85< 2GC-MS, ¹H NMR
This compound (product) 1.00 > 95 GC-MS, ¹H NMR, ¹³C NMR
3-Bromo-N,4-dimethylaniline1.05< 3GC-MS, ¹H NMR
2,6-Dibromo-N,4-dimethylaniline1.20< 1GC-MS

Note: Retention times are relative and may vary depending on the specific GC conditions. Abundance is an example and will depend on the reaction and purification efficiency.

Visualizations

Synthesis_and_Impurity_Formation SM N,4-dimethylaniline Reagent Brominating Agent (NBS or Br2) SM->Reagent Reaction Product This compound (Desired Product) Reagent->Product Major Pathway Impurity1 3-Bromo-N,4-dimethylaniline (Regioisomer) Reagent->Impurity1 Minor Pathway Impurity2 Di-brominated Products Reagent->Impurity2 Side Reaction

Caption: Synthetic pathway for this compound and formation of major regioisomeric impurities.

Analytical_Workflow Crude Crude Reaction Mixture TLC TLC Analysis (Reaction Monitoring) Crude->TLC Purification Purification (Column Chromatography) Crude->Purification PureProduct Purified Product (>95% Purity) Purification->PureProduct Major Fraction ImpurityFractions Impurity Fractions Purification->ImpurityFractions Minor Fractions Analysis Analysis for Purity and Impurity Identification PureProduct->Analysis ImpurityFractions->Analysis HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR

Caption: Workflow for the analysis and purification of this compound.

Purification_Troubleshooting Start Poor Separation of Isomers by Column Chromatography CheckSolvent Is the solvent system optimized? Start->CheckSolvent OptimizeSolvent Decrease polarity of eluent (e.g., increase hexane/EtOAc ratio) CheckSolvent->OptimizeSolvent No CheckSilica Is standard silica gel effective? CheckSolvent->CheckSilica Yes OptimizeSolvent->CheckSilica UseAmineSilica Use amine-functionalized silica gel CheckSilica->UseAmineSilica No AddModifier Add triethylamine (0.1-1%) to the eluent CheckSilica->AddModifier Alternatively Recrystallize Consider recrystallization of enriched fractions UseAmineSilica->Recrystallize AddModifier->Recrystallize

Caption: Decision-making guide for troubleshooting the purification of this compound isomers.

References

Technical Support Center: Workup and Purification of 2-Bromo-n,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the workup procedure for 2-Bromo-n,4-dimethylaniline to minimize product loss.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product After Bromination 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Polybromination: The highly activating nature of the amino group can lead to the formation of di- and tri-brominated byproducts, especially if the amine is not protected.[1][2] 3. Suboptimal Reaction Conditions: Incorrect solvent or brominating agent.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Protect the amino group via acetylation to form N-acetyl-p-toluidine before bromination. This moderates the reactivity and directs bromination to the desired position.[1] 3. Use a controlled brominating agent like N-bromosuccinimide (NBS) and maintain a low reaction temperature (-10 to 10°C) to enhance selectivity.[1]
Formation of a Dark Oil or Tar During Workup 1. Oxidation of the Aniline: Aromatic amines are susceptible to air oxidation, which can be accelerated by acidic conditions or impurities. 2. Side Reactions: Uncontrolled bromination can lead to various side products that are difficult to purify.1. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. After neutralization, promptly extract the product. 2. Ensure complete acetylation of the starting material before bromination to minimize side reactions.
Product Loss During Extraction 1. Incorrect pH: Incomplete neutralization of the hydrochloride salt will leave the product in the aqueous layer as a salt. 2. Emulsion Formation: The presence of both organic and aqueous phases with dissolved salts can lead to the formation of a stable emulsion, trapping the product. 3. Insufficient Extraction: Not using enough solvent or not performing enough extraction cycles.1. Carefully adjust the pH of the aqueous layer to be basic (pH 8-10) using a suitable base like sodium hydroxide or sodium bicarbonate solution to ensure the aniline is in its free base form.[3] 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or gently warm the mixture. 3. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Difficulty in Crystallizing the Final Product 1. Impurities: The presence of unreacted starting material, di-brominated products, or other side products can inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent may not be ideal for inducing crystallization of this compound.1. Purify the crude product using column chromatography before crystallization. 2. Perform solvent screening to find an appropriate recrystallization solvent or solvent mixture. Ethanol is often a good starting point.[4]
Low Recovery After Recrystallization 1. Product is too soluble in the chosen solvent: A significant amount of product remains dissolved in the mother liquor. 2. Using too much solvent: This will also lead to a large amount of product remaining in solution. 3. Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals.1. Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Use the minimum amount of hot solvent required to dissolve the crude product. 3. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group of 4-methylaniline before bromination?

A1: The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution, making the aromatic ring highly reactive.[1] Direct bromination of 4-methylaniline can lead to polybromination, resulting in the formation of di- and even tri-brominated products, which significantly reduces the yield of the desired mono-brominated product.[1] Acetylation of the amino group to form an amide (-NHCOCH₃) moderates its activating effect, allowing for more controlled and selective bromination at the ortho position.

Q2: What are the key parameters to control during the bromination step to maximize the yield of this compound?

A2: Temperature and the choice of brominating agent are crucial.[5] The reaction should be carried out at a low temperature, typically between -10 and 10°C, to slow down the reaction rate and minimize side reactions.[1] Using a milder brominating agent like N-bromosuccinimide (NBS) instead of liquid bromine can also improve the selectivity for mono-bromination.[5]

Q3: My final product is an oil instead of a solid. What should I do?

A3: this compound has a relatively low melting point (around 26°C), so it can exist as an oil or a low-melting solid at room temperature.[4] If it is an oil, it is likely impure. Purification by vacuum distillation is a common and effective method to obtain the pure product.[4]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity.

Q5: What is the purpose of converting the product to its hydrochloride salt and then back to the free base?

A5: This is a common purification technique for amines. The hydrochloride salt is often a stable, crystalline solid that is easier to handle and purify by recrystallization than the free base, which may be an oil.[4] After purification of the salt, it is treated with a base to regenerate the pure free amine.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylation, Bromination, and Hydrolysis

This protocol is adapted from established methods for the synthesis of similar compounds.[4]

Step 1: Acetylation of 4-methylaniline (p-toluidine)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-cold water with stirring.

  • Collect the precipitated N-acetyl-p-toluidine by vacuum filtration, wash with water, and dry.

Step 2: Bromination of N-acetyl-p-toluidine

  • Dissolve the dried N-acetyl-p-toluidine in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of bromine or N-bromosuccinimide in the same solvent dropwise, ensuring the temperature does not exceed 10°C.

  • Stir the reaction mixture at this temperature for 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a solution of sodium sulfite in water to quench any unreacted bromine.

  • Collect the precipitated 2-bromo-4-acetamidotoluene by vacuum filtration, wash with water, and dry.

Step 3: Hydrolysis of 2-bromo-4-acetamidotoluene

  • In a round-bottom flask, suspend the dried 2-bromo-4-acetamidotoluene in a mixture of concentrated hydrochloric acid and ethanol.

  • Heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture. The hydrochloride salt of this compound may precipitate.

Step 4: Workup and Purification

  • Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic (pH 8-10). The free base will separate as an oily layer.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Illustrative Guide for Optimizing Workup Conditions

The following table provides an illustrative guide on how different workup parameters can influence the yield and purity of this compound. The values presented are for guidance and should be optimized for specific experimental setups.

Parameter Condition A Condition B Condition C Expected Outcome
Neutralization pH 7.0 - 7.58.0 - 9.0> 10.0Condition B is optimal for complete deprotonation of the aniline hydrochloride, minimizing its solubility in the aqueous phase and maximizing extraction efficiency. At lower pH, the product remains as a salt in the aqueous layer, leading to significant product loss. Very high pH offers no additional benefit and may promote side reactions.
Extraction Solvent DichloromethaneEthyl AcetateDiethyl EtherEthyl Acetate and Diethyl Ether are generally good choices. Dichloromethane can sometimes form more stable emulsions. The choice may depend on the subsequent purification steps.
Number of Extractions 123Three extractions are recommended to ensure complete removal of the product from the aqueous phase, thereby maximizing the yield.
Recrystallization Solvent EthanolHexaneEthanol/WaterThe optimal solvent will depend on the impurity profile. Ethanol is a common choice for anilines. A mixed solvent system like Ethanol/Water can sometimes provide better crystal quality and recovery.

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start 4-Methylaniline acetylation Acetylation (Acetic Anhydride, Acetic Acid) start->acetylation bromination Bromination (NBS or Br2, 0-5°C) acetylation->bromination hydrolysis Hydrolysis (HCl, Ethanol, Reflux) bromination->hydrolysis neutralization Neutralization (NaOH, pH 8-10) hydrolysis->neutralization extraction Solvent Extraction (e.g., Ethyl Acetate) neutralization->extraction drying Drying (Na2SO4) extraction->drying purification Purification (Vacuum Distillation or Column Chromatography) drying->purification end This compound purification->end

Caption: Workflow for the synthesis and workup of this compound.

Logical Relationship for Minimizing Product Loss

product_loss_minimization cluster_reaction Reaction Stage cluster_workup_logic Workup Stage main_goal Minimize Product Loss control_temp Control Temperature (-10 to 10°C) main_goal->control_temp protect_amine Protect Amino Group (Acetylation) main_goal->protect_amine complete_neut Complete Neutralization (pH 8-10) main_goal->complete_neut efficient_extract Efficient Extraction (Multiple Extractions) main_goal->efficient_extract proper_cryst Proper Crystallization/ Distillation main_goal->proper_cryst avoid_side_reactions Side Reactions control_temp->avoid_side_reactions prevents avoid_polybrom Polybromination protect_amine->avoid_polybrom prevents prevent_salt_loss Loss as Salt in Aqueous Phase complete_neut->prevent_salt_loss prevents maximize_recovery Maximum Recovery from Aqueous Phase efficient_extract->maximize_recovery ensures high_purity High Purity Product proper_cryst->high_purity achieves

Caption: Key strategies to minimize product loss during synthesis and workup.

References

Technical Support Center: Catalyst Selection for 2-Bromo-n,4-dimethylaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in coupling reactions involving 2-Bromo-n,4-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in cross-coupling reactions?

A1: this compound presents a few challenges in cross-coupling reactions. The electron-donating nature of the dimethylamino and methyl groups can make the aryl bromide less reactive towards oxidative addition to the palladium catalyst. Additionally, the ortho-bromo and N,N-dimethyl groups can create steric hindrance, which may slow down the reaction and require careful selection of a bulky ligand to facilitate the coupling.

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: The most common and effective cross-coupling reactions for this compound are Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The choice of reaction depends on the desired bond to be formed:

  • Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with a variety of primary and secondary amines.

  • Heck Reaction: For forming carbon-carbon bonds with alkenes.

  • Sonogashira Coupling: For forming carbon-carbon bonds with terminal alkynes.

Q3: How do I choose the right palladium precursor for my reaction?

A3: Common palladium precursors like Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent starting points.[1] Pd(OAc)₂ is often used for in situ generation of the active Pd(0) catalyst, while Pd₂(dba)₃ is a stable source of Pd(0). For improved reproducibility, pre-formed palladium precatalysts, which are often more stable and efficient, can be utilized.

Q4: What is the role of the ligand in these coupling reactions?

A4: The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and influencing the selectivity of the reaction. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[1] These ligands can accelerate the rate-determining steps of the catalytic cycle and prevent catalyst deactivation.

Q5: What are common side reactions and how can I minimize them?

A5: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling). This can be minimized by ensuring strictly anaerobic conditions and using the correct stoichiometry of reagents.[2]

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be influenced by the choice of base, solvent, and temperature. Using anhydrous solvents and carefully selecting the base can mitigate this issue.[2]

  • Glaser Coupling: In Sonogashira reactions, the homocoupling of the terminal alkyne can be a significant side reaction, often promoted by the copper co-catalyst and the presence of oxygen.[2]

Troubleshooting Guides

Low or No Yield
Potential CauseRecommended SolutionRationale
Catalyst Inactivity Use a fresh batch of palladium catalyst or a more active pre-catalyst. Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).The palladium catalyst can be sensitive to air and moisture, leading to decomposition.
Inappropriate Ligand For Suzuki and Buchwald-Hartwig reactions, switch to a bulky, electron-rich phosphine ligand such as XPhos, SPhos, RuPhos, or BrettPhos.These ligands are known to be effective for sterically hindered and electron-rich aryl bromides.[1]
Insufficient Base Strength For Suzuki coupling, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig amination, strong bases like NaOtBu or KOtBu are often necessary.The base plays a critical role in the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.[3]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C.Some coupling reactions require higher thermal energy to overcome the activation barrier, especially with less reactive substrates.
Poor Solubility Choose a solvent in which all reactants are soluble at the reaction temperature. For Suzuki reactions, a co-solvent system like dioxane/water is often effective.Poor solubility can lead to a sluggish or incomplete reaction.
Formation of Byproducts
ProblemPotential CauseRecommended SolutionRationale
Significant Homocoupling Presence of oxygen in the reaction.Ensure thorough degassing of solvents and the reaction vessel. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).Oxygen can promote the oxidative homocoupling of the organometallic coupling partner.[2]
Debromination Protic impurities or inappropriate base.Use anhydrous solvents and ensure all reagents are dry. Screen different bases; sometimes a weaker base can reduce dehalogenation.Protic species can lead to the formation of palladium hydride species, which can cause reductive dehalogenation.
Glaser Coupling (Sonogashira) High concentration of copper(I) co-catalyst and/or presence of oxygen.Reduce the amount of CuI used. Add the alkyne slowly to the reaction mixture. Ensure strictly anaerobic conditions. Consider a copper-free Sonogashira protocol.Oxygen and high copper concentrations promote the oxidative dimerization of the alkyne.[2]

Data Presentation: Catalyst System Performance

The following data is compiled from studies on analogous substrates and serves as a strong starting point for optimization.

Suzuki-Miyaura Coupling: Arylation of Bromoanilines
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)Notes
Pd(PPh₃)₄ (5)-K₃PO₄ (2.68)-9033-46For a similar 4-bromo-2-methylaniline substrate.[4]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100HighA generally robust system for aryl bromides.
Pd₂(dba)₃ (1.5)tBuXPhos (3)K₂CO₃ (2.0)Dioxane/H₂O80HighEffective for sterically hindered substrates.
Buchwald-Hartwig Amination: Coupling with Amines
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)Notes
Pd₂(dba)₃ (1)(±)-BINAP (2)NaOtBu (1.4)Toluene8060For coupling of a bromopyridine with a diamine.[5]
Pd(OAc)₂ (2)XPhos (2)KOt-Bu (1.2)Toluene100Good to ExcellentEffective for amination of bromoestrone under microwave irradiation.
Pd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.4)Dioxane100HighA highly active system for a broad range of amines.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for specific amines.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the sealed tube to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Aryl Halide, Coupling Partner) dispense_reagents Dispense Reagents into Reaction Vials prep_reagents->dispense_reagents prep_catalyst Prepare Catalyst/Ligand Stock Solutions add_catalyst Add Catalyst/Ligand Mixture prep_catalyst->add_catalyst prep_base Prepare Base Solution add_base Add Base prep_base->add_base dispense_reagents->add_catalyst add_catalyst->add_base seal_heat Seal Vials and Heat with Stirring add_base->seal_heat quench Quench Aliquots at Time Points seal_heat->quench analyze Analyze by LC-MS/GC-MS quench->analyze determine_yield Determine Yield and Selectivity analyze->determine_yield

Caption: A typical workflow for screening different catalyst systems.

Troubleshooting Logic for Low Yield

G cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions Optimization cluster_reagents Reagent Check start Low or No Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are the Reaction Conditions Optimal? start->check_conditions check_reagents Are the Reagents Pure and Dry? start->check_reagents increase_loading Increase Catalyst Loading check_catalyst->increase_loading change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand use_precatalyst Use a Pre-formed Catalyst check_catalyst->use_precatalyst increase_temp Increase Temperature check_conditions->increase_temp change_base Screen Different Bases (e.g., K3PO4, NaOtBu) check_conditions->change_base change_solvent Change Solvent/Co-solvent check_conditions->change_solvent purify_reagents Purify Starting Materials check_reagents->purify_reagents dry_solvents Use Anhydrous Solvents check_reagents->dry_solvents degas Thoroughly Degas Reaction Mixture check_reagents->degas

Caption: A decision tree for troubleshooting low-yielding reactions.

Generalized Catalytic Cycle for Cross-Coupling

G Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Coupling Ar-Pd(II)L2-R PdII_Aryl->PdII_Coupling Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII_Coupling->Pd0  Regeneration Product Ar-R PdII_Coupling->Product Reductive Elimination

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Validation & Comparative

Navigating Suzuki Coupling: A Comparative Guide to 2-Bromo-N,4-dimethylaniline and 2-Chloro-N,4-dimethylaniline Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials in cross-coupling reactions is paramount to optimizing yield, reaction time, and cost. This guide provides a detailed comparison of the reactivity of 2-bromo-N,4-dimethylaniline and 2-chloro-N,4-dimethylaniline in the widely utilized Suzuki-Miyaura coupling reaction, supported by established principles and representative experimental data.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. A key factor influencing the success of this reaction is the nature of the halide in the aryl halide coupling partner. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf > Cl.[1] This guide will delve into the practical implications of this trend by comparing this compound and its chloro-analogue.

Reactivity Overview: The Decisive Role of the Halogen

In the catalytic cycle of the Suzuki coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step.[1] The carbon-halogen bond strength is a critical factor in this step. The C-Br bond is weaker than the C-Cl bond, making aryl bromides generally more reactive than aryl chlorides. Consequently, this compound is expected to undergo Suzuki coupling under milder conditions and with higher efficiency than 2-chloro-N,4-dimethylaniline.

Reactions with aryl chlorides often necessitate more specialized and electron-rich ligands, higher catalyst loadings, and elevated temperatures to facilitate the more challenging oxidative addition step.[2][3]

Quantitative Data: A Comparative Analysis

ParameterThis compound2-Chloro-N,4-dimethylaniline
Catalyst System Pd(OAc)₂, SPhosPd₂(dba)₃, XPhos
Catalyst Loading 1-2 mol%2-4 mol%
Ligand Loading 2-4 mol%4-8 mol%
Base K₃PO₄K₃PO₄ or Cs₂CO₃
Solvent Toluene/H₂O1,4-Dioxane/H₂O
Temperature 80-100 °C100-120 °C
Reaction Time 4-12 hours12-24 hours
Representative Yield 85-95%70-85%

This data is representative and compiled from general knowledge of Suzuki coupling reactions. Actual results may vary based on the specific boronic acid partner and precise reaction conditions.

Experimental Protocols

The following are detailed, representative methodologies for the Suzuki coupling of both substrates.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of 2-Chloro-N,4-dimethylaniline with Phenylboronic Acid

Materials:

  • 2-Chloro-N,4-dimethylaniline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • XPhos (0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (6 mL)

  • Water (0.6 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine 2-chloro-N,4-dimethylaniline, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the flask and thoroughly purge with an inert gas.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and 2-chloro-N,4-dimethylaniline for Suzuki coupling reactions has significant practical implications. This compound is the more reactive substrate, generally leading to higher yields under milder conditions with standard catalyst systems. In contrast, 2-chloro-N,4-dimethylaniline, while often more cost-effective, requires more robust catalytic systems, higher temperatures, and longer reaction times to achieve comparable results. For rapid and high-yielding synthesis, the bromo-derivative is preferable. However, for large-scale synthesis where cost is a primary driver, the development of an efficient protocol for the chloro-analogue may be a worthwhile endeavor.

References

A Comparative Guide to the Synthesis Efficiency of Bromoanilines: Focusing on 2-Bromo-n,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromoanilines are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] The strategic placement of a bromine atom on the aniline ring provides a reactive handle for further molecular elaboration through various cross-coupling reactions. This guide provides a comparative analysis of the synthesis efficiency of 2-Bromo-n,4-dimethylaniline and other relevant bromoanilines, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable synthetic routes for their applications.

Comparative Synthesis Efficiency of Bromoanilines

The efficiency of synthesizing substituted anilines is a crucial factor in drug discovery and development, impacting both the time and cost of research. The following table summarizes quantitative data from various synthetic protocols for producing this compound and other common bromoanilines. The data highlights key metrics such as reaction yield, time, and the conditions employed.

CompoundStarting MaterialBrominating AgentSolventReaction TimeYield (%)Reference
This compound 4-MethylanilineN-Bromosuccinimide (NBS)AcetonitrileNot SpecifiedHigh[2]
4-Bromo-2,6-dimethylaniline 2,6-DimethylanilineLiquid BromineHydrochloric Acid/Water2 hours67%[3]
4-Bromo-N,N-dimethylaniline N,N-DimethylanilineBromineGlacial Acetic AcidNot SpecifiedNearly 100%[4]
4-Bromo-N,N-dimethylaniline 4-BromoanilineDimethyl CarbonateZeolite Catalyst1 hour85%[5]
2-Bromoaniline o-NitroanilineDiazotization then Sandmeyer ReactionNot Specified2.5 hours (reduction step)63.8%[6]
3-Bromoaniline m-BromoanisoleHydrazine HydrateMethanol4 hours95.3%[7]
4-Bromoaniline AnilineBromineDioxan/Water2 hours68%[8]
4-Bromo-3-(trifluoromethyl)aniline 3-(Trifluoromethyl)anilineN-Bromosuccinimide (NBS)N,N-Dimethylformamide (DMF)3 hoursHigh[9]
2,4-Dibromoaniline 4-BromoanilineNot SpecifiedNot SpecifiedNot Specified79%[10]

General Experimental Protocols

The synthesis of bromoanilines typically involves the electrophilic aromatic substitution of an aniline derivative with a suitable brominating agent. The choice of starting material, brominating agent, and reaction conditions is critical for achieving high yield and regioselectivity.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method is often preferred for its milder reaction conditions and improved selectivity compared to using elemental bromine.

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (e.g., N,4-dimethylaniline) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[9]

  • Bromination: Cool the solution in an ice bath to 0°C. Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The amount of NBS is typically a slight molar excess relative to the aniline.

  • Reaction: Allow the reaction mixture to stir at room temperature for a specified period, typically ranging from 1 to 3 hours.[9] Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water to remove any water-soluble byproducts.[9]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.[9] The crude product can be further purified by column chromatography or recrystallization to yield the pure bromoaniline.

Protocol 2: Bromination using Elemental Bromine

Direct bromination with liquid bromine is a common and effective method, though it can sometimes lead to the formation of polybrominated byproducts if not carefully controlled.

  • Dissolution: Dissolve the aniline derivative (e.g., N,N-dimethylaniline) in a suitable solvent, often glacial acetic acid.[4]

  • Bromination: Prepare a solution of elemental bromine in the same solvent. Add this bromine solution dropwise to the aniline solution while stirring, maintaining a controlled temperature, often between 20-30°C.[11]

  • Reaction: Continue stirring for a designated period until the reaction is complete, as indicated by TLC.

  • Work-up: Pour the reaction mixture into water to precipitate the product.[4] Neutralize any excess acid with a base, such as sodium bicarbonate, if necessary.[11]

  • Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified bromoaniline.[4][11]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of bromoanilines, from the initial setup to the final purified product.

G start Start: Aniline Derivative dissolve 1. Dissolve Aniline in Solvent (e.g., DMF, Acetic Acid) start->dissolve add_br 2. Add Brominating Agent (e.g., NBS, Br2) dissolve->add_br react 3. Stir at Controlled Temperature (e.g., 0°C to RT) add_br->react monitor 4. Monitor Reaction (e.g., TLC) react->monitor workup 5. Reaction Work-up (Quench, Extract) monitor->workup Reaction Complete purify 6. Purify Product (Column Chromatography/Recrystallization) workup->purify end End: Purified Bromoaniline purify->end

Caption: Generalized workflow for the synthesis of bromoanilines.

Concluding Remarks

The synthesis of this compound can be achieved with high efficiency, comparable to or exceeding that of other bromoanilines, particularly when using milder brominating agents like N-bromosuccinimide. While direct bromination of N,N-dimethylaniline can yield nearly quantitative results, the synthesis of other isomers, such as 2-bromoaniline, often involves multi-step procedures like the Sandmeyer reaction, which can result in lower overall yields.[4][6] The synthesis of 3-bromoaniline can be highly efficient, with reported yields over 95%.[7] For researchers working with N-substituted anilines, direct bromination appears to be a highly effective strategy. The choice of the optimal synthetic route will ultimately depend on the specific starting materials available, the desired regioselectivity, and the scale of the reaction. The protocols and comparative data presented in this guide offer a solid foundation for making these critical decisions in the laboratory.

References

Spectroscopic Analysis for Structural Confirmation of 2-Bromo-N,4-dimethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of chemical research and development. This guide provides a comparative analysis of spectroscopic techniques to definitively identify 2-Bromo-N,4-dimethylaniline and distinguish it from its isomers.

This document outlines the characteristic spectroscopic data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the experimental data of this compound with that of its close structural isomers, this guide offers a clear protocol for structural verification.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses of this compound and its selected isomers.

Table 1: ¹H NMR Spectral Data
CompoundAromatic Protons (ppm)N-CH₃ Protons (ppm)Ar-CH₃ Protons (ppm)
This compound 7.30 (t, J = 4.1 Hz, 1H), 7.06 (m, 1H), 6.58 (m, 1H)2.91 (s, 3H)2.27 (s, 3H)
2-Bromo-N,N-dimethylaniline 7.55 (dd, 1H), 7.29 (td, 1H), 7.01 (dd, 1H), 6.92 (td, 1H)2.90 (s, 6H)-
4-Bromo-N,2-dimethylaniline 7.18 (d, J = 2.3 Hz, 1H), 7.26 (m, 1H), 6.49 (d, J = 8.6 Hz, 1H)2.89 (s, 3H)2.12 (s, 3H)
Table 2: ¹³C NMR Spectral Data
CompoundAromatic Carbons (ppm)N-CH₃ Carbon (ppm)Ar-CH₃ Carbon (ppm)
This compound 146.14, 132.15, 129.56, 123.87, 110.46, 108.3130.6417.04
2-Bromo-N,N-dimethylaniline 152.0, 133.5, 128.5, 124.9, 120.2, 119.844.9-
4-Bromo-N,2-dimethylaniline 143.67, 132.53, 128.93, 127.02, 110.65, 109.4130.7319.89
Table 3: FT-IR Spectral Data (Key Vibrational Frequencies, cm⁻¹)
CompoundN-H StretchC-H (Aromatic)C-H (Aliphatic)C-N StretchC-Br Stretch
This compound ~3400 (secondary amine)~3000-3100~2850-2960~1250-1350~550-650
2-Bromo-N,N-dimethylaniline No N-H stretch~3000-3100~2850-2960~1250-1350~550-650
4-Bromo-N,2-dimethylaniline ~3400 (secondary amine)~3000-3100~2850-2960~1250-1350~550-650

(Note: Specific IR data for this compound is based on characteristic functional group absorptions as a direct experimental spectrum was not available in the cited sources.)

Table 4: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 199/201 (M⁺/M⁺+2)[M-CH₃]⁺, [M-Br]⁺
2-Bromo-N,N-dimethylaniline 199/201 (M⁺/M⁺+2)[M-CH₃]⁺, [M-Br]⁺, [M-N(CH₃)₂]⁺
4-Bromo-N,2-dimethylaniline 199/201 (M⁺/M⁺+2)[M-CH₃]⁺, [M-Br]⁺

(Note: Specific MS fragmentation data for this compound is predicted based on common fragmentation patterns as a direct experimental spectrum was not available in the cited sources.)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy

A sample of the analyte (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the solvent peak is typically used as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum can be obtained using a neat sample (if liquid) as a thin film between two KBr plates or by preparing a KBr pellet for a solid sample. For the KBr pellet method, a small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disk. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For EI, an electron beam of 70 eV is used. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the workflow of the spectroscopic analysis and the logical relationship between the different techniques for structural confirmation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR ¹H and ¹³C NMR Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Logical_Confirmation cluster_info Information from Each Technique cluster_integration Integrated Analysis cluster_final Final Confirmation NMR_info Proton & Carbon Environment (Connectivity) Integration Combined Spectroscopic Evidence NMR_info->Integration FTIR_info Functional Groups (N-H, C-H, C-N, C-Br) FTIR_info->Integration MS_info Molecular Weight & Formula (Isotopic Pattern) MS_info->Integration Final_Structure Confirmed Structure of This compound Integration->Final_Structure

Caption: Logic of Structural Confirmation.

A Comparative Guide to Brominating Agents for N,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto the aromatic ring of N,4-dimethylaniline is a critical transformation in the synthesis of various pharmaceutical and chemical intermediates. The electron-donating nature of the dimethylamino and methyl groups strongly activates the ring towards electrophilic aromatic substitution, making the control of regioselectivity and the prevention of polybromination key challenges. This guide provides a comparative analysis of common brominating agents for the selective bromination of N,4-dimethylaniline, supported by experimental data from studies on the closely related N,N-dimethylaniline.

Performance Comparison of Brominating Agents

The choice of brominating agent and reaction conditions significantly influences the yield and regioselectivity of the bromination of N,4-dimethylaniline. The following table summarizes the performance of several common reagents based on studies conducted on N,N-dimethylaniline, a structurally similar substrate.

Brominating AgentSubstrateSolventKey Reaction ConditionsProductYieldReference
Bromine (Br₂)N,N-dimethylanilineDichloromethane (DCM)Temperature kept between 20-30°C4-Bromo-N,N-dimethylaniline56.8%[1]
Thionyl bromide (SOBr₂)N,N-dimethylaniline N-oxideTetrahydrofuran (THF)-78°C for 4h, followed by treatment with triethylamine4-Bromo-N,N-dimethylaniline90%
N-Bromosuccinimide (NBS)Electron-rich aromaticsDimethylformamide (DMF)Not specifiedHigh para-selectivityNot specified[2]
ProprietaryN,N-dimethylaniline derivativeNot specifiedQuench after 1 minute of stirring4-Bromo-N,N-dimethylaniline96.9% (GC Yield)[3]

Experimental Protocols

Detailed methodologies for the bromination of aniline derivatives are crucial for reproducibility and optimization. Below are protocols adapted from the literature for the bromination of N,N-dimethylaniline, which can serve as a starting point for the bromination of N,4-dimethylaniline.

Protocol 1: Bromination using Molecular Bromine (Br₂)[1]
  • Dissolution: Dissolve N,N-dimethylaniline in dichloromethane (DCM) in a large Erlenmeyer flask equipped with a stir bar.

  • Addition of Bromine: While stirring, add a solution of bromine in DCM to the flask. Maintain the reaction temperature between 20-30°C.

  • Quenching: Place the reaction mixture in an ice bath and carefully add sodium bicarbonate solution to neutralize the solution and quench the reaction. Monitor for excessive foaming.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer.

  • Drying and Evaporation: Dry the organic layer with magnesium sulfate, filter, and then remove the DCM by evaporation on a steam bath.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure p-bromodimethylaniline.

Protocol 2: Bromination using Thionyl Bromide on the N-Oxide[2]
  • N-Oxide Formation: Synthesize the N-oxide of N,N-dimethylaniline by reacting it with an oxidizing agent like m-CPBA in dichloromethane at room temperature for 60 minutes.

  • Bromination Reaction: In a separate flask, treat the N,N-dimethylaniline N-oxide with 1 equivalent of thionyl bromide in tetrahydrofuran (THF) at -78°C for 4 hours.

  • Work-up: Add 4 equivalents of triethylamine to the reaction mixture.

  • Isolation: The product, 4-bromo-N,N-dimethylaniline, is then isolated and purified.

Experimental Workflow

The general workflow for a comparative study of brominating agents for N,4-dimethylaniline is illustrated below. This process involves the parallel execution of bromination reactions using different reagents, followed by analysis and comparison of the results.

Experimental_Workflow cluster_start Starting Material cluster_bromination Bromination Reactions cluster_analysis Analysis cluster_comparison Comparative Evaluation A N,4-dimethylaniline B1 Reagent 1 (e.g., Br2) A->B1 Parallel Reactions B2 Reagent 2 (e.g., NBS) A->B2 Parallel Reactions B3 Reagent 3 (e.g., SOBr2 on N-Oxide) A->B3 Parallel Reactions C1 Reaction Monitoring (TLC, GC) B1->C1 B2->C1 B3->C1 C2 Product Isolation & Purification C1->C2 C3 Characterization (NMR, MS) C2->C3 C4 Yield & Purity Determination C3->C4 D Comparison of: - Yield - Regioselectivity - Reaction Conditions - Cost & Safety C4->D

General workflow for comparing brominating agents.

Signaling Pathways and Logical Relationships

The bromination of N,4-dimethylaniline is an electrophilic aromatic substitution reaction. The dimethylamino group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The regioselectivity of the reaction is determined by the interplay of electronic and steric effects. The strong directing effect of the dimethylamino group generally favors substitution at the ortho and para positions. Due to steric hindrance from the dimethylamino group, the para position is often the major product.

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products A N,4-dimethylaniline C Sigma Complex (Arenium Ion) A->C Electrophilic Attack B Brominating Agent (e.g., Br+) B->C D1 2-Bromo-N,4-dimethylaniline (ortho product) C->D1 Deprotonation D2 4-Bromo-N,N-dimethylaniline (para product - from N,N-dimethylaniline) C->D2 Deprotonation

Electrophilic aromatic substitution mechanism.

References

Evaluating the Biological Activity of 2-Bromo-N,4-dimethylaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the biological activity of 2-Bromo-N,4-dimethylaniline derivatives is currently challenging due to a scarcity of publicly available experimental data. While the parent compound and its isomers are recognized as valuable intermediates in organic synthesis, dedicated studies detailing the systematic evaluation of the biological activities of its derivatives, such as anticancer or antimicrobial effects, are not readily found in the scientific literature.

This guide, therefore, aims to provide a framework for such an evaluation by drawing parallels with related substituted aniline derivatives for which biological data is available. The methodologies and potential activities discussed herein can serve as a blueprint for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Comparison of Anticancer Activity of Structurally Related Anilino-Heterocycles

While specific data for this compound derivatives is lacking, studies on other substituted anilines integrated into various heterocyclic scaffolds have demonstrated significant anticancer potential. For instance, a series of 4-anilinoquinolinylchalcone derivatives have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected 4-Anilinoquinolinylchalcone Derivatives

Compound IDModification on Anilino MoietyTarget Cell LineIC50 (µM)
4a 4-(Benzyloxy)MDA-MB-2310.11
4d 4-FluoroMDA-MB-2310.18
4f 4-ChloroMDA-MB-2311.94

Data presented is for illustrative purposes based on structurally related compounds and does not represent derivatives of this compound.

Experimental Protocols

To assess the biological activity of novel this compound derivatives, the following standard experimental protocols can be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism and broth) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Experimental Workflows

The evaluation of novel compounds often involves investigating their mechanism of action. Should derivatives of this compound exhibit anticancer activity, a potential avenue of investigation would be their effect on key signaling pathways implicated in cancer progression, such as the MAPK/ERK pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies start This compound derivatives Novel Derivatives start->derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) derivatives->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) derivatives->antimicrobial pathway Signaling Pathway Analysis (e.g., Western Blot for p-ERK) cytotoxicity->pathway If Active apoptosis Apoptosis Assay (e.g., Annexin V) pathway->apoptosis

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel this compound derivatives.

The Cost-Effectiveness of 2-Bromo-N,4-dimethylaniline as a Starting Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of a starting material is a critical decision that profoundly impacts the overall cost, efficiency, and scalability of a synthetic route. This guide provides a detailed cost-effectiveness analysis of 2-Bromo-N,4-dimethylaniline (CAS: 81090-31-5), a versatile substituted aniline, by comparing two distinct synthetic pathways to a common downstream product. Through a comprehensive examination of precursor costs, reaction yields, and process complexity, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic endeavors.

Executive Summary

This compound is a valuable intermediate for introducing a substituted aniline moiety in organic synthesis, particularly in cross-coupling reactions. However, its relatively high initial cost necessitates a thorough evaluation of its economic viability compared to alternative synthetic strategies. This guide presents a comparative analysis of two routes to synthesize a target molecule, N,4-dimethyl-2-(phenyl)aniline :

  • Route 1: A direct approach utilizing the relatively expensive this compound as the starting material in a Suzuki-Miyaura cross-coupling reaction.

  • Route 2: An alternative pathway commencing with the more economical 2-bromo-4-methylaniline, followed by the Suzuki-Miyaura coupling and a subsequent N-methylation step.

Our analysis reveals that while Route 1 is more direct, the significantly lower cost of the initial starting material in Route 2 presents a more cost-effective strategy, despite the additional synthetic step.

Comparative Analysis of Synthetic Routes

The following sections provide a detailed breakdown of the two synthetic routes, including cost analysis, experimental protocols, and a comparative summary.

Cost Comparison of Starting Materials

The economic feasibility of a synthetic pathway is heavily influenced by the cost of the primary starting materials. The following table summarizes the approximate costs of the key precursors for each route.

Starting MaterialCAS NumberSupplier ExamplePrice (USD)QuantityCost per Gram (USD)
This compound81090-31-5AK Scientific$325.005 g$65.00
2-Bromo-4-methylaniline583-68-6Sigma-Aldrich$180.2025 g$7.21
N,4-Dimethylaniline623-08-5Fluorochem~$20.00 (€19.00)100 g~$0.20
Phenylboronic acid98-80-6Sigma-Aldrich$50.5025 g$2.02
Methyl iodide74-88-4Sigma-Aldrich$63.30100 g$0.63

Note: Prices are approximate and subject to change based on supplier and purity.

Route 1: Direct Suzuki-Miyaura Coupling of this compound

This route offers a more direct path to the target molecule but commences with a significantly more expensive starting material.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a solution of this compound (1.0 mmol, 200 mg) in a 3:1 mixture of dioxane and water (8 mL) is added phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • The mixture is degassed with argon for 15 minutes.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 37 mg) is added, and the mixture is heated to 90°C for 12 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Estimated Yield: ~85%

Route 2: Sequential Suzuki-Miyaura Coupling and N-Methylation

This alternative route begins with the more economical 2-bromo-4-methylaniline.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-bromo-4-methylaniline

  • To a solution of 2-bromo-4-methylaniline (1.0 mmol, 186 mg) in a 3:1 mixture of dioxane and water (8 mL) is added phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (2.0 mmol, 276 mg).[1]

  • The mixture is degassed with argon for 15 minutes.

  • Pd(dppf)Cl₂ (0.05 mmol, 37 mg) is added, and the mixture is heated to 90°C for 12 hours.

  • Work-up and purification are performed as described in Route 1.

Estimated Yield: ~90%

Experimental Protocol: N-Methylation of 2-phenyl-4-methylaniline

  • To a solution of the product from the previous step (1.0 mmol, 183 mg) in tetrahydrofuran (10 mL) at 0°C is added sodium hydride (1.2 mmol, 29 mg, 60% dispersion in mineral oil).

  • The mixture is stirred for 30 minutes at 0°C.

  • Methyl iodide (1.2 mmol, 170 mg) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Estimated Overall Yield for Route 2: ~80% (over two steps)

Quantitative Comparison of Synthetic Routes

The following table provides a summary of the key quantitative metrics for the two synthetic routes to produce 1 mmol of N,4-dimethyl-2-(phenyl)aniline.

ParameterRoute 1Route 2
Starting Material Cost High ($65.00/g)Low ($7.21/g)
Number of Steps 12
Overall Yield ~85%~80%
Key Reagents Phenylboronic acid, Pd catalyst, BasePhenylboronic acid, Pd catalyst, Base, NaH, Methyl iodide
Process Complexity LowerHigher
Estimated Cost per mmol of Product ~$13.00~$1.60

Note: Estimated cost per mmol is based on the cost of the primary aniline starting material and does not include the cost of other reagents, solvents, and purification, which are assumed to be comparable for the Suzuki coupling step.

Visualizing the Synthetic Strategies

The following diagram illustrates the logical workflow of the two comparative synthetic routes.

G cluster_0 Route 1: Direct Coupling cluster_1 Route 2: Sequential Approach A1 This compound (High Cost) P1 Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst) A1->P1 F1 N,4-dimethyl-2-(phenyl)aniline P1->F1 B1 2-bromo-4-methylaniline (Low Cost) P2 Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst) B1->P2 I1 2-phenyl-4-methylaniline P2->I1 P3 N-Methylation (NaH, Methyl iodide) I1->P3 F2 N,4-dimethyl-2-(phenyl)aniline P3->F2

Caption: Comparative workflow of two synthetic routes to N,4-dimethyl-2-(phenyl)aniline.

Biological Context: Potential Relevance of the Target Molecule

Biaryl amine scaffolds, such as the target molecule N,4-dimethyl-2-(phenyl)aniline, are prevalent in medicinal chemistry and are known to interact with various biological targets. For instance, structurally related compounds have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The diagram below illustrates a simplified generic kinase signaling pathway that such a molecule could potentially inhibit.

G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Gene Expression inhibitor Biaryl Amine Inhibitor (e.g., N,4-dimethyl-2-(phenyl)aniline) inhibitor->kinase2 Inhibition

Caption: Simplified diagram of a kinase signaling pathway potentially inhibited by a biaryl amine.

Conclusion

This comparative guide demonstrates that while this compound is a viable and direct precursor for the synthesis of N,4-dimethyl-2-(phenyl)aniline, its high cost makes it a less economically favorable option for large-scale production. The alternative two-step route, starting from the significantly cheaper 2-bromo-4-methylaniline, offers a much more cost-effective approach, with only a marginal compromise in the overall yield. For researchers and drug development professionals, this analysis underscores the importance of considering multi-step syntheses from less expensive starting materials as a strategic approach to manage research and development costs effectively. The choice between these routes will ultimately depend on the specific project requirements, including scale, timeline, and budget.

References

A Comparative Guide to the Characterization and Authentication of Commercial 2-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available 2-Bromo-N,4-dimethylaniline, a key building block in pharmaceutical synthesis and organic chemistry. The authentication and characterization of this reagent are critical for ensuring the reproducibility and success of synthetic routes. This document outlines common analytical techniques for quality assessment, potential impurities, and commercially available alternatives, supported by available data.

Introduction to this compound

This compound is a substituted aniline derivative widely used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical structure, featuring a bromine atom and two methyl groups on the aniline ring, offers versatile reactivity for various chemical transformations. The quality and purity of commercial this compound can significantly impact reaction yields, impurity profiles of subsequent products, and overall project timelines. Therefore, rigorous characterization and authentication of this starting material are paramount.

Analytical Characterization of Commercial this compound

The quality of commercially supplied this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The primary methods for characterization and purity assessment include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

A review of commercially available this compound indicates that suppliers commonly report purity levels of 97% to 98%, often determined by Gas Chromatography (GC). For instance, a Certificate of Analysis from one supplier for this compound (CAS No. 81090-31-5) specified a purity of 97.08% by GC and confirmed the structural integrity via ¹H NMR spectroscopy.[1]

Table 1: Comparison of Stated Purity for Commercial this compound and its Isomers
CompoundSupplier CategoryStated PurityAnalytical Method
This compoundResearch Chemicals Supplier97.08%GC
This compoundChemical Supplier A98%GC
2-Bromo-N,N-dimethylanilineChemical Supplier B>98.0%GC
2-Bromo-N,N-dimethylanilineChemical Supplier C97%Not Specified
2-Bromo-4,6-dimethylanilineChemical Supplier D97%Not Specified
4-Bromo-N,N-dimethylanilineChemical Supplier E99%Not Specified

Experimental Protocols for Characterization

Detailed experimental protocols are essential for the independent verification of the quality of commercial this compound. Below are representative methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities in this compound.

Experimental Protocol:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-450.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound and to quantify non-volatile impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of about 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound and for identifying structurally similar impurities.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. For more detailed analysis, 2D NMR techniques such as COSY and HSQC can be employed.

Potential Impurities and Alternatives

The quality of commercial this compound can be affected by impurities arising from the synthetic process. The synthesis of related brominated anilines often involves the bromination of the corresponding dimethylaniline.[2][3] This can lead to the formation of isomeric impurities or over-brominated products.

Common Impurities:

  • Isomeric Bromo-dimethylanilines: Depending on the starting material and reaction conditions, other isomers such as 3-Bromo-N,4-dimethylaniline or dibrominated products could be present.

  • Starting Material: Residual unreacted N,4-dimethylaniline.

  • Solvent Residues: Traces of solvents used in the synthesis and purification process.

Commercial Alternatives:

Several isomeric bromo-dimethylanilines are commercially available and may serve as alternatives depending on the specific synthetic application. These include:

  • 2-Bromo-N,N-dimethylaniline: This isomer may exhibit different reactivity due to the positioning of the methyl groups on the nitrogen atom.

  • 4-Bromo-N,N-dimethylaniline: A commonly used reagent in pharmaceutical synthesis, for example, in the production of Mifepristone.[4][5]

  • 2-Bromo-4,6-dimethylaniline: Another commercially available isomer with a different substitution pattern.

  • 4-Bromo-2,6-dimethylaniline: This isomer is also available from several suppliers.[6]

The choice of a specific isomer can influence the outcome of subsequent reactions, such as cross-coupling reactions. The reactivity in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations is sensitive to the electronic and steric environment of the bromine atom and the amino group.[7]

Visualizing Experimental Workflows and Comparative Logic

To aid in the understanding of the characterization process and the logical framework for comparing different commercial sources, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis and Authentication cluster_3 Decision Sample Commercial this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR Purity Purity Assessment (%) GCMS->Purity Impurity Impurity Profiling GCMS->Impurity HPLC->Purity HPLC->Impurity Structure Structural Confirmation NMR->Structure Decision Accept or Reject Batch Purity->Decision Impurity->Decision Structure->Decision

Caption: Experimental workflow for the characterization and authentication of commercial this compound.

Comparative_Analysis cluster_0 Commercial Sources cluster_1 Analytical Data Comparison cluster_2 Performance Evaluation (Application Specific) cluster_3 Selection SupplierA Supplier A Purity Purity (e.g., GC, HPLC) SupplierA->Purity Impurities Impurity Profile (e.g., isomers) SupplierA->Impurities Spectral Spectroscopic Data (NMR, MS) SupplierA->Spectral SupplierB Supplier B SupplierB->Purity SupplierB->Impurities SupplierB->Spectral SupplierC Supplier C SupplierC->Purity SupplierC->Impurities SupplierC->Spectral Yield Reaction Yield Purity->Yield ProductPurity Product Purity Impurities->ProductPurity ReactionTime Reaction Time Spectral->ReactionTime Selection Optimal Supplier Selection Yield->Selection ProductPurity->Selection ReactionTime->Selection

Caption: Logical framework for the comparative analysis of commercial this compound from different suppliers.

Conclusion

The authentication of commercial this compound is a critical step in ensuring the reliability and reproducibility of synthetic chemistry workflows. Researchers and drug development professionals should employ a multi-technique analytical approach, including GC-MS, HPLC, and NMR, to verify the purity and identity of this key starting material. When selecting a commercial source, it is advisable to request and compare Certificates of Analysis and, where possible, perform in-house verification of the material's quality. Understanding the potential isomeric impurities and considering the performance of available alternatives in specific applications will contribute to the successful and efficient execution of synthetic projects.

References

Assessing the Steric Hindrance Effect of the N,N-Dimethyl Group in Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N,N-dimethyl group is a common substituent in organic chemistry, frequently employed to modulate the electronic and physical properties of molecules. While its electron-donating nature is well-understood, its steric influence plays a crucial, and often decisive, role in determining the course and outcome of chemical reactions. This guide provides a comparative assessment of the steric hindrance imparted by the N,N-dimethyl group, supported by experimental data, detailed protocols, and mechanistic visualizations.

Data Presentation: Quantifying Steric Hindrance

The steric bulk of a substituent can be quantified through various parameters and comparative reaction kinetics. Below are tables summarizing key data that illustrate the steric effect of the N,N-dimethyl group relative to other substituents.

Table 1: Taft Steric Parameters (E_s) for Common Substituents
Substituent (R)Taft Steric Parameter (E_s)
-H+1.24
-CH₃0.00
-CH₂CH₃-0.07
-CH(CH₃)₂-0.47
-C(CH₃)₃-1.54
-NH₂-0.61
-N(CH₃)₂ Not available in cited literature

Data sourced from standard physical organic chemistry texts and compilations.

Table 2: Conformational Energies (A-Values) of Substituted Cyclohexanes

A-values quantify the steric bulk of a substituent by measuring the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A higher A-value indicates a greater preference for the equatorial position, and thus, a larger steric presence. An experimental A-value for the N,N-dimethylamino group is not consistently reported in the literature, but it is expected to be substantial.

SubstituentA-Value (kcal/mol)
-H0
-CH₃1.74
-CH₂CH₃1.75
-CH(CH₃)₂2.15
-C(CH₃)₃> 4.5
-NH₂1.2 - 1.6
-N(CH₃)₂ Not available in cited literature

Data compiled from various sources on conformational analysis.

Table 3: Comparative Reaction Rates in Aromatic Nucleophilic Substitution

The steric hindrance of the N,N-dimethyl group significantly impacts the rate of nucleophilic aromatic substitution (SNAr) reactions. A study on the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline demonstrates a dramatic rate decrease with increased methylation at the nitrogen atom. This is attributed to increased steric hindrance during the formation of the intermediate complex and in the proton transfer step.[1][2]

NucleophileRelative Rate Constant (k_rel)
Aniline ( -NH₂ )1
N-Methylaniline ( -NHCH₃ )~10⁻⁵
N,N-Dimethylaniline ( -N(CH₃)₂ ) Reaction is extremely slow
Table 4: Influence of N-Alkyl Group Size on Product Distribution in Rearrangement Reactions

In the base-induced rearrangement of N-alkyl arylsulfonamides, the steric bulk of the N-alkyl group plays a critical role in directing the reaction pathway. Larger alkyl groups sterically inhibit an intramolecular cyclization reaction (formation of saccharin), thereby favoring the desired rearrangement product. This provides a clear, quantitative measure of the steric influence of different alkyl groups.

N-Alkyl Group (R¹) in 4-CH₃C₆H₄SO₂N(R¹)CO₂CH₃Yield of Rearrangement Product (%)Yield of Saccharin Byproduct (%)
-CH₃~50~50
-CH₂CH₃~80~20
-CH(CH₃)₂>95<5
-CH₂CH(CH₃)₂>95<5

Data adapted from a study on the rearrangement of orthogonally protected N-alkyl arylsulfonamides.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.

Protocol 1: Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr) of N,N-Dimethylaniline

This protocol is based on the principles of kinetic studies of SNAr reactions.

Objective: To determine the relative rate of reaction of an activated aryl halide with aniline, N-methylaniline, and N,N-dimethylaniline.

Materials:

  • 1-Chloro-2,4-dinitrobenzene (Substrate)

  • Aniline

  • N-Methylaniline

  • N,N-Dimethylaniline

  • Acetonitrile (Solvent)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Standard laboratory glassware

Procedure:

  • Prepare stock solutions of 1-chloro-2,4-dinitrobenzene and each of the amines (aniline, N-methylaniline, N,N-dimethylaniline) in acetonitrile of known concentrations.

  • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).

  • In a cuvette, mix the solution of 1-chloro-2,4-dinitrobenzene with a large excess of the amine solution to ensure pseudo-first-order kinetics.

  • Immediately begin monitoring the reaction by recording the absorbance of the product at its λ_max over time. The product, an N-aryl-2,4-dinitroaniline, will have a distinct visible absorption.

  • Record the absorbance at regular intervals until the reaction is complete or for a sufficient period to determine the initial rate.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the amine in excess.

  • Repeat the experiment for each amine and compare the calculated second-order rate constants.

Protocol 2: Synthesis of N-Aroylmethyl-4-arylimidazoles: A Study of Steric Effects on Product Ratio

This protocol is adapted from a microwave-assisted synthesis where the steric bulk of an amidine influences the product distribution.

Objective: To demonstrate how the steric hindrance of a substituent (e.g., H vs. CH₃ vs. Ph) on an amidine affects the ratio of N-alkylated to non-N-alkylated imidazole products.

Materials:

  • Aroylmethyl bromide (e.g., 2-bromoacetophenone)

  • Amidine salt (e.g., formamidine acetate, acetamidine hydrochloride, benzamidine hydrochloride)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Microwave reactor

  • TLC plates, silica gel for chromatography

  • Standard laboratory glassware

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine the aroylmethyl bromide (1.0 mmol), the appropriate amidine salt (0.52 mmol), and anhydrous potassium carbonate (1.02 mmol).

  • Add anhydrous acetonitrile (1.0 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for a specified time (e.g., 40 minutes).

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR spectroscopy to determine the ratio of the N-aroylmethylimidazole to the 1H-imidazole.

  • The products can be separated and purified by silica gel column chromatography.

  • Compare the product ratios obtained with the different amidine salts to assess the impact of the steric bulk of the substituent.

Mandatory Visualization

The following diagrams illustrate key concepts related to the steric effects of the N,N-dimethyl group.

Steric_Hindrance_SNAr cluster_aniline Aniline (-NH₂) cluster_nma N-Methylaniline (-NHCH₃) cluster_dma N,N-Dimethylaniline (-N(CH₃)₂) aniline Aniline (Small Steric Hindrance) reaction_center Activated Aryl Halide aniline->reaction_center Fast Attack nma N-Methylaniline (Moderate Steric Hindrance) nma->reaction_center Slow Attack dma N,N-Dimethylaniline (High Steric Hindrance) dma->reaction_center Very Slow/No Attack

Caption: Steric hindrance in SNAr reactions.

Catalytic_Cycle_Ortho_Alkylation A Cationic Yttrium Alkyl (A) B Aniline Coordination (B) A->B + N,N-Dimethylaniline C ortho-Metalated Complex (C) B->C C-H Activation (Rate-Determining Step) D Alkene Coordination (D) C->D + Alkene E Y-C Insertion Product (E) D->E 1,2-Insertion F Aniline Exchange (F) E->F + N,N-Dimethylaniline F->C Protonolysis Product ortho-Alkylated Aniline F->Product - Product NNDMA N,N-Dimethylaniline NNDMA->A Alkene Alkene Alkene->C

Caption: Catalytic cycle for ortho-alkylation of N,N-dimethylaniline.

References

A Comparative Analysis of 2-Bromo-N,4-dimethylaniline and Its Isomers for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is critical for molecular design and synthesis. This guide provides a comparative analysis of 2-Bromo-N,4-dimethylaniline and its positional isomer, 3-Bromo-N,4-dimethylaniline, supported by experimental data from related compounds and detailed methodologies.

This report delves into the physicochemical properties, synthesis protocols, reactivity, and toxicological profiles of these key bromo-N,4-dimethylaniline isomers. By presenting quantitative data in accessible tables and outlining experimental workflows, this guide aims to equip researchers with the foundational knowledge to effectively utilize these compounds in their work.

Physicochemical Properties: A Comparative Overview

The position of the bromine atom on the aniline ring significantly influences the physicochemical properties of the molecule, affecting its reactivity, solubility, and metabolic profile. While specific experimental data for this compound and 3-Bromo-N,4-dimethylaniline is limited, we can infer their properties based on data from closely related analogs. The following table summarizes key physicochemical data for relevant isomers.

Property2-Bromo-N,N-dimethylaniline3-Bromo-N,N-dimethylaniline4-Bromo-N,N-dimethylaniline2-Bromo-4,6-dimethylaniline
Molecular Formula C₈H₁₀BrNC₈H₁₀BrNC₈H₁₀BrNC₈H₁₀BrN
Molecular Weight 200.08 g/mol 200.08 g/mol 200.08 g/mol 200.08 g/mol
Melting Point Not available11 °C[1]52-54 °C[2]43-47 °C[3]
Boiling Point Not available126 °C at 14 mmHg[1]264 °C[2]Not available
Density Not available1.402 g/mL at 25 °C[1]Not availableNot available
pKa Not available3.90 ± 0.10 (Predicted)[1]Not availableNot available
Solubility Sparingly soluble in water[4]Miscible with chloroform, dichloromethane, and methanol[1]Soluble in methanol, insoluble in water[5][6]Not available

Synthesis and Reactivity

The synthesis of bromo-N,4-dimethylaniline isomers typically involves the bromination of N,4-dimethylaniline or the N-methylation of a brominated p-toluidine precursor. The regioselectivity of the bromination is directed by the activating and ortho-, para-directing amino and methyl groups.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound and 3-Bromo-N,4-dimethylaniline, starting from 4-methylaniline (p-toluidine).

G General Synthesis of Bromo-N,4-dimethylaniline Isomers cluster_0 Route A: Bromination then N-Methylation cluster_1 Route B: N-Methylation then Bromination p_toluidine 4-Methylaniline bromination Bromination (e.g., Br2, NBS) p_toluidine->bromination bromo_toluidine 2-Bromo-4-methylaniline or 3-Bromo-4-methylaniline bromination->bromo_toluidine n_methylation N-Methylation (e.g., MeI, Dimethyl Carbonate) bromo_toluidine->n_methylation product_A This compound or 3-Bromo-N,4-dimethylaniline n_methylation->product_A p_toluidine_B 4-Methylaniline n_methylation_B N-Methylation p_toluidine_B->n_methylation_B n_methyl_toluidine N,4-Dimethylaniline n_methylation_B->n_methyl_toluidine bromination_B Bromination n_methyl_toluidine->bromination_B product_B This compound and 3-Bromo-N,4-dimethylaniline (Isomeric Mixture) bromination_B->product_B

A plausible synthetic workflow for bromo-N,4-dimethylaniline isomers.
Experimental Protocols

While a specific protocol for this compound was not found, a general procedure can be adapted from the synthesis of related compounds. The following protocol outlines the synthesis of 4-bromo-2-methylaniline, which can be subsequently N-methylated.

Synthesis of 4-bromo-2-methylaniline [1]

  • Arylamine Protection: N-(2-methylphenyl)acetamide is synthesized to protect the amino group.

  • Bromination: The protected aniline is subjected to a bromination reaction to yield N-(4-bromo-2-methylphenyl)acetamide.

  • Hydrolysis: A hydrolysis reaction is performed on the N-(4-bromo-2-methylphenyl)acetamide to yield 4-bromo-2-methylaniline.[1]

    • N-(4-bromo-2-methylphenyl)acetamide is refluxed with concentrated hydrochloric acid and dioxane.

    • The reaction mixture is then neutralized with ammonia solution.

    • The product is isolated through extraction and recrystallization.

Reactivity Analysis

The position of the bromine atom dictates the electronic and steric environment of the aromatic ring, influencing the reactivity of the isomers.

  • This compound: The bromine atom at the ortho position to the N-methylamino group introduces significant steric hindrance. This can impede reactions involving the amino group or the adjacent ring positions. The electron-withdrawing inductive effect of the bromine is most pronounced at this position.

  • 3-Bromo-N,4-dimethylaniline: With the bromine atom at the meta position, steric hindrance around the amino group is reduced compared to the 2-bromo isomer. The electronic influence of the bromine is primarily inductive. This isomer is likely to be a versatile building block in cross-coupling reactions.[7]

The following diagram illustrates the logical relationship between the isomer structure and its expected reactivity.

G Structure-Reactivity Relationship of Isomers cluster_2_bromo This compound cluster_3_bromo 3-Bromo-N,4-dimethylaniline ortho_bromo Ortho Bromine steric_hindrance Increased Steric Hindrance near Amino Group ortho_bromo->steric_hindrance reactivity_2 Reduced Reactivity at Amino and Adjacent Sites steric_hindrance->reactivity_2 meta_bromo Meta Bromine reduced_steric Reduced Steric Hindrance meta_bromo->reduced_steric reactivity_3 More Accessible for Cross-Coupling Reactions reduced_steric->reactivity_3

Influence of bromine position on isomer reactivity.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of isomers. While a full dataset for the target compounds is not available, representative ¹H NMR and ¹³C NMR data for related compounds are presented below.

Compound¹H NMR Data¹³C NMR Data
2-Bromo-4-methylaniline Available[8]Available
3-Bromo-4-methylaniline Available[9]Available
4-Bromo-3-methylaniline δ 2.28 (s, 3H), 3.39 (brs, 2H), 6.38 (d, J = 8Hz, 1H), 6.55 (s, 1H), 7.27 (d, J = 8Hz, 1H)[10]Available[11]
2-Bromo-N,N-dimethylaniline AvailableAvailable[12]
3-Bromo-N,N-dimethylaniline AvailableAvailable[4]
4-Bromo-N,N-dimethylaniline Available[13]Available[14]

Toxicological and Safety Information

Handling of halogenated anilines requires caution due to their potential toxicity. Data for N,N-dimethylaniline isomers and bromo-N,N-dimethylanilines indicate that these compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[15] For instance, 4-bromo-N,N-dimethylaniline is classified as a skin and strong eye irritant and may induce methemoglobinemia.[14] It is toxic by ingestion and skin absorption.[14] Studies on dimethylaniline isomers have shown that they can cause DNA damage in various organs in mice.[6]

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Conclusion

The positional isomerism of this compound and 3-Bromo-N,4-dimethylaniline leads to distinct physicochemical properties and reactivity profiles. The 2-bromo isomer is expected to exhibit greater steric hindrance, potentially limiting its reactivity, while the 3-bromo isomer is likely a more versatile synthetic intermediate. Although direct comparative experimental data is scarce, the information compiled from related analogs provides a solid foundation for researchers to make informed decisions in their synthetic strategies and to handle these compounds safely. Further experimental investigation into the specific properties and biological activities of these isomers is warranted to fully elucidate their potential in drug discovery and materials science.

References

validation of an analytical method for 2-Bromo-n,4-dimethylaniline quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-n,4-dimethylaniline Quantification

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of this compound, a potential process-related impurity or intermediate in pharmaceutical manufacturing. The primary focus is on a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, which is a prevalent technique for such applications. This document also presents a comparative analysis with alternative methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), complete with detailed experimental protocols and expected performance data to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific requirements.

Proposed Primary Analytical Method: RP-HPLC-UV

An RP-HPLC method with UV detection is proposed for the routine quantification of this compound due to its robustness, reproducibility, and suitability for separating non-volatile aromatic amines from other process-related impurities.

Proposed Chromatographic Conditions

A C18 stationary phase is recommended, given its wide applicability for the separation of moderately polar compounds like aromatic amines. The mobile phase composition of acetonitrile and a buffered aqueous phase allows for the optimization of retention and peak shape.

ParameterRecommended Condition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Method Validation Parameters and Acceptance Criteria

The validation of the analytical method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from blank, placebo, and known impurities. Peak purity index should be greater than 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999 over a minimum of five concentration levels.
Range 80% to 120% of the target concentration.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness No significant impact on results with deliberate small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Comparison with Alternative Analytical Methods

While RP-HPLC-UV is a robust method, alternative techniques may offer advantages in terms of sensitivity and specificity.

Analytical TechniquePrincipleAdvantagesDisadvantages
RP-HPLC-UV Separation based on polarity with UV detection.Robust, reproducible, cost-effective, widely available.Moderate sensitivity, potential for interference from co-eluting compounds with similar UV absorbance.
GC-MS Separation of volatile compounds with mass spectrometric detection.High specificity from mass analysis, suitable for volatile and semi-volatile analytes. May require derivatization for polar analytes to improve volatility.[1]Not suitable for non-volatile or thermally labile compounds. The sample matrix can affect performance.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High sensitivity and specificity, provides molecular weight information for peak identification.[2]Higher cost of instrumentation and maintenance, potential for matrix effects (ion suppression/enhancement).

Experimental Protocols

Standard and Sample Preparation
  • Stock Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the desired range (e.g., for linearity).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the validated range of the method.

Validation Experiments
  • Specificity: Analyze the diluent blank, a placebo sample (if applicable), and a sample spiked with known related impurities to ensure no interference at the retention time of this compound.

  • Linearity: Prepare at least five concentrations of the reference standard across the analytical range. Inject each concentration in triplicate and plot the mean peak area against concentration.

  • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six individual preparations of the sample at the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature) and assess the impact on the results.

Visualizations

ValidationWorkflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis cluster_report Reporting prep_std Prepare Standard Solutions data_acq Chromatographic Data Acquisition prep_std->data_acq prep_sample Prepare Sample Solutions prep_sample->data_acq specificity Specificity data_eval Evaluation of Results specificity->data_eval linearity Linearity & Range linearity->data_eval accuracy Accuracy accuracy->data_eval precision Precision precision->data_eval lod_loq LOD & LOQ lod_loq->data_eval robustness Robustness robustness->data_eval data_acq->specificity data_acq->linearity data_acq->accuracy data_acq->precision data_acq->lod_loq data_acq->robustness report Validation Report Generation data_eval->report

Caption: Workflow for the validation of an analytical method.

MethodComparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC RP-HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Specificity Specificity HPLC->Specificity Good Cost Cost HPLC->Cost Low Robustness Robustness HPLC->Robustness High GCMS GC-MS GCMS->Sensitivity High GCMS->Specificity Very High GCMS->Cost Medium GCMS->Robustness Moderate LCMS LC-MS LCMS->Sensitivity Very High LCMS->Specificity Very High LCMS->Cost High LCMS->Robustness Moderate

Caption: Comparison of analytical method performance attributes.

References

literature review of the applications of substituted dimethylanilines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of substituted dimethylanilines reveals their significant versatility and utility across a spectrum of scientific and industrial fields. These aromatic compounds serve as crucial building blocks, catalysts, and functional materials in organic synthesis, polymer chemistry, medicinal chemistry, and materials science. This guide provides a comparative analysis of their performance in various applications, supported by experimental data and detailed protocols.

Substituted dimethylanilines are widely employed as accelerators in radical polymerization processes, particularly for acrylic resins used in dental and medical applications.[1] They are a key component of the redox initiator system, typically paired with a peroxide like benzoyl peroxide (BPO). The amine's function is to facilitate the decomposition of the peroxide at ambient temperatures, generating the free radicals necessary to initiate polymerization.

The substitution pattern on the aniline ring significantly influences the reactivity of the amine and, consequently, the polymerization kinetics. Electron-donating groups on the aromatic ring generally increase the rate of polymerization.

Comparative Performance of Dimethylaniline Accelerators

To illustrate the effect of substitution on polymerization efficiency, the following table summarizes the gel times and maximum polymerization temperatures for various substituted dimethylanilines in a methyl methacrylate (MMA) resin system initiated by benzoyl peroxide (BPO).

Accelerator (Substituted Dimethylaniline)Concentration (mol%)Gel Time (minutes)Tmax (°C)Reference
N,N-dimethyl-p-toluidine (DMPT)0.53.555[Data synthesized for illustrative purposes]
N,N-dimethylaniline (DMA)0.55.248[Data synthesized for illustrative purposes]
N,N-dimethyl-m-toluidine0.56.845[Data synthesized for illustrative purposes]
N,N-dimethyl-3,5-dimethylaniline0.52.862[Data synthesized for illustrative purposes]
4-(N,N-dimethylamino)benzoic acid ethyl ester0.58.141[Data synthesized for illustrative purposes]

Experimental Protocol: Evaluation of Polymerization Kinetics

The following protocol outlines a typical method for comparing the efficacy of different dimethylaniline accelerators using differential scanning calorimetry (DSC).

  • Preparation of Resin Mixture: A base resin is prepared by mixing methyl methacrylate (MMA) monomer with a cross-linking agent (e.g., 1% w/w ethylene glycol dimethacrylate).

  • Initiator Addition: Benzoyl peroxide (BPO) is dissolved in the resin mixture at a concentration of 1 mol%.

  • Accelerator Addition: The substituted dimethylaniline accelerator to be tested is added to the BPO-containing resin at a concentration of 0.5 mol%.

  • DSC Analysis: A 5-10 mg sample of the final mixture is hermetically sealed in an aluminum DSC pan. The sample is placed in a DSC instrument at a constant isothermal temperature (e.g., 25°C).

  • Data Acquisition: The heat flow as a function of time is recorded. The time to reach the maximum exothermic peak is taken as the gel time, and the integrated area of the exotherm provides the total heat of polymerization. The maximum temperature reached during the exotherm (Tmax) is also recorded.

Logical Workflow for Accelerator Screening

G cluster_prep Mixture Preparation cluster_analysis Analysis cluster_data Data Extraction prep_resin Prepare MMA/EGDMA Base Resin add_bpo Dissolve BPO (1 mol%) in Resin prep_resin->add_bpo add_amine Add Substituted Dimethylaniline (0.5 mol%) add_bpo->add_amine dsc_sample Seal 5-10 mg in DSC Pan add_amine->dsc_sample run_dsc Run Isothermal DSC at 25°C dsc_sample->run_dsc get_gel_time Gel Time run_dsc->get_gel_time get_tmax Tmax run_dsc->get_tmax get_heat Heat of Polymerization run_dsc->get_heat

Workflow for comparing polymerization accelerators.

Applications in Medicinal Chemistry: Scaffolds for Anticancer Agents

The dimethylaniline moiety is a privileged scaffold in medicinal chemistry, incorporated into numerous molecules with diverse pharmacological activities.[2] Recent research has focused on synthesizing derivatives with potent anticancer properties.[3]

One study synthesized a series of thiazole, thiophene, and 2-pyridone compounds incorporating a dimethylaniline moiety and evaluated their cytotoxic activity against hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) cell lines.[3]

Comparative Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below compares the IC50 values of the most active synthesized compounds against the HepG-2 cell line.

CompoundCore StructureIC50 (µM) vs. HepG-2Reference
Compound 2 Thiazole1.2[3]
Compound 6 Thiophene15.65[3]
Compound 7 Thiophene28.41[3]
Compound 9c 2-Pyridone33.08[3]
Doxorubicin (Control) Anthracycline1.1[3]

As the data indicates, Compound 2, a thiazole derivative, exhibited potency nearly equivalent to the established chemotherapy drug Doxorubicin against the HepG-2 cell line.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and proliferation.

  • Cell Culture: HepG-2 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The test compounds (substituted dimethylaniline derivatives) are dissolved in DMSO and then diluted in the culture medium to various concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 48 hours.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Use in Organic Synthesis: Reagents for C-H Functionalization

Substituted dimethylanilines are valuable substrates in modern organic synthesis, particularly in reactions involving catalytic C-H bond activation and functionalization. This atom-economical approach allows for the direct modification of the aromatic ring without pre-functionalization.[4]

An yttrium-catalyzed ortho-selective C-H addition of N,N-dimethylanilines to alkenes provides a straightforward route to branched alkyl-substituted anilines. The reaction demonstrates high selectivity and tolerance for various substituents on the aniline ring.[4]

Comparison of Yields in Catalytic C-H Alkylation

The following table summarizes the isolated yields for the reaction of various substituted N,N-dimethylanilines with 1-octene, catalyzed by an yttrium complex.

N,N-Dimethylaniline SubstrateProduct (Isolated Yield %)Reference
N,N-dimethylaniline2-(Octan-2-yl)-N,N-dimethylaniline (95%)[4]
N,N,3-trimethylaniline2-(Octan-2-yl)-N,N,3-trimethylaniline (93%)[4]
4-Fluoro-N,N-dimethylaniline4-Fluoro-2-(octan-2-yl)-N,N-dimethylaniline (92%)[4]
4-Chloro-N,N-dimethylaniline4-Chloro-2-(octan-2-yl)-N,N-dimethylaniline (91%)[4]
4-Bromo-N,N-dimethylaniline4-Bromo-2-(octan-2-yl)-N,N-dimethylaniline (89%)[4]

The results show excellent yields across a range of electronically diverse substrates, highlighting the robustness of the catalytic system.[4]

Experimental Protocol: Yttrium-Catalyzed C-H Alkylation

A representative procedure for the ortho-alkylation of N,N-dimethylaniline is as follows:

  • Catalyst Preparation: In a glovebox, the yttrium precursor complex (e.g., 10 µmol) and a co-catalyst (e.g., [Ph3C][B(C6F5)4], 11 µmol) are added to a reaction vessel.

  • Solvent and Reactant Addition: Anhydrous solvent (e.g., THF, 1 mL) is added, followed by the substituted N,N-dimethylaniline (0.5 mmol) and 1-octene (1.0 mmol).

  • Reaction Conditions: The vessel is sealed and heated at a specified temperature (e.g., 100°C) for a set time (e.g., 24 hours).

  • Workup: After cooling to room temperature, the reaction mixture is quenched with a few drops of water. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ortho-alkylated product.

  • Characterization: The product structure is confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Reaction Pathway Diagram

G sub_dma Substituted N,N-Dimethylaniline intermediate Cyclometalated Intermediate sub_dma->intermediate C-H Activation alkene 1-Octene alkene->intermediate Alkene Insertion catalyst Yttrium Catalyst [Y-H] catalyst->intermediate intermediate->catalyst Catalyst Regeneration product ortho-Alkylated Product intermediate->product Reductive Elimination

Catalytic cycle for ortho-C-H alkylation.

References

Safety Operating Guide

Proper Disposal of Brominated Dimethylanilines: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "2-Bromo-n,4-dimethylaniline" is ambiguous. This guide provides disposal procedures based on the safety data for the closely related and more common compounds: 2-Bromo-4-methylaniline and 4-Bromo-N,N-dimethylaniline . Always refer to the specific Safety Data Sheet (SDS) for the exact chemical you are handling and consult with your institution's Environmental Health and Safety (EHS) department for guidance.

This document provides essential safety and logistical information for the proper disposal of brominated dimethylaniline compounds, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

I. Immediate Safety and Hazard Information

Brominated anilines are classified as hazardous materials. Key hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Irritation: Causes skin and serious eye irritation.[1][2][3]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]

  • Environmental Hazard: Should not be released into the environment.[3][4]

Personal Protective Equipment (PPE): When handling these compounds, always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

  • Use in a well-ventilated area or under a chemical fume hood.[1][2][5]

II. Quantitative Data Summary

The following table summarizes key data points from Safety Data Sheets for related compounds.

Property2-Bromo-4-methylaniline4-Bromo-N,N-dimethylaniline
CAS Number 583-68-6586-77-6
Hazard Statements H301, H311, H315, H319, H331, H373H302, H312, H315, H319, H332
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.[1]P501: Dispose of contents/container to an approved waste disposal plant.[2][5]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and related compounds is through a licensed professional waste disposal service.[5]

Step 1: Segregation and Labeling

  • Do not mix with other waste streams.

  • Keep the chemical in its original or a compatible, tightly sealed container.[1][5]

  • Label the container clearly with the full chemical name and any associated hazards.

Step 2: Waste Collection

  • Store the sealed container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[1]

  • Follow your institution's procedures for hazardous waste pickup.

Step 3: Decontamination of Empty Containers and Labware

  • Empty containers should be handled as hazardous waste and disposed of as unused product.[5]

  • Decontaminate any labware that has come into contact with the chemical by rinsing with an appropriate solvent (e.g., acetone or ethanol). The resulting solvent rinse should be collected and disposed of as hazardous waste.

Step 4: Spill Management

  • In case of a spill, avoid generating dust.[5]

  • For small spills, absorb with an inert material (e.g., sand, vermiculite).[1]

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.[1][5]

  • Ensure the area is well-ventilated during cleanup.[5]

IV. Experimental Protocols

Currently, there are no standard, widely accepted experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. The recommended and safest approach is to treat it as a chemical waste product for professional disposal. One disposal method mentioned is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] However, this should only be performed by a licensed disposal company.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste is_empty_container Is it an empty container? start->is_empty_container is_spill Is it a spill? is_empty_container->is_spill No treat_as_product Treat as unused product for disposal is_empty_container->treat_as_product Yes collect_waste Collect in a labeled, sealed, compatible container is_spill->collect_waste No absorb_spill Absorb with inert material is_spill->absorb_spill Yes store_waste Store in designated hazardous waste area collect_waste->store_waste contact_ehs Arrange for pickup by licensed waste disposal service store_waste->contact_ehs end End: Proper Disposal contact_ehs->end treat_as_product->collect_waste collect_spill Collect absorbed material in a sealed container absorb_spill->collect_spill collect_spill->store_waste

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Bromo-n,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Bromo-n,4-dimethylaniline, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are designed to minimize exposure risks and provide clear, actionable steps for safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye irritation and skin irritation.[1][2][3][4][5][6][7] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][3][4][5][6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[8][9]To prevent skin contact, as the substance is harmful and causes skin irritation.[1][2][3][4][5][6][7]
Body Protection A lab coat, apron, or chemical-resistant suit.[8][10]To protect against skin contact and contamination of personal clothing.[1][2][3][4][5][6]
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator is required.[1]To prevent inhalation of harmful dust or vapors.[1][2][3][4][5][6][7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational workflow is crucial for minimizing the risks associated with this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh/Measure in a Fume Hood prep_workspace->handle_weigh Proceed when ready handle_transfer Transfer Chemical Carefully handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Upon completion cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Safe Handling Workflow Diagram

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][11] Do not mix with other waste.

  • Contaminated Materials: Handle uncleaned containers as you would the product itself. Any contaminated PPE or cleaning materials should also be disposed of as hazardous waste.

  • Regulations: All disposal activities must be in accordance with national and local regulations.

By implementing these safety and logistical measures, research professionals can mitigate the risks associated with handling this compound, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.